molecular formula C16H19N3O5S2 B15603037 DMAC-SPDB

DMAC-SPDB

货号: B15603037
分子量: 397.5 g/mol
InChI 键: XDZYHHAHYBOELZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMAC-SPDB is a useful research compound. Its molecular formula is C16H19N3O5S2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C16H19N3O5S2

分子量

397.5 g/mol

IUPAC 名称

(2,5-dioxopyrrolidin-1-yl) 4-[[5-(dimethylcarbamoyl)-2-pyridinyl]disulfanyl]butanoate

InChI

InChI=1S/C16H19N3O5S2/c1-18(2)16(23)11-5-6-12(17-10-11)26-25-9-3-4-15(22)24-19-13(20)7-8-14(19)21/h5-6,10H,3-4,7-9H2,1-2H3

InChI 键

XDZYHHAHYBOELZ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Inner Workings of DMAC-SPDB in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of the DMAC-SPDB linker-payload system within the context of Antibody-Drug Conjugates (ADCs). We will delve into the molecular mechanics of this technology, from the targeted delivery of the cytotoxic payload to its ultimate intracellular release and induction of apoptosis. This guide will further provide detailed experimental protocols for the evaluation of ADCs employing this system and present a framework for the quantitative assessment of their efficacy.

Introduction to Antibody-Drug Conjugates

Antibody-drug conjugates are a revolutionary class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1][2][3][4] Unlike traditional chemotherapy, which can damage healthy cells, ADCs are engineered to deliver potent cytotoxic agents directly to cancer cells. This is achieved by linking a monoclonal antibody that specifically targets a tumor-associated antigen to a highly potent small-molecule cytotoxic payload.[1][4] The linker connecting the antibody and the payload is a critical component, designed to be stable in circulation and to release the payload only upon internalization into the target cancer cell.[5]

The this compound Linker-Payload System

The this compound system represents a sophisticated approach in ADC design, incorporating a cleavable linker that responds to the intracellular environment of tumor cells.

Chemical Structure and Components

The this compound linker is a disulfide-containing linker. The "SPDB" component stands for N-Succinimidyl 4-(2-pyridyldithio)butyrate, a well-established linker that contains a disulfide bond. The "DMAC" component refers to a dimethyl-substituted aromatic moiety, specifically a dimethylaminophenyl group, attached to the disulfide bond. This modification is intended to modulate the steric hindrance and electronic properties of the disulfide bond, potentially influencing its stability and cleavage kinetics.

The payload typically conjugated to the this compound linker is a maytansinoid, such as DM4.[1] Maytansinoids are potent microtubule inhibitors that induce cell cycle arrest and apoptosis.[1][6]

Diagram of the this compound-Maytansinoid ADC Structure

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker This compound Linker Antibody->Linker Conjugation Site (e.g., Lysine residue) Payload Maytansinoid Payload (e.g., DM4) Linker->Payload

Caption: General structure of a this compound based Antibody-Drug Conjugate.

Mechanism of Action

The efficacy of a this compound ADC is contingent on a precise sequence of events, beginning with antigen recognition and culminating in the cytotoxic effect of the released payload.

Targeted Binding and Internalization

The monoclonal antibody component of the ADC directs the conjugate to cancer cells that overexpress the target antigen on their surface. Upon binding, the ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[3]

Intracellular Trafficking and Payload Release

Following internalization, the ADC is trafficked to intracellular compartments, typically lysosomes. The acidic environment of the lysosome and the presence of lysosomal proteases can contribute to the degradation of the antibody. However, the primary mechanism for the release of the maytansinoid payload from the this compound linker is the cleavage of the disulfide bond.

The intracellular environment, particularly within the cytoplasm, has a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the bloodstream.[5] This high glutathione concentration facilitates the reduction of the disulfide bond in the this compound linker, leading to the release of the thiol-containing maytansinoid payload.

Signaling Pathway of this compound ADC Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Released Released Maytansinoid (e.g., Thiol-DM4) Lysosome->Payload_Released 4. Glutathione-mediated Disulfide Cleavage Tubulin Tubulin Dimers Payload_Released->Tubulin 5. Binding Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibition of Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: The sequential mechanism of action of a this compound ADC.

Cytotoxic Effect of the Maytansinoid Payload

Once released, the maytansinoid payload (e.g., DM4) can bind to tubulin, a key protein involved in the formation of microtubules.[6] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, the maytansinoid disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death, or apoptosis.[1]

Quantitative Data Summary

The following tables provide a template for summarizing the key quantitative data for a this compound based ADC. Actual values would be determined through the experimental protocols outlined in the subsequent section.

Table 1: In Vitro Cytotoxicity of this compound-ADC

Cell LineTarget Antigen ExpressionIC50 (ng/mL) of ADCIC50 (nM) of Free Payload
Cell Line AHighData to be determinedData to be determined
Cell Line BMediumData to be determinedData to be determined
Cell Line CLow/NegativeData to be determinedData to be determined

Table 2: In Vivo Efficacy of this compound-ADC in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-0-
This compound-ADCDose 1Data to be determinedData to be determined
This compound-ADCDose 2Data to be determinedData to be determined
Non-binding Control ADCDose 2Data to be determinedData to be determined

Table 3: Plasma Stability of this compound-ADC

Time PointPercentage of Intact ADC Remaining
0 hours100%
24 hoursData to be determined
48 hoursData to be determined
72 hoursData to be determined
1 weekData to be determined

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of a this compound maytansinoid ADC.

Synthesis and Conjugation of this compound-Maytansinoid ADC

This protocol outlines the general steps for the synthesis of the linker-payload and its conjugation to the antibody.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_synthesis Synthesis of Linker-Payload cluster_conjugation Antibody Conjugation start_synthesis Starting Materials (DMAC precursor, SPDB precursor, Maytansinoid) reaction1 Synthesis of this compound Linker start_synthesis->reaction1 reaction2 Activation of Maytansinoid start_synthesis->reaction2 reaction3 Conjugation of Linker to Payload reaction1->reaction3 reaction2->reaction3 purification1 Purification of This compound-Payload reaction3->purification1 conjugation_reaction Conjugation of Linker-Payload to Reduced mAb purification1->conjugation_reaction start_conjugation Monoclonal Antibody (mAb) reduction Partial Reduction of mAb (e.g., with TCEP) start_conjugation->reduction reduction->conjugation_reaction purification2 Purification of ADC (e.g., SEC) conjugation_reaction->purification2 characterization Characterization of ADC (DAR, aggregation, etc.) purification2->characterization

References

Intracellular Cleavage of DMAC-SPDB Disulfide Bond: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical intracellular cleavage of the DMAC-SPDB disulfide bond, a cornerstone of modern Antibody-Drug Conjugate (ADC) design. We will delve into the chemical mechanisms, present key quantitative data, provide detailed experimental protocols for analysis, and visualize the associated processes.

Introduction to this compound and Disulfide Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that dictates the stability of the ADC in circulation and the efficiency of drug release at the target site.

This compound is a cleavable linker that contains a disulfide bond. Disulfide linkers are designed to be stable in the oxidizing environment of the bloodstream, which has a low concentration of reducing agents like glutathione (B108866) (GSH) (approximately 2-20 µmol/L in plasma).[1] However, upon internalization into a tumor cell, the ADC is exposed to a highly reducing environment with a significantly higher concentration of glutathione (1–10 mmol/L in the cytoplasm).[1][] This high intracellular GSH concentration facilitates the reductive cleavage of the disulfide bond, leading to the release of the cytotoxic payload.[1][][3]

The targeted release of the payload within the cancer cell minimizes off-target toxicity and enhances the therapeutic index of the ADC. The stability of the disulfide bond can be modulated, for instance, by introducing steric hindrance near the bond to further improve its stability in circulation.[4][5]

Mechanism of Intracellular Cleavage

The primary mechanism for the cleavage of the this compound disulfide bond is a thiol-disulfide exchange reaction mediated by intracellular glutathione (GSH).[6] In this reaction, the thiol group of GSH acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. This results in the formation of a mixed disulfide between the linker and GSH, and the release of the payload with a free thiol group. The mixed disulfide can then be further reduced by another molecule of GSH to regenerate the original linker thiol and form oxidized glutathione (GSSG).

While glutathione is the major player in this process, studies have also shown that intracellular enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can catalytically cleave disulfide bonds in ADCs, further contributing to the release of the payload.[7][8]

Below is a diagram illustrating the chemical mechanism of glutathione-mediated cleavage of a generic disulfide linker.

ADC ADC with Disulfide Linker (Payload-S-S-Linker-Ab) Intermediate Mixed Disulfide Intermediate (Payload-S-S-GSH) ADC->Intermediate Thiol-Disulfide Exchange GSH1 Glutathione (GSH) GSH1->Intermediate Released_Payload Released Payload with Thiol Group (Payload-SH) Intermediate->Released_Payload Linker_Thiol Linker with Thiol Group (HS-Linker-Ab) GSSG Oxidized Glutathione (GSSG) Intermediate->GSSG Further Reduction GSH2 Glutathione (GSH) GSH2->GSSG

Caption: Glutathione-mediated cleavage of a disulfide linker.

Quantitative Data on Disulfide Bond Cleavage

The rate and efficiency of disulfide bond cleavage are critical parameters that influence the overall efficacy of an ADC. Below is a summary of quantitative data related to the cleavage of disulfide linkers.

ParameterConditionValueReference
Cleavage Rate5 mM Glutathione~50% reduction after 3 hours[6]
Cleavage Efficiency5 mM Glutathione76% fluorescence recovery after 21 hours[9]
Intracellular Glutathione ConcentrationCytoplasm1-10 mM[1][]
Extracellular Glutathione ConcentrationBlood Plasma2-20 µM[1]
ADC Internalization Half-lifeHER2+ cell lines (TM-ADC)6-14 hours[10]
ADC Degradation Half-lifeHER2+ cell lines (TM-ADC)18-25 hours[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the intracellular cleavage of the this compound disulfide bond.

Synthesis of an ADC with a this compound Linker

This protocol describes a general method for conjugating a drug payload to an antibody using a this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Drug payload with a reactive group (e.g., a thiol)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Solvents (e.g., DMSO, DMF)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction (if necessary): To expose cysteine residues for conjugation, partially reduce the antibody's interchain disulfide bonds by incubating with a controlled amount of a reducing agent like TCEP.

  • Linker-Payload Conjugation: React the this compound linker with the drug payload in an appropriate solvent to form the linker-payload complex.

  • Antibody-Linker Conjugation: Add the activated linker-payload complex to the reduced antibody solution. The maleimide (B117702) group of the DMAC part of the linker will react with the free thiols on the antibody.

  • Quenching: Stop the conjugation reaction by adding a quenching reagent to react with any unreacted linker-payload complex.

  • Purification: Purify the resulting ADC from unconjugated antibody, free drug, and other reaction components using size-exclusion chromatography.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using methods like RP-HPLC, HIC, and SEC.

In Vitro Cleavage Assay with Glutathione

This assay evaluates the susceptibility of the ADC's disulfide bond to cleavage by glutathione.

Materials:

  • Purified ADC with this compound linker

  • Reduced Glutathione (GSH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Analytical HPLC system with a suitable column (e.g., C4 or C8 reversed-phase)

  • Mass spectrometer (optional, for product identification)

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Prepare a stock solution of GSH in PBS.

  • In a microcentrifuge tube, mix the ADC solution with the GSH stock solution to achieve a final GSH concentration representative of the intracellular environment (e.g., 5 mM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Immediately analyze the aliquots by RP-HPLC to separate and quantify the intact ADC and the released payload.

  • If using a mass spectrometer, identify the cleavage products to confirm the mechanism.

  • Plot the percentage of intact ADC remaining over time to determine the cleavage kinetics.

Cell-Based Intracellular Drug Release Assay

This assay measures the release of the cytotoxic payload from the ADC within target cells.

Materials:

  • Target cancer cell line (expressing the antigen for the ADC's antibody)

  • ADC with this compound linker

  • Cell culture medium and supplements

  • Lysis buffer

  • Analytical method to quantify the released drug (e.g., LC-MS/MS)

Procedure:

  • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the ADC at a specific concentration and incubate for various time points.

  • At each time point, wash the cells to remove any unbound ADC.

  • Lyse the cells to release the intracellular contents.

  • Process the cell lysate to extract the released drug.

  • Quantify the concentration of the released drug in the lysate using a validated LC-MS/MS method.

  • Relate the amount of released drug to the number of cells to determine the intracellular drug concentration.

Analytical Methods for ADC Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for determining the drug-to-antibody ratio (DAR) of cysteine-linked ADCs. After reducing the ADC to separate the light and heavy chains, the different drug-loaded species can be separated and quantified based on their hydrophobicity.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the ADC and its cleavage products. By analyzing the mass of the intact ADC, its subunits, or peptide fragments, one can verify the successful conjugation and identify the sites of drug attachment. LC-MS can also be used to identify and quantify the released payload and its metabolites in in vitro and in vivo samples.

Visualizations

ADC Mechanism of Action

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC 1. ADC in Circulation Tumor_Cell Tumor Cell ADC->Tumor_Cell 2. Binding to Tumor Antigen Internalization 3. Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Glutathione-mediated Disulfide Cleavage Lysosome->Cleavage Payload_Release 6. Payload Release Cleavage->Payload_Release Cell_Death 7. Cytotoxicity & Apoptosis Payload_Release->Cell_Death

Caption: General mechanism of action for an ADC with a cleavable linker.

Experimental Workflow for ADC Cleavage Analysis

cluster_synthesis ADC Preparation cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Synthesis ADC Synthesis & Purification Cleavage_Assay In Vitro Cleavage Assay (with Glutathione) Synthesis->Cleavage_Assay Cell_Assay Intracellular Drug Release Assay Synthesis->Cell_Assay HPLC_MS HPLC / MS Analysis Cleavage_Assay->HPLC_MS LC_MSMS LC-MS/MS Quantification Cell_Assay->LC_MSMS

Caption: Workflow for analyzing the cleavage of an ADC's disulfide linker.

Conclusion

The intracellular cleavage of the this compound disulfide bond is a critical design feature of many successful ADCs. The significant differential in glutathione concentration between the extracellular and intracellular environments provides a robust mechanism for targeted drug release. A thorough understanding of the cleavage mechanism, kinetics, and methods for its characterization is essential for the development of safe and effective ADC therapeutics. The protocols and data presented in this guide provide a framework for researchers and drug developers to evaluate and optimize ADCs based on disulfide linker technology.

References

Unraveling DMAC-SPDB: A Search for a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and public databases for "DMAC-SPDB" has yielded no direct results for a compound with this specific designation. This suggests that "this compound" may be a novel, proprietary, or perhaps an incorrectly referenced substance not yet detailed in publicly accessible information.

The search did, however, provide extensive information on N,N-dimethylacetamide, commonly known as DMAC. It is possible that "this compound" is a formulation, derivative, or a misnomer related to DMAC. Given the detailed request for a technical guide, and the absence of information on "this compound," this report will instead focus on the synthesis and characterization of DMAC, a widely used polar aprotic solvent. This information is geared towards researchers, scientists, and professionals in drug development who may encounter DMAC in their work.

Synthesis of N,N-Dimethylacetamide (DMAC)

The industrial synthesis of DMAC is primarily achieved through the continuous reaction of dimethylamine (B145610) (DMA) with methyl acetate (B1210297) (MeOAc) in the presence of a basic catalyst.[1][2][3] Another documented method involves the reaction of acetic acid with dimethylamine.[4][5]

Key Synthesis Parameters
ParameterValue/RangeReference
Reactants Dimethylamine (DMA) and Methyl Acetate (MeOAc)[1][2][3]
Catalyst Basic catalyst (e.g., Sodium Methoxide)[1][2]
Molar Ratio (DMA:MeOAc) 0.2 to 2.0[1][2][3]
Temperature 100°C - 120°C[2][3]
Pressure 20 bar[2][3]
Purity of DMAC ≥99.7% by weight[1][3]
Experimental Protocol: One-Stage DMAC Synthesis

A common method for DMAC synthesis is the one-stage process in a loop reactor.[2]

  • Reactant Feed: 45.0 g/h of dimethylamine (DMA) and 95.5 g/h of methanolic methyl acetate (77.5% by weight) are continuously fed into a loop reactor.[2]

  • Catalyst Introduction: A 30% by weight methanolic solution of sodium methoxide (B1231860) is introduced as a homogeneous catalyst at a rate of 0.48 g/h.[2]

  • Reaction Conditions: The reaction is maintained at a pressure of 20 bar and a temperature of 120°C.[2]

  • Residence Time: The mean residence time (MRT) in the loop reactor is 1 hour.[2]

  • Purification: The resulting product stream undergoes continuous distillative workup to remove methanol (B129727) and other low boilers, yielding DMAC with a purity of ≥99.7% by weight.[1][3]

Synthesis Workflow

G DMA Dimethylamine (DMA) Reactor Loop Reactor (20 bar, 120°C) DMA->Reactor MeOAc Methyl Acetate (MeOAc) MeOAc->Reactor Catalyst Sodium Methoxide Catalyst->Reactor Distillation Distillation Column Reactor->Distillation Crude Product DMAC_Product High-Purity DMAC (≥99.7%) Distillation->DMAC_Product

Caption: One-stage synthesis of DMAC from DMA and MeOAc.

Characterization of DMAC

DMAC is a colorless, high-boiling polar solvent with a molecular weight of 87.12 g/mol .[5] Its properties make it a versatile solvent for a wide array of organic and inorganic compounds.[5]

Analytical Methods for Characterization

Gas chromatography-mass spectrometry (GC-MS/MS) is a highly sensitive and selective method for the detection and quantification of DMAC, particularly in complex matrices like water samples.[6]

Experimental Protocol: GC-MS/MS Analysis of DMAC

This protocol outlines the general steps for analyzing DMAC in a water sample using GC-MS/MS.

  • Sample Preparation: A standard stock solution of DMAC is prepared in ultrapure water. For complex water matrices, liquid-liquid extraction may be employed to clean up the sample.[6]

  • Instrumentation: A Shimadzu GCMS-TQ8050 NX with an AOC™-20i+s Plus autosampler or a similar system can be used.[6]

  • Chromatographic Conditions:

    • Column: SH-PolarD Cap. Column (30 m, 0.25 mm I.D., 0.25 μm df) or equivalent.[6]

    • Carrier Gas: Helium.[6]

    • Injection Mode: Splitless.[6]

    • Injection Volume: 1 µL.[6]

    • Injection Port Temperature: 200°C.[6]

  • Mass Spectrometry Conditions: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. Characteristic MRM transitions for DMAC are monitored (e.g., 87.00 > 45.10 and 87.00 > 43.10).[6]

Logical Relationship: DMAC Analysis

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis WaterSample Water Sample Extraction Liquid-Liquid Extraction WaterSample->Extraction GC_MS GC-MS/MS System Extraction->GC_MS Prepared Sample Data Data Acquisition (MRM) GC_MS->Data Quantification Quantification of DMAC Data->Quantification MRM Signals

References

An In-depth Technical Guide to DMAC-SPDB Linker Design and Functional Groups for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the DMAC-SPDB linker, a crucial component in the design and synthesis of Antibody-Drug Conjugates (ADCs). We will delve into its chemical structure, the role of its functional groups, and its mechanism of action in the targeted delivery of cytotoxic payloads to cancer cells. This document also presents illustrative experimental protocols and data relevant to the development of ADCs utilizing this linker technology, along with visualizations of key pathways and workflows.

Introduction to this compound Linker Technology

The this compound linker is a cleavable linker employed in the construction of ADCs. Its design is predicated on the principle of maintaining a stable connection between a monoclonal antibody (mAb) and a cytotoxic payload during systemic circulation, followed by a triggered release of the payload within the target cancer cell. The name this compound is derived from its constituent chemical moieties: a D im ethyla cetamide (DMAC ) group and a S uccinimidyl P yridyld ithiob utyrate (SPDB ) group. This linker belongs to the class of disulfide-containing linkers, which are designed to be cleaved in the reducing environment of the intracellular space.

The this compound linker offers a strategic advantage in ADC design by providing a balance between stability in the bloodstream and efficient payload release upon internalization into tumor cells. This targeted release mechanism aims to enhance the therapeutic window of the cytotoxic agent, maximizing its efficacy against cancer cells while minimizing off-target toxicity to healthy tissues.

Chemical Structure and Functional Groups

The this compound linker is characterized by a heterobifunctional architecture, meaning it possesses two different reactive functional groups that allow for the sequential conjugation of the antibody and the payload.

Chemical Structure:

  • Molecular Formula: C16H19N3O5S2

  • CAS Number: 663599-05-1

The core functional groups of the this compound linker are:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues present on the surface of monoclonal antibodies. The reaction forms a stable amide bond, covalently attaching the linker to the antibody.

  • Pyridyldithio Group: This group is reactive towards free thiol (sulfhydryl) groups. It is used to conjugate thiol-containing cytotoxic payloads, such as maytansinoid derivatives (e.g., DM4), through a disulfide exchange reaction. The resulting disulfide bond is the cleavable element of the linker.

  • Dimethylacetamide (DMAC) Moiety: The DMAC group in the linker's structure can influence its physicochemical properties, such as solubility.

  • Butyrate (B1204436) Spacer: The butyrate chain provides a spatial separation between the antibody and the payload, which can help to mitigate potential steric hindrance and preserve the biological activity of both the antibody and the cytotoxic drug.

Below is a diagram illustrating the functional components of the this compound linker.

DMAC_SPDB_Functional_Groups Functional Components of the this compound Linker cluster_linker This compound Linker NHS_Ester N-Hydroxysuccinimide (NHS) Ester Spacer Butyrate Spacer NHS_Ester->Spacer Disulfide Pyridyldithio (Cleavable Disulfide) Spacer->Disulfide DMAC Dimethylacetamide Moiety Spacer->DMAC Payload Payload (via Thiol) Disulfide->Payload Disulfide Bond Formation Antibody Antibody (via Lysine) Antibody->NHS_Ester Amide Bond Formation

Caption: Functional components of the this compound linker.

Mechanism of Action of this compound Linked ADCs

The therapeutic efficacy of an ADC constructed with the this compound linker is dependent on a series of well-orchestrated events, from systemic circulation to intracellular payload release and subsequent cytotoxicity.

  • Targeting and Binding: The ADC is administered intravenously and circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked into the endosomal and lysosomal compartments.

  • Payload Release: The intracellular environment, particularly the cytosol, has a significantly higher concentration of reducing agents, such as glutathione, compared to the extracellular space. This reducing environment facilitates the cleavage of the disulfide bond within the this compound linker.

  • Cytotoxicity: Once released from the antibody, the cytotoxic payload is free to exert its pharmacological effect. In the case of maytansinoid payloads like DM4, they act as potent microtubule inhibitors. By binding to tubulin, they disrupt the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).

The following diagram illustrates the mechanism of action of a this compound linked ADC.

ADC_Mechanism_of_Action Mechanism of Action of a this compound Linked ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Targeting & Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (Disulfide Cleavage) Lysosome->Payload_Release 3. Trafficking & Reduction Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption 4. Cytotoxicity Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Mechanism of action of a this compound linked ADC.

Experimental Protocols

The following sections provide illustrative experimental protocols for the synthesis and characterization of an ADC using the this compound linker. These are representative procedures and may require optimization for specific antibodies and payloads.

Synthesis of a this compound-Payload Conjugate (Illustrative)

This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody using the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Thiol-containing cytotoxic payload (e.g., DM4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffers (e.g., borate (B1201080) buffer, pH 8.0)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Antibody-Linker Conjugation:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in borate buffer.

    • Dissolve the this compound linker in DMSO to create a stock solution.

    • Add a 5-10 molar excess of the this compound linker solution to the mAb solution with gentle mixing.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Purify the antibody-linker conjugate using a size-exclusion chromatography column to remove excess linker.

  • Payload Conjugation:

    • Prepare a stock solution of the thiol-containing payload in DMSO.

    • Add a 1.5-3 molar excess of the payload solution to the purified antibody-linker conjugate.

    • Incubate the reaction for 3-4 hours at room temperature, protected from light.

    • Purify the final ADC using a size-exclusion chromatography column to remove unreacted payload and other impurities.

    • Characterize the purified ADC for purity, concentration, and drug-to-antibody ratio (DAR).

The workflow for ADC synthesis is depicted below.

ADC_Synthesis_Workflow Workflow for ADC Synthesis using this compound Linker Start Start Step1 Step 1: Antibody-Linker Conjugation (mAb + this compound) Start->Step1 Purification1 Purification 1 (Size-Exclusion Chromatography) Step1->Purification1 Step2 Step 2: Payload Conjugation (Ab-Linker + Payload) Purification1->Step2 Purification2 Purification 2 (Size-Exclusion Chromatography) Step2->Purification2 Characterization Characterization (DAR, Purity, etc.) Purification2->Characterization End Final ADC Characterization->End

Caption: Workflow for ADC synthesis using this compound linker.

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination:

The average number of payload molecules conjugated to each antibody is a critical quality attribute of an ADC. It can be determined using several methods, including:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with higher DAR will have longer retention times. The weighted average of the peak areas can be used to calculate the average DAR.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the mass of the intact ADC or its subunits (light and heavy chains). The mass difference between the conjugated and unconjugated species allows for the direct calculation of the DAR.

Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the safety and efficacy of the therapeutic.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the purity of the ADC under reducing and non-reducing conditions.

Quantitative Data Summary

The following tables present illustrative quantitative data for an ADC synthesized with the this compound linker. This data is representative and will vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: ADC Synthesis and Characterization

ParameterValue
Antibody Concentration10 mg/mL
Linker:Antibody Molar Ratio8:1
Payload:Linker Molar Ratio2.5:1
Average Drug-to-Antibody Ratio (DAR)3.8
Purity (by SEC)>98%
Monomer Content (by SEC)>95%

Table 2: In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionIC50 (ng/mL)
Cancer Cell Line AHigh15
Cancer Cell Line BLow850
Normal Cell LineNegative>10,000

Signaling Pathway for Maytansinoid-Induced Apoptosis

Maytansinoid payloads, released from the this compound linker, induce apoptosis primarily through the disruption of microtubule dynamics. This triggers a cascade of signaling events that culminate in programmed cell death.

The diagram below illustrates a simplified signaling pathway for maytansinoid-induced apoptosis.

Apoptosis_Pathway Maytansinoid-Induced Apoptosis Signaling Pathway Maytansinoid Released Maytansinoid Payload Microtubule_Disruption Microtubule Disruption Maytansinoid->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest JNK_ERK_Activation Activation of JNK/ERK Pathways Mitotic_Arrest->JNK_ERK_Activation Bcl2_Family_Modulation Modulation of Bcl-2 Family Proteins (e.g., increased Bax, decreased Bcl-2) JNK_ERK_Activation->Bcl2_Family_Modulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bcl2_Family_Modulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Maytansinoid-induced apoptosis signaling pathway.

Conclusion

The this compound linker represents a sophisticated tool in the design of next-generation antibody-drug conjugates. Its cleavable disulfide bond allows for the targeted release of highly potent cytotoxic agents within cancer cells, thereby enhancing their therapeutic potential while minimizing systemic toxicity. A thorough understanding of its chemical properties, functional groups, and mechanism of action is paramount for the successful development of novel and effective ADC-based cancer therapies. The experimental protocols and data presented in this guide provide a framework for the synthesis, characterization, and evaluation of ADCs utilizing the this compound linker technology. Further research and optimization are essential to fully harness the potential of this and other linker technologies in the fight against cancer.

The Dimethylacetamide Moiety in DMAC-SPDB: A Technical Deep Dive into its Core Functionality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with Antibody-Drug Conjugates (ADCs) representing a significant stride forward in precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the design of the linker that connects the monoclonal antibody to the cytotoxic payload. Among the diverse array of linker technologies, the DMAC-SPDB linker has emerged as a noteworthy option. This technical guide provides an in-depth exploration of the role of the dimethylacetamide (DMAC) moiety within the this compound linker, offering insights into its impact on the overall performance of the ADC.

Deconstructing this compound: An Overview

This compound is a cleavable linker system designed for use in ADCs. Its name delineates its core components:

  • DMAC: Dimethylacetamide

  • SPDB: A disulfide-containing self-immolative spacer, often based on a pyridyldithio moiety.

The fundamental mechanism of action of an ADC employing a this compound linker involves the stable circulation of the conjugate in the bloodstream, followed by targeted delivery to cancer cells. Upon internalization, the disulfide bond within the SPDB component is cleaved in the reducing environment of the cell, leading to the release of the cytotoxic payload.

The Pivotal Role of the Dimethylacetamide (DMAC) Moiety

While the SPDB component provides the cleavable trigger, the seemingly simple dimethylacetamide moiety plays a crucial, multifaceted role in modulating the physicochemical properties of the entire ADC. Its influence can be categorized into three key areas:

  • Enhancing Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This hydrophobicity can lead to aggregation of the ADC, which can compromise its efficacy, alter its pharmacokinetic profile, and potentially induce an immunogenic response.[1][][3][4] The amide and dimethyl groups of the DMAC moiety are polar and can engage in hydrogen bonding with water molecules.[5][6] This contributes to an overall increase in the hydrophilicity of the linker-payload complex, thereby improving the solubility and reducing the aggregation propensity of the final ADC.[1][]

  • Imparting Steric Hindrance for Enhanced Stability: The stability of the linker in systemic circulation is paramount to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[7][8] The disulfide bond in the SPDB linker is susceptible to cleavage by circulating reducing agents like glutathione. The two methyl groups of the DMAC moiety, positioned in proximity to the disulfide bond, provide steric hindrance.[9][10][11] This steric bulk acts as a physical shield, protecting the disulfide bond from premature reduction in the bloodstream and thereby enhancing the plasma stability of the ADC.[9]

  • Modulating Pharmacokinetics: By influencing the hydrophilicity and stability of the ADC, the DMAC moiety indirectly modulates its pharmacokinetic (PK) profile.[][3][4] Improved solubility and reduced aggregation can lead to a longer circulation half-life and more favorable biodistribution, ultimately increasing the amount of ADC that reaches the tumor site.[1][12]

The amide bond, a central feature of the DMAC moiety, is a common and stable linkage in many pharmaceuticals and drug delivery systems, contributing to the overall robustness of the linker structure.[13][14]

Quantitative Data on ADC Properties

Table 1: Representative Plasma Stability of ADCs with Different Linkers

Linker TypePayloadAverage DARPlasma Stability (Half-life in days)SpeciesReference
Disulfide (with steric hindrance)DM4~3.5~9Mouse[1]
Val-CitMMAE3.8>7Mouse[15]
Non-cleavable (SMCC)DM13.5~14Mouse[16]

This table illustrates the enhanced stability that can be achieved with sterically hindered disulfide linkers, a key feature contributed by the DMAC moiety in this compound.

Table 2: Impact of Linker Hydrophilicity on ADC Properties

Linker FeatureADC PropertyObservationReference
Increased HydrophilicityAggregationReduced aggregation propensity[1][]
Increased HydrophilicityPlasma ClearanceSlower clearance, longer half-life[3][4][12]
Increased HydrophilicityEfficacyImproved in vivo efficacy[17]

This table summarizes the general principles of how increasing linker hydrophilicity, a function of the DMAC moiety, positively impacts key ADC characteristics.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of ADCs. Below are representative methodologies for key experiments.

Synthesis of this compound Linker (Conceptual)

A specific, publicly available, step-by-step synthesis protocol for this compound is proprietary to commercial suppliers. However, a general synthetic strategy would likely involve the following key steps:

  • Activation of a Carboxylic Acid: A precursor molecule containing a carboxylic acid and a protected disulfide moiety would be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester.

  • Amide Bond Formation: The activated ester would then be reacted with dimethylamine (B145610) to form the N,N-dimethylacetamide moiety.

  • Deprotection and Final Functionalization: The protecting group on the disulfide moiety would be removed, and a functional group for conjugation to the antibody (e.g., another NHS ester) would be introduced.

Note: This is a generalized conceptual workflow. The actual synthesis would require careful optimization of reaction conditions, protecting group strategies, and purification methods.

Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Several methods can be used for its determination:

  • UV/Vis Spectroscopy:

    • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance.

    • Using the known extinction coefficients of the antibody and the payload at both wavelengths, the concentrations of the antibody and the payload can be calculated.

    • The DAR is then calculated as the molar ratio of the payload to the antibody.[13][]

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on their hydrophobicity. Species with different numbers of conjugated drug molecules will have different retention times.

    • The ADC sample is injected onto an HIC column and eluted with a decreasing salt gradient.

    • The area of each peak, corresponding to a specific drug load, is integrated.

    • The average DAR is calculated as the weighted average of the drug load of each species.[13][16]

  • Mass Spectrometry (MS):

    • Intact mass analysis of the ADC is performed using high-resolution mass spectrometry (e.g., Q-TOF).

    • The mass spectrum will show a distribution of peaks, each corresponding to the antibody conjugated with a different number of drug-linker molecules.

    • The deconvoluted mass spectrum is used to determine the relative abundance of each species.

    • The average DAR is calculated from this distribution.[19][20]

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma and the extent of premature drug release.

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).[21][22][23][24]

  • Sample Collection: At each time point, an aliquot of the plasma sample is collected and stored frozen until analysis.

  • Analysis of ADC Integrity: The amount of intact ADC remaining at each time point can be quantified using methods like ELISA or LC-MS.[15][21][25][26]

  • Quantification of Released Payload: The concentration of the free, released payload in the plasma can be measured using LC-MS/MS.[8]

  • Data Analysis: The rate of ADC degradation and payload release is determined by plotting the concentration of the intact ADC or free payload over time.

Visualizing the Process: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved with a this compound-containing ADC.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Intact ADC (this compound Linker) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Targeting Binding ADC Binds to Tumor Antigen TumorCell->Binding Endosome Endosome Binding->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Cleavage Disulfide Cleavage (Reducing Environment) Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Apoptosis Apoptosis PayloadRelease->Apoptosis Cytotoxic Effect

Figure 1: Mechanism of Action of a this compound Containing ADC.

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional Functional Assessment Synthesis Antibody-Linker Conjugation Purification Purification (e.g., SEC) Synthesis->Purification DAR_Analysis DAR Analysis (HIC, MS, UV/Vis) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC, DLS) Purification->Aggregation_Analysis Stability_Analysis Plasma Stability (LC-MS) Purification->Stability_Analysis InVitro_Potency In Vitro Cytotoxicity (Cell-based Assays) Stability_Analysis->InVitro_Potency InVivo_Efficacy In Vivo Efficacy (Xenograft Models) InVitro_Potency->InVivo_Efficacy

Figure 2: General Workflow for ADC Characterization.

Conclusion

The dimethylacetamide (DMAC) moiety, while a seemingly minor component of the this compound linker, plays a critical role in optimizing the performance of Antibody-Drug Conjugates. By enhancing hydrophilicity, providing steric protection to the cleavable disulfide bond, and consequently modulating the pharmacokinetic profile, the DMAC group contributes significantly to the overall stability and efficacy of the ADC. A thorough understanding of the function of each component of the linker is essential for the rational design of next-generation ADCs with improved therapeutic indices. Further research involving direct comparative studies will be invaluable in precisely quantifying the contribution of the DMAC moiety and guiding the development of even more sophisticated and effective targeted cancer therapies.

References

The Pyridyldithio Group in DMAC-SPDB: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Dimethylacetamide-N-Succinimidyl 4-(2-pyridyldithio)butyrate (DMAC-SPDB) linker, with a core focus on the functionality and application of its pyridyldithio group. As a crucial component in the construction of antibody-drug conjugates (ADCs), a thorough understanding of this linker's chemistry, reactivity, and handling is paramount for the successful development of targeted therapeutics.

Introduction to this compound and the Pyridyldithio Moiety

This compound is a heterobifunctional, cleavable crosslinker predominantly used in bioconjugation. It is a derivative of the widely used SPDB linker, featuring a dimethylacetamide (DMAC) group on the pyridine (B92270) ring. This modification is intended to modulate the linker's properties, such as stability and reactivity.

The linker possesses two key reactive groups:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines, such as the side chains of lysine (B10760008) residues on antibodies, to form stable amide bonds.

  • A 2-pyridyldithio group : This is the central focus of this guide. It is a sulfhydryl-reactive moiety that enables the conjugation of thiol-containing molecules, like cytotoxic payloads, through a cleavable disulfide bond.

The pyridyldithio group is instrumental in the design of ADCs that require the release of their payload within the target cell. The disulfide bond formed is stable in the bloodstream but is susceptible to cleavage in the reducing intracellular environment, ensuring targeted drug delivery.[1][]

Core Chemistry: The Thiol-Disulfide Exchange Reaction

The primary function of the pyridyldithio group is to react with a free sulfhydryl (thiol) group (-SH) via a thiol-disulfide exchange reaction.

Mechanism: The reaction proceeds through a nucleophilic attack of a thiolate anion (RS⁻) from the payload molecule on one of the sulfur atoms of the pyridyldithio group. This results in the formation of a new, stable disulfide bond between the linker and the payload. A byproduct of this reaction is pyridine-2-thione, which is released.[3]

The release of pyridine-2-thione is a convenient feature, as it can be quantified spectrophotometrically by measuring its absorbance at approximately 343 nm. This allows for real-time monitoring of the conjugation reaction's progress.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Linker_Pyridyldithio Linker-S-S-Py Conjugate Linker-S-S-Payload Linker_Pyridyldithio->Conjugate Pyridine_Thione Pyridine-2-thione Linker_Pyridyldithio->Pyridine_Thione Release Payload_Thiol Payload-SH Payload_Thiol->Linker_Pyridyldithio Nucleophilic Attack

Figure 1: Thiol-Disulfide Exchange Reaction.

Role in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the this compound linker serves as the bridge between the targeting antibody and the cytotoxic payload. The formation of an ADC using this linker is typically a two-step process.

Workflow for ADC Synthesis:

  • Antibody Modification : The antibody is first reacted with an excess of this compound. The NHS ester of the linker forms covalent amide bonds with accessible lysine residues on the antibody surface. Unreacted linker is then removed.

  • Payload Conjugation : The thiol-containing payload is then added to the pyridyldithio-modified antibody. The thiol-disulfide exchange reaction occurs, covalently attaching the payload to the antibody via the disulfide bond.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Antibody Antibody (-NH2) Modified_Ab Modified Antibody (-NH-Linker-S-S-Py) Antibody->Modified_Ab DMAC_SPDB This compound Linker DMAC_SPDB->Modified_Ab Payload Payload (-SH) ADC Antibody-Drug Conjugate (-NH-Linker-S-S-Payload) Modified_Ab->ADC Payload->ADC Py_Thione Pyridine-2-thione (byproduct) ADC->Py_Thione

Figure 2: General workflow for ADC synthesis.

Intracellular Cleavage: The disulfide bond is the "cleavable" component of the linker. While relatively stable in the bloodstream (where glutathione (B108866) concentration is low, ~5 µM), upon internalization of the ADC into a target cancer cell, it is exposed to a much higher concentration of glutathione (GSH) in the cytoplasm (1-10 mM).[] This high concentration of GSH, a natural reducing agent, efficiently cleaves the disulfide bond, releasing the cytotoxic payload in its active form to kill the cancer cell.[5][6]

ADC_Mechanism_of_Action cluster_extracellular Extracellular (Bloodstream) cluster_intracellular Intracellular (Target Cell) ADC_circulating ADC (Stable) ADC_internalized ADC Internalized ADC_circulating->ADC_internalized Binding & Internalization Payload_Release Payload Release ADC_internalized->Payload_Release Glutathione (GSH) Cleavage Cell_Death Cell Death Payload_Release->Cell_Death Cytotoxic Effect

Figure 3: ADC mechanism of action.

Quantitative Data and Reaction Parameters

The efficiency and stability of the conjugation and cleavage processes are influenced by several factors. The following tables summarize key parameters. Note: Specific kinetic data for this compound is limited in publicly available literature; therefore, data for the closely related SPDB and other pyridyldithio linkers are provided as a reference.

Table 1: Thiol-Disulfide Exchange Reaction Parameters

ParameterRecommended Value/RangeNotes
pH 7.0 - 8.0The reaction rate is dependent on the thiolate anion concentration. Higher pH increases thiolate concentration but can also lead to hydrolysis of the NHS ester if modification and conjugation are performed simultaneously.[3][7]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to minimize side reactions or protein degradation, though this will slow the reaction rate.
Molar Excess of Payload 1.5 to 5-fold excess over modified antibodyThe optimal ratio should be determined empirically to drive the reaction to completion while minimizing purification challenges.
Reaction Time 1 - 24 hoursReaction progress should be monitored (e.g., via pyridine-2-thione release) to determine the optimal time.

Table 2: Disulfide Bond Cleavage Parameters

ParameterConditionNotes
Reducing Agent Glutathione (GSH)Mimics the intracellular environment. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be used for complete and rapid cleavage in analytical settings.
Concentration 1-10 mM GSHRepresents the physiological concentration within the cytoplasm.[]
pH ~7.4Physiological pH for in vitro cleavage assays.
Temperature 37°CPhysiological temperature.
Stability in Plasma Generally stableThe low concentration of reducing agents in plasma (~5 µM GSH) results in slow cleavage, providing a therapeutic window for the ADC to reach its target.[][8] Steric hindrance around the disulfide bond can further enhance plasma stability.[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound linker.

Protocol 1: Two-Step Antibody-Drug Conjugation

A. Antibody Modification with this compound

  • Materials:

    • Antibody (e.g., IgG) at 5-10 mg/mL in a primary amine-free buffer (e.g., PBS, pH 7.2-7.5).

    • This compound linker.

    • Anhydrous Dimethyl Sulfoxide (DMSO).

    • Reaction Buffer: PBS, pH 7.2-7.5.

    • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with Reaction Buffer.

  • Procedure:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM).

    • Calculate the volume of this compound stock solution needed to achieve a 5- to 10-fold molar excess relative to the antibody.

    • Add the calculated volume of this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Purify the modified antibody by passing the reaction mixture through a pre-equilibrated SEC column to remove excess, unreacted this compound.

    • Pool the protein-containing fractions. The concentration of the modified antibody can be determined by measuring absorbance at 280 nm.

B. Conjugation of Thiolated Payload

  • Materials:

    • Pyridyldithio-modified antibody from step A.

    • Thiol-containing payload.

    • Anhydrous DMSO or other suitable solvent for the payload.

    • Reaction Buffer: PBS, pH 7.2-7.5.

    • Purification: SEC column equilibrated with a suitable formulation buffer (e.g., PBS).

  • Procedure:

    • Prepare a stock solution of the thiol-containing payload in a suitable solvent.

    • Add a 1.5- to 5-fold molar excess of the payload to the modified antibody solution.

    • Incubate the reaction for 4-24 hours at 4°C or room temperature. The reaction can be monitored by measuring the absorbance at 343 nm (see Protocol 2).

    • Once the reaction is complete, purify the resulting ADC using an SEC column to remove unreacted payload and byproducts.

    • Pool the ADC-containing fractions, concentrate if necessary, and store under appropriate conditions.

Protocol 2: Monitoring Conjugation via Pyridine-2-thione Release
  • Materials:

    • Reaction mixture from Protocol 1B.

    • UV-Vis Spectrophotometer.

    • Quartz cuvette.

    • Reaction Buffer for blank.

  • Procedure:

    • At various time points during the payload conjugation reaction, take a small aliquot of the reaction mixture.

    • Measure the absorbance of the aliquot at 343 nm against a blank of the reaction buffer.

    • Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for pyridine-2-thione at 343 nm is approximately 8,080 M⁻¹cm⁻¹.

    • The concentration of released pyridine-2-thione corresponds to the concentration of payload conjugated to the antibody.

Protocol 3: In Vitro Glutathione (GSH) Cleavage Assay
  • Materials:

    • Purified ADC at a known concentration (e.g., 1 mg/mL).

    • Cleavage Buffer: PBS, pH 7.4.

    • Reduced Glutathione (GSH).

    • Analysis system: LC-MS or Hydrophobic Interaction Chromatography (HIC).

  • Procedure:

    • Prepare a fresh stock solution of GSH (e.g., 100 mM) in Cleavage Buffer.

    • In a microcentrifuge tube, add the ADC solution.

    • Add the GSH stock solution to the ADC to achieve a final GSH concentration of 5-10 mM.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately stop the reaction in the aliquot, for instance, by flash-freezing or by adding an equal volume of a quenching solution (e.g., acidic mobile phase for RP-HPLC).

    • Analyze the samples by LC-MS or HIC to quantify the amount of intact ADC remaining and the amount of released payload.

    • Plot the percentage of intact ADC over time to determine the cleavage kinetics and the half-life of the linker under these conditions.[5]

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated per antibody (DAR) is a critical quality attribute.

A. UV-Vis Spectrophotometry Method

  • Principle: This method relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the payload.[][11][12]

  • Procedure:

    • Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and at the absorbance maximum of the payload (Aₘₐₓ).

    • Determine the molar extinction coefficients (ε) for both the antibody and the payload at both wavelengths (ε_Ab,₂₈₀, ε_Ab,ₘₐₓ, ε_Drug,₂₈₀, ε_Drug,ₘₐₓ).

    • Calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) by solving the following simultaneous equations:

      • A₂₈₀ = (ε_Ab,₂₈₀ * C_Ab) + (ε_Drug,₂₈₀ * C_Drug)

      • Aₘₐₓ = (ε_Ab,ₘₐₓ * C_Ab) + (ε_Drug,ₘₐₓ * C_Drug)

    • Calculate the DAR: DAR = C_Drug / C_Ab

B. Hydrophobic Interaction Chromatography (HIC) Method

  • Principle: HIC separates ADC species based on hydrophobicity. Since each conjugated payload molecule increases the overall hydrophobicity of the antibody, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved.[13][14]

  • Procedure:

    • Use a HIC column and a gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) to elute the ADC species.

    • Integrate the peak areas corresponding to each drug-loaded species (e.g., Peak_DAR0, Peak_DAR2, etc.).

    • Calculate the weighted average DAR using the following formula:

      • DAR = [Σ (Peak Area_i * DAR_i)] / [Σ (Peak Area_i)]

      • Where 'i' represents each resolved peak (e.g., DAR 0, DAR 2, etc.).[15]

Conclusion

The pyridyldithio group is a cornerstone of modern bioconjugation chemistry, particularly for the development of cleavable linkers like this compound used in antibody-drug conjugates. Its reliable reactivity with thiols, coupled with the ability to form a disulfide bond that is stable in circulation but cleavable within the target cell, provides a robust mechanism for targeted drug delivery. By understanding the underlying chemistry and mastering the associated experimental protocols, researchers can effectively leverage the this compound linker to construct and characterize potent and specific therapeutic agents.

References

DMAC-SPDB Linker: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective and safe antibody-drug conjugates (ADCs). The DMAC-SPDB linker, a cleavable linker system, has emerged as a valuable tool in this field. This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of the this compound linker, presenting key data, experimental protocols, and visual workflows to support its application in ADC development.

The this compound linker is comprised of two key components: N,N-dimethylacetamide (DMAC) and N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB). The DMAC portion is a polar aprotic solvent known for its excellent solubilizing properties, while the SPDB moiety contains a disulfide bond, enabling selective cleavage in the reducing environment of the target cell. This design aims to provide a stable linkage in systemic circulation while allowing for efficient payload release upon internalization into tumor cells.

Solubility Profile

The solubility of the this compound linker is a crucial parameter influencing the formulation, manufacturing, and in vivo behavior of the resulting ADC. While specific quantitative solubility data for the complete this compound linker is not extensively published, an understanding of its constituent parts provides valuable insights.

Component Solubility:

ComponentSolventSolubility
N,N-Dimethylacetamide (DMAC)WaterMiscible
Most Organic SolventsMiscible
Aliphatic HydrocarbonsPoorly Soluble
N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB)Dimethyl Sulfoxide (DMSO)100 mg/mL

This table summarizes the known solubility characteristics of the individual components of the this compound linker.

The high miscibility of DMAC with water and a wide range of organic solvents suggests that the this compound linker will exhibit favorable solubility in many common formulation vehicles. The good solubility of the SPDB component in DMSO further supports its utility in the preparation of stock solutions for conjugation reactions.

Stability Profile

The stability of the this compound linker is paramount to the safety and efficacy of an ADC. An ideal linker remains intact in the bloodstream to prevent premature release of the cytotoxic payload and off-target toxicity, while efficiently cleaving to release the drug at the tumor site. The key feature governing the stability of the this compound linker is its disulfide bond.

In-Circulation Stability:

A critical measure of linker stability is its half-life in plasma. Studies on antibody-drug conjugates utilizing linkers containing the SPDB moiety have provided valuable data on their in-circulation stability. For instance, an ADC employing a maytansinoid payload (DM4) linked via a similar disulfide-containing linker demonstrated a deconjugation half-life of approximately 9 days in circulation[1]. This indicates a high degree of stability in the bloodstream, minimizing premature drug release.

pH-Dependent Stability:

Experimental Protocols

Accurate assessment of the solubility and stability of the this compound linker is essential for its successful implementation. The following are detailed methodologies for key experiments.

Solubility Determination Protocol

This protocol outlines a general method for determining the solubility of the this compound linker in various solvents.

Objective: To determine the quantitative solubility of the this compound linker in a range of aqueous buffers and organic solvents.

Materials:

  • This compound linker

  • Selected solvents (e.g., phosphate-buffered saline (PBS), water, ethanol, DMSO, etc.)

  • Vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Analytical balance

Methodology:

  • Prepare a series of saturated solutions by adding an excess amount of the this compound linker to a known volume of each solvent in separate vials.

  • Agitate the vials vigorously using a vortex mixer for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC method.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved this compound linker.

  • Calculate the original concentration in the saturated solution to determine the solubility in each solvent.

In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of the this compound linker in human plasma.

Objective: To determine the in vitro half-life of the this compound linker in human plasma.

Materials:

  • This compound linker conjugated to a relevant molecule (e.g., a small molecule or antibody fragment)

  • Human plasma

  • Incubator at 37°C

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • Centrifuge

Methodology:

  • Incubate the this compound conjugate in human plasma at a known concentration at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), collect aliquots of the plasma mixture.

  • Immediately stop the reaction by adding a protein precipitation solution to each aliquot.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the linker and any degradation products.

  • Analyze the supernatant by LC-MS to quantify the amount of intact linker-conjugate remaining at each time point.

  • Plot the concentration of the intact conjugate versus time and calculate the half-life of the linker in plasma.

Visualizing Workflows and Concepts

To further clarify the experimental processes and the underlying principles of this compound linker functionality, the following diagrams are provided.

experimental_workflow_solubility cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Add excess this compound to various solvents agitate Agitate for 24h at constant temp. start->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Analyze by HPLC-UV dilute->hplc calculate Calculate solubility hplc->calculate experimental_workflow_stability cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis & Result start Incubate this compound conjugate in plasma at 37°C aliquots Collect aliquots at time points start->aliquots precipitate Protein precipitation aliquots->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect supernatant centrifuge->supernatant lcms Analyze by LC-MS supernatant->lcms calculate Calculate half-life lcms->calculate linker_cleavage_mechanism ADC ADC with this compound Linker (in circulation) Internalization Internalization into Target Tumor Cell ADC->Internalization Targeting Reduction Reduction of Disulfide Bond (e.g., by Glutathione) Internalization->Reduction Intracellular Environment Release Payload Release Reduction->Release Cleavage

References

Methodological & Application

Application Notes and Protocols for DMAC-SPDB Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the antigen specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides a detailed protocol for the conjugation of a monoclonal antibody with a drug-linker complex utilizing the DMAC-SPDB linker.

This compound is a cleavable linker that contains a disulfide bond. This disulfide bond is stable in the systemic circulation but is designed to be cleaved in the reducing environment of the intracellular space of target cells, releasing the cytotoxic payload. The SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate) portion of the linker reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface to form a stable amide bond.

These application notes provide a comprehensive guide to the conjugation process, including reagent preparation, step-by-step conjugation protocol, purification of the resulting ADC, and methods for characterization.

Pre-Conjugation Considerations and Reagent Preparation

1. Monoclonal Antibody (mAb) Preparation:

  • Purity: The monoclonal antibody should be of high purity (>95%), free from aggregates and other contaminants.

  • Buffer: The antibody should be in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH of 7.2-7.5. Buffers containing primary amines (e.g., Tris) will compete with the antibody for reaction with the SPDB linker and must be avoided.

  • Concentration: A typical antibody concentration for conjugation is 5-10 mg/mL.

2. This compound Drug-Linker Complex Preparation:

  • The this compound linker is first conjugated to the desired cytotoxic payload. For the purpose of this protocol, we will assume a maytansinoid payload (e.g., DM4) is attached to the this compound linker, forming a this compound-DM4 complex.

  • Storage: The this compound-payload complex should be stored under desiccated conditions at -20°C or -80°C, protected from light.

  • Stock Solution: Immediately before use, prepare a stock solution of the this compound-payload in a dry, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). A typical concentration for the stock solution is 10-20 mM. Ensure the complex is fully dissolved.

Experimental Workflow for ADC Conjugation

The overall workflow for the conjugation of a monoclonal antibody with the this compound linker is depicted below.

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (in amine-free buffer) Reaction Conjugation Reaction (mAb + Linker) mAb->Reaction Linker This compound-Payload (dissolved in DMSO) Linker->Reaction Purification Purification of ADC (e.g., SEC) Reaction->Purification Characterization ADC Characterization (DAR, Purity, etc.) Purification->Characterization

Caption: Experimental workflow for ADC production.

Detailed Conjugation Protocol

This protocol is a representative example and may require optimization based on the specific monoclonal antibody and drug-linker conjugate used.

Materials:

  • Monoclonal antibody (5-10 mg/mL in PBS, pH 7.2-7.5)

  • This compound-payload stock solution (10 mM in DMSO)

  • Reaction buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HIC-HPLC, RP-HPLC, Mass Spectrometer)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in the correct buffer and concentration. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Conjugation Reaction:

    • Bring the antibody solution and the this compound-payload stock solution to room temperature.

    • In a suitable reaction vessel, add the antibody solution.

    • While gently stirring, add the desired molar excess of the this compound-payload stock solution to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the final Drug-to-Antibody Ratio (DAR). A common starting point is a 5-10 fold molar excess of the linker.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to potentially minimize aggregation.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching reagent that will react with any unreacted SPDB-linker. A 10-20 fold molar excess of Tris-HCl can be added to the reaction mixture.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the ADC:

    • The crude ADC mixture contains the conjugated antibody, unconjugated antibody, and excess drug-linker. Purification is essential to remove these impurities.

    • Size Exclusion Chromatography (SEC) is a common method for purifying the ADC. Equilibrate the SEC column with a suitable storage buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column and collect the fractions corresponding to the monomeric ADC.

ADC Characterization

Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.[1]

1. Drug-to-Antibody Ratio (DAR) Determination:

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[2]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR distribution. The retention time of the ADC on the HIC column correlates with its hydrophobicity, which increases with the number of conjugated drug molecules.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR. The antibody is typically denatured and reduced prior to analysis.

  • Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the mass of the intact ADC or its subunits (light and heavy chains), allowing for the calculation of the DAR.

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight species (aggregates) and fragments.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under reducing and non-reducing conditions can be used to visualize the integrity of the antibody and the successful conjugation.

3. Stability Assessment:

  • Thermal Stability: Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the ADC compared to the unconjugated antibody.[3] Conjugation can sometimes lead to a decrease in the melting temperature (Tm) of the antibody domains.

  • In Vitro Plasma Stability: The stability of the ADC in plasma is evaluated to ensure that the linker remains intact and the payload is not prematurely released. This is often assessed by incubating the ADC in plasma and measuring the amount of free drug released over time using methods like LC-MS/MS.

Quantitative Data Summary

The following tables provide representative data for the conjugation of a maytansinoid payload (DM4) using an SPDB linker.

ParameterValueReference
Average Drug-to-Antibody Ratio (DAR) 3.1 ± 0.5[2]
Conjugation Yield ~50%[2]
Monomer Purity (post-purification) >97%[2]

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC with a cleavable disulfide linker is a multi-step process that relies on the specific targeting of cancer cells and the intracellular release of the cytotoxic payload.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_release Intracellular cluster_action Cytotoxicity ADC_circ ADC in Circulation (Stable Disulfide Bond) Binding ADC Binds to Tumor Antigen ADC_circ->Binding Internalization Internalization via Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Disulfide Bond Cleavage (High Glutathione) Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Target_interaction Payload Interacts with Intracellular Target (e.g., Tubulin) Payload_release->Target_interaction Apoptosis Cell Cycle Arrest & Apoptosis Target_interaction->Apoptosis

Caption: Mechanism of action for a disulfide-linked ADC.

Conclusion

The conjugation of monoclonal antibodies with the this compound linker system provides a robust method for the generation of ADCs with a cleavable disulfide linkage. The protocol outlined in these application notes, along with the described characterization methods, offers a comprehensive framework for the development and evaluation of these promising therapeutic agents. Optimization of the conjugation conditions, particularly the molar ratio of the drug-linker to the antibody, is crucial for achieving the desired Drug-to-Antibody Ratio and ensuring the overall quality and efficacy of the final ADC product.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using DMAC-SPDB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis, purification, and characterization of Antibody-Drug Conjugates (ADCs) utilizing the cleavable N,N-dimethylacetamide-succinimidyl-4-(2-pyridyldithio)butyrate (DMAC-SPDB) linker. This linker system facilitates the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) via a disulfide bond, which is designed to be stable in circulation and selectively cleaved within the reductive environment of tumor cells.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. The this compound linker is a disulfide-containing linker that enables the release of the payload within the target cell upon internalization and exposure to intracellular reducing agents like glutathione.

Principle of this compound Based ADC Synthesis

The synthesis of an ADC using the this compound linker involves a multi-step process based on cysteine-mediated conjugation. The interchain disulfide bonds of the antibody are first partially or fully reduced to generate free thiol groups. The this compound linker, which has an N-hydroxysuccinimide (NHS) ester, is first reacted with an amine-containing cytotoxic payload. The resulting payload-linker construct, now bearing a pyridyldithio group, is then reacted with the free thiol groups on the antibody to form a stable disulfide bond, yielding the final ADC.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using the this compound linker. Optimization of specific parameters such as molar ratios, reaction times, and temperatures may be necessary for different antibodies and payloads.

Materials and Reagents
  • Monoclonal Antibody (mAb): Specific to the target antigen.

  • This compound Linker: N,N-dimethylacetamide-succinimidyl-4-(2-pyridyldithio)butyrate.

  • Cytotoxic Payload: Containing a reactive amine group.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Reaction Buffers: Phosphate-buffered saline (PBS), Borate buffer.

  • Quenching Reagent: N-acetylcysteine.

  • Purification Columns: Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) columns.

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol.

  • Characterization Instruments: UV-Vis spectrophotometer, HPLC system (with SEC and HIC columns), Mass Spectrometer (LC-MS).

Step-by-Step Synthesis Protocol

Step 1: Antibody Reduction

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Add a reducing agent (e.g., TCEP) to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of reduced disulfide bonds and, consequently, the potential drug-to-antibody ratio (DAR). A common starting point is a 2-5 fold molar excess of TCEP per disulfide bond to be reduced.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

Step 2: Payload-Linker Conjugation

  • Dissolve the amine-containing cytotoxic payload and the this compound linker in an organic solvent such as DMSO.

  • React the payload and linker at a slight molar excess of the linker.

  • The reaction is typically carried out at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or LC-MS.

Step 3: Antibody-Payload Conjugation

  • Dissolve the this compound-payload conjugate in a small amount of a co-solvent like DMSO.

  • Add the dissolved this compound-payload to the reduced antibody solution. A typical molar excess of the payload-linker construct to the antibody is 5-10 fold.

  • Incubate the reaction at 4°C or room temperature for 2-4 hours with gentle mixing. The reaction should be protected from light.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted pyridyldithio groups.

Step 4: ADC Purification

  • Perform an initial purification step using size-exclusion chromatography (SEC) to remove unconjugated payload-linker and other small molecules.

  • Further purify the ADC and separate different DAR species using hydrophobic interaction chromatography (HIC). A salt gradient (e.g., ammonium (B1175870) sulfate) is typically used for elution, with higher DAR species being more hydrophobic and eluting later.

Characterization of the ADC

4.1. Drug-to-Antibody Ratio (DAR) Determination

The average DAR is a critical quality attribute of an ADC. It can be determined by several methods:

  • UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload, the concentrations of the antibody and the payload can be determined, and the DAR calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The peak area of each species can be used to calculate the average DAR.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the reduced and deglycosylated ADC can provide the masses of the light and heavy chains with different numbers of conjugated drugs, allowing for a precise determination of the DAR.

4.2. Purity and Aggregation Analysis

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the successful conjugation.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and characterization of ADCs using disulfide linkers like SPDB. The values can vary depending on the specific antibody, payload, and reaction conditions.

ParameterTypical Value/RangeMethod of Determination
Antibody Reduction
Thiol-to-Antibody Ratio2 - 8 thiols/antibodyEllman's Assay
Conjugation
Average Drug-to-Antibody Ratio (DAR)2 - 4HIC-HPLC, UV-Vis, LC-MS
Conjugation Efficiency> 90%HIC-HPLC
Purification
Monomer Purity> 95%SEC-HPLC
Aggregate Content< 5%SEC-HPLC
Final Product
Endotoxin Levels< 0.5 EU/mgLAL Assay
Residual Free Drug< 1%RP-HPLC

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_reduction Antibody Reduction cluster_payload_linker Payload-Linker Conjugation cluster_conjugation ADC Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb Incubation reducing_agent Reducing Agent (TCEP/DTT) reducing_agent->reduced_mAb conjugation Conjugation Reaction reduced_mAb->conjugation payload Cytotoxic Payload (-NH2) payload_linker This compound-Payload payload->payload_linker Reaction dmac_spdb This compound Linker dmac_spdb->payload_linker payload_linker->conjugation quenched_adc Quenched ADC Mixture conjugation->quenched_adc Quenching (N-acetylcysteine) sec Size-Exclusion Chromatography (SEC) quenched_adc->sec hic Hydrophobic Interaction Chromatography (HIC) sec->hic purified_adc Purified ADC hic->purified_adc dar DAR Determination (UV-Vis, HIC, LC-MS) purified_adc->dar purity Purity & Aggregation (SEC, SDS-PAGE) purified_adc->purity

Caption: Experimental workflow for the synthesis of an ADC using the this compound linker.

Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc ADC (Antibody-DMAC-SPDB-Payload) receptor Tumor Cell Surface Antigen adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking payload_release Payload Release lysosome->payload_release 4. Reductive Cleavage of Disulfide Bond (e.g., by Glutathione) cytotoxicity Cytotoxicity (e.g., Microtubule Disruption) payload_release->cytotoxicity 5. Payload Action apoptosis Apoptosis cytotoxicity->apoptosis 6. Cell Death

Caption: General mechanism of action of a disulfide-linked ADC.

Application Notes and Protocols for Site-Specific Antibody Conjugation using DMAC-SPDB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the cell-killing ability of a small molecule drug, connected by a chemical linker. The linker is a critical component, ensuring the stability of the ADC in circulation and enabling the efficient release of the payload at the target site.

This document provides detailed application notes and protocols for the use of DMAC-SPDB, a cleavable linker, in the site-specific conjugation of antibodies. Site-specific conjugation methods are employed to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, a wider therapeutic window, and a more consistent clinical outcome compared to traditional, non-specific conjugation methods.

This compound is a bifunctional linker containing a disulfide bond. This disulfide bond is susceptible to cleavage in the reducing environment of the intracellular space, leading to the release of the cytotoxic payload. The this compound linker is designed to offer a balance of stability in circulation and efficient cleavage upon internalization into target cells.

Principle of this compound Conjugation

The this compound linker utilizes N-hydroxysuccinimide (NHS) ester chemistry for conjugation to primary amines (e.g., lysine (B10760008) residues) on the antibody and a pyridyldithio group for reaction with a thiol-containing payload. However, for site-specific conjugation, the antibody is typically engineered to contain a reactive thiol group at a specific location, often by introducing a cysteine residue. The pyridyldithio group of the this compound linker then reacts with the engineered cysteine thiol to form a stable disulfide bond.

The general workflow for site-specific antibody conjugation using a pre-formed this compound-drug conjugate is as follows:

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis mAb Engineered Antibody (with reactive thiol) Reaction Conjugation (Disulfide Bond Formation) mAb->Reaction DrugLinker This compound-Payload (pre-formed) DrugLinker->Reaction Purification Purification (e.g., SEC, HIC) Reaction->Purification Analysis Characterization (DAR, Purity, etc.) Purification->Analysis

Figure 1: General experimental workflow for site-specific antibody conjugation.

Quantitative Data Summary

The performance of an ADC is critically dependent on its Drug-to-Antibody Ratio (DAR), stability, and efficacy. While specific quantitative data for ADCs generated with the this compound linker is not extensively available in the public domain, the following tables summarize typical data for site-specific ADCs utilizing disulfide-based cleavable linkers. This information can serve as a benchmark for researchers developing ADCs with this compound.

Table 1: Typical Drug-to-Antibody Ratio (DAR) for Site-Specific Conjugation

Conjugation MethodTarget DARAchieved DAR (Average)Homogeneity (Major Species)Reference
Engineered Cysteine21.8 - 2.0>95% (DAR=2)[1]
Engineered Cysteine43.6 - 4.0>90% (DAR=4)[2]
Enzymatic (e.g., TGase)21.9 - 2.0>98% (DAR=2)[3]

Table 2: In Vitro Stability of Disulfide-Linked ADCs in Human Plasma

ADC Linker TypeIncubation Time (days)% Intact ADC RemainingPayload Release MechanismReference
Hindered Disulfide (e.g., SPDB)7> 90%Reduction[4]
Unhindered Disulfide750-70%Reduction[4]

Table 3: In Vitro Cytotoxicity of a Hypothetical Site-Specific ADC (DAR=2)

Cell Line (Antigen Expression)ADC IC50 (nM)Free Drug IC50 (nM)Non-Targeting ADC IC50 (nM)
High0.1 - 1.00.01 - 0.1> 1000
Medium1.0 - 100.01 - 0.1> 1000
Low / Negative> 10000.01 - 0.1> 1000

Experimental Protocols

The following are detailed protocols for the key experiments involved in the site-specific conjugation of a thiol-containing payload to an engineered antibody using a this compound linker.

Protocol 1: Preparation of the this compound-Payload Conjugate

This protocol describes the synthesis of the drug-linker complex prior to antibody conjugation.

Materials:

  • Thiol-containing cytotoxic payload

  • This compound linker (CAS: 663599-05-1)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolve the thiol-containing cytotoxic payload in anhydrous DMF.

  • Add a 1.1 molar equivalent of this compound linker to the solution.

  • Add 2-3 molar equivalents of DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by HPLC.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the this compound-payload conjugate using preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

Protocol 2: Site-Specific Antibody Conjugation

This protocol outlines the conjugation of the pre-formed this compound-payload to an antibody with an engineered cysteine residue.

Materials:

  • Engineered monoclonal antibody (with a free cysteine) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-payload conjugate (from Protocol 1)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (for antibody reduction, if necessary)

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography - SEC, or Hydrophobic Interaction Chromatography - HIC)

  • UV-Vis Spectrophotometer

  • SDS-PAGE apparatus

Procedure:

  • Antibody Preparation:

    • If the engineered cysteine is in a disulfide bond, it must first be reduced. Add a 10-fold molar excess of TCEP to the antibody solution and incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column, exchanging the antibody into the reaction buffer.

  • Conjugation Reaction:

    • Add a 3-5 fold molar excess of the this compound-payload conjugate (dissolved in a small amount of a compatible organic solvent like DMSO, not exceeding 5% of the total reaction volume) to the antibody solution.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other impurities using SEC or HIC.

    • Monitor the elution profile at 280 nm (for the antibody) and at the characteristic wavelength of the payload.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer.

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or HIC analysis.

    • Assess the purity and aggregation of the ADC by SEC and SDS-PAGE (under reducing and non-reducing conditions).

Protocol 3: Characterization of the Antibody-Drug Conjugate

This protocol details the analytical methods for characterizing the final ADC product.

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the ADC solution at 280 nm and the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.

  • The DAR is the molar ratio of the payload to the antibody.

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

  • Inject the purified ADC onto an SEC column.

  • Elute with a suitable mobile phase (e.g., PBS).

  • Monitor the elution profile at 280 nm.

  • The percentage of the main peak corresponding to the monomeric ADC represents the purity and the absence of high molecular weight aggregates.

3. In Vitro Cytotoxicity Assay:

  • Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.

  • Incubate for 72-96 hours.

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 values for each compound.

Signaling Pathway and Mechanism of Action

The mechanism of action of an ADC generated with this compound follows a well-defined pathway leading to targeted cell death.

adc_moa cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC (this compound linked) Receptor Tumor Antigen (on Cancer Cell) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (Cytotoxic Drug) Lysosome->Payload Disulfide Cleavage (Reduction) Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target Binding Apoptosis Apoptosis (Cell Death) Target->Apoptosis

Figure 2: Mechanism of action of a this compound linked ADC.

Upon administration, the ADC circulates in the bloodstream. The antibody component specifically binds to the target antigen on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and reducing agents (like glutathione) cleave the disulfide bond of the this compound linker. This releases the active cytotoxic payload into the cytoplasm, where it can bind to its intracellular target (e.g., microtubules or DNA), ultimately leading to cell cycle arrest and apoptosis.

Conclusion

The use of this compound in conjunction with site-specific conjugation technologies offers a powerful approach for the development of next-generation ADCs. The protocols and information provided in this document are intended to serve as a guide for researchers in this exciting field. By enabling the creation of homogeneous and stable ADCs with a defined DAR, this compound can contribute to the development of more effective and safer targeted cancer therapies. It is important to note that the provided protocols are general guidelines and may require optimization for specific antibodies, payloads, and experimental conditions.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Antibody-Drug Conjugates with a DMAC-SPDB Linker System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays on ADCs utilizing a DMAC-SPDB linker system.

A Note on Terminology: The term "DMAC" in the context of "this compound" ADCs refers to N,N-dimethylacetamide, a solvent often used during the synthesis and formulation of the ADC components. It is not the cytotoxic payload. For the purpose of these protocols and in line with common ADC design, we will assume the cytotoxic payload to be the maytansinoid derivative DM4 , a potent tubulin inhibitor frequently paired with the SPDB linker. The SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker is a cleavable linker that contains a disulfide bond, designed to be stable in the bloodstream and readily cleaved in the reducing environment of the cell's cytoplasm, releasing the active DM4 payload.[1][2]

The primary mechanism of action for an anti-tumor ADC with an SPDB-DM4 linker-payload system begins with the antibody binding to a specific antigen on the surface of a cancer cell.[3] The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis.[4] Once inside the cell, the disulfide bond of the SPDB linker is reduced by intracellular thiols like glutathione, releasing the DM4 payload.[4] DM4 then exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts the formation of microtubules.[][6] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[][8]

Key In Vitro Cytotoxicity Assays

The following are standard in vitro assays to determine the potency and efficacy of SPDB-DM4 ADCs:

  • Monoculture Cytotoxicity Assay (e.g., MTS/MTT Assay): To determine the half-maximal inhibitory concentration (IC50) of the ADC on a target antigen-positive cell line.

  • Bystander Effect Cytotoxicity Assay: To assess the ability of the released, membrane-permeable DM4 payload to kill neighboring antigen-negative cells. This is a critical feature for treating heterogeneous tumors.[9][]

  • Live-Cell Imaging for Real-Time Cytotoxicity Monitoring: To visualize and quantify the kinetics of cell death in response to ADC treatment.

Data Presentation

Table 1: In Vitro Cytotoxicity of a Hypothetical Anti-Her2-SPDB-DM4 ADC
Cell LineHER2 ExpressionAssay TypeADC IC50 (nM)Free DM4 IC50 (nM)
SK-BR-3HighMonoculture (MTS)0.50.05
BT-474HighMonoculture (MTS)1.20.06
MDA-MB-468NegativeMonoculture (MTS)> 1000.1
SK-BR-3 / MDA-MB-468 (1:3)MixedBystander (Co-culture)5.8 (on MDA-MB-468)N/A

Note: The data presented above is illustrative and compiled from representative values found in the literature for similar ADCs. Actual results will vary depending on the specific antibody, target antigen, and experimental conditions.[1][11]

Experimental Protocols

Protocol 1: Monoculture Cytotoxicity using MTS Assay

This protocol is designed to determine the IC50 value of an SPDB-DM4 ADC in an antigen-positive cancer cell line.

Materials:

  • Antigen-positive cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Antigen-negative cell line (e.g., MDA-MB-468)

  • Complete cell culture medium

  • SPDB-DM4 ADC

  • Free DM4 payload

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC and Drug Preparation:

    • Prepare a serial dilution of the SPDB-DM4 ADC and free DM4 in complete medium. A typical concentration range would be from 100 nM down to 0.01 nM in half-log dilutions.

    • Include a vehicle control (medium with the same final concentration of the formulation buffer as the highest ADC concentration).

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared ADC or free drug dilutions to the respective wells.

    • Incubate for 72-96 hours at 37°C in a humidified 5% CO2 incubator. The longer incubation time is often necessary for tubulin inhibitors to exert their full effect.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the ADC/drug concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).

Protocol 2: Bystander Effect Co-culture Assay

This assay evaluates the killing of antigen-negative cells when co-cultured with antigen-positive cells treated with the ADC.

Materials:

  • Antigen-positive cell line (e.g., SK-BR-3)

  • Antigen-negative cell line expressing a fluorescent protein (e.g., MDA-MB-468-GFP)

  • Complete cell culture medium

  • SPDB-DM4 ADC

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader or a high-content imaging system

Procedure:

  • Cell Seeding:

    • Seed a mixture of antigen-positive and antigen-negative-GFP cells in a 96-well plate. A common ratio is 1:3 (e.g., 2,500 SK-BR-3 and 7,500 MDA-MB-468-GFP cells per well) in 100 µL of medium.

    • As a control, seed the antigen-negative-GFP cells alone.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment:

    • Prepare a serial dilution of the SPDB-DM4 ADC in complete medium.

    • Add 100 µL of the ADC dilutions to the co-culture wells and the antigen-negative-only wells.

    • Incubate for 96-120 hours.

  • Viability Measurement:

    • Measure the GFP fluorescence using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).

    • Alternatively, use a high-content imager to count the number of viable GFP-positive cells.

  • Data Analysis:

    • Normalize the fluorescence intensity or cell count of the treated wells to the vehicle-treated control wells.

    • Compare the viability of the antigen-negative-GFP cells in the co-culture setting to their viability when cultured alone. A significant decrease in viability in the co-culture indicates a bystander effect.

    • Plot the percentage of viability of the antigen-negative cells against the ADC concentration to determine the bystander IC50.

Visualizations

ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) ADC Anti-Tumor ADC (SPDB-DM4) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell InternalizedADC Internalized ADC in Endosome/Lysosome Antigen->InternalizedADC 2. Internalization Cleavage Disulfide Cleavage (Reduction by Glutathione) InternalizedADC->Cleavage 3. Trafficking & Processing DM4 Released DM4 (Payload) Cleavage->DM4 4. Payload Release Tubulin Tubulin Dimers DM4->Tubulin 5. Target Engagement Microtubules Microtubule Assembly Tubulin->Microtubules Inhibition Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Microtubules->Apoptosis 6. Cytotoxicity Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 PrepareADC Prepare Serial Dilutions of ADC and Controls Incubate1->PrepareADC AddADC Add ADC Dilutions to Cells Incubate1->AddADC Incubate2 Incubate for 72-96h AddADC->Incubate2 AddMTS Add MTS Reagent Incubate2->AddMTS Incubate3 Incubate for 1-4h AddMTS->Incubate3 ReadAbsorbance Read Absorbance (490 nm) Incubate3->ReadAbsorbance Analyze Normalize Data & Calculate IC50 ReadAbsorbance->Analyze Bystander_Effect AgP Antigen-Positive (Ag+) Cell ReleasedDM4 Released DM4 AgP->ReleasedDM4 Internalizes & Releases ApoptosisP Ag+ Cell Death AgP->ApoptosisP AgN Antigen-Negative (Ag-) Cell ApoptosisN Ag- Cell Death (Bystander Killing) AgN->ApoptosisN Induces ADC SPDB-DM4 ADC ADC->AgP Targets ReleasedDM4->AgP Induces ReleasedDM4->AgN Diffuses to

References

Application Notes and Protocols for Evaluating the Bystander Effect of ADCs with a Cleavable DMAC-SPDB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. Their efficacy can be significantly enhanced by the "bystander effect," where the cytotoxic payload, upon release from the target cancer cell, can diffuse and kill neighboring antigen-negative tumor cells. This is particularly crucial in the context of heterogeneous tumors. This document provides detailed application notes and protocols for studying the bystander effect of ADCs featuring a cleavable linker system composed of a DMAC payload conjugated via an SPDB linker.

The SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker contains a disulfide bond, which is designed to be stable in the bloodstream but readily cleaved in the reducing intracellular environment of tumor cells, where the concentration of glutathione (B108866) is significantly higher. The properties of the released payload, in this case, DMAC (N,N-dimethylacetamide), are critical for the bystander effect. For a significant bystander effect to occur, the released payload must be able to permeate the cell membrane to affect adjacent cells.

Based on available data, N,N-dimethylacetamide (DMAC) is a polar, water-miscible organic compound.[1][2][3][4][5] Its physicochemical properties, including a low LogP value of -0.77, suggest that it is a hydrophilic molecule.[3] This characteristic may imply a lower capacity for passive diffusion across the lipid bilayers of cell membranes, a key requirement for a potent bystander effect. The inherent cytotoxicity of DMAC is also considerably lower than that of typical ADC payloads.[6]

These application notes will, therefore, focus on the general principles and methodologies for evaluating the bystander effect of ADCs with disulfide-based linkers, which can be applied to ADCs utilizing a DMAC-SPDB linker system.

Mechanism of Action and Bystander Effect Pathway

The proposed mechanism for an ADC with a this compound linker is initiated by the binding of the ADC to its target antigen on the surface of a cancer cell. Following internalization, the ADC is trafficked to endosomes and then lysosomes. Within the reducing environment of the cell, the disulfide bond of the SPDB linker is cleaved by glutathione, releasing the DMAC payload. For a bystander effect to occur, the released DMAC must then be able to traverse the lysosomal and plasma membranes to exit the target cell and enter neighboring cells, where it can then exert its cytotoxic effect.

Bystander_Effect_Pathway cluster_extracellular Extracellular Space cluster_intracellular_pos Intracellular (Ag+) cluster_intracellular_neg Intracellular (Ag-) ADC ADC (this compound) Ag_pos_cell Antigen-Positive Tumor Cell ADC->Ag_pos_cell Binding Ag_neg_cell Antigen-Negative Tumor Cell Internalization Internalization & Endosomal Trafficking Ag_pos_cell->Internalization Endocytosis Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Glutathione) Lysosome->Cleavage DMAC_released Released DMAC Cleavage->DMAC_released DMAC_released->Ag_pos_cell Diffusion Out Cytotoxicity_pos Cytotoxicity DMAC_released->Cytotoxicity_pos DMAC_bystander DMAC DMAC_released->DMAC_bystander Diffusion In Cytotoxicity_neg Bystander Cytotoxicity DMAC_bystander->Cytotoxicity_neg

Caption: Mechanism of ADC action and bystander effect.

Quantitative Data Summary

A comprehensive literature search did not yield specific quantitative data on the bystander effect of ADCs utilizing a this compound linker. Therefore, the following table provides a template for the types of data that should be collected and presented when evaluating such an ADC, with example data for illustrative purposes.

ParameterADC with this compound Linker (Hypothetical Data)Control ADC (e.g., Non-cleavable Linker)
Payload Properties
Molecular Weight ( g/mol )87.12[4]-
LogP-0.77[3]-
In Vitro Cytotoxicity (IC50)
Antigen-Positive Cells (e.g., SK-BR-3)10 nM15 nM
Antigen-Negative Cells (e.g., MDA-MB-231)> 1000 nM> 1000 nM
In Vitro Bystander Assay
% Viability of Ag- cells (1:1 co-culture)60%95%
% Viability of Ag- cells (3:1 Ag+:Ag- co-culture)40%92%
In Vivo Admixed Tumor Model
Tumor Growth Inhibition (%)75%40%
Reduction in Ag- cell population (%)50%5%

Experimental Protocols

Protocol 1: In Vitro Bystander Cytotoxicity Assay (Co-culture Model)

This assay quantifies the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.

1. Materials:

  • Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)

  • Antigen-negative cancer cell line (e.g., HER2-negative MDA-MB-231) engineered to express a fluorescent protein (e.g., GFP or mCherry) for easy identification.

  • ADC with this compound linker

  • Isotype control ADC (non-binding)

  • ADC with a non-cleavable linker (negative bystander control)

  • Cell culture medium and supplements

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader or high-content imaging system

  • Flow cytometer (optional)

2. Experimental Workflow:

In_Vitro_Workflow cluster_workflow In Vitro Bystander Assay Workflow start Start seed_cells Seed Ag+ and fluorescent Ag- cells in various ratios (1:3, 1:1, 3:1) and as monocultures start->seed_cells treat_adc Treat with ADC (this compound), control ADCs, and vehicle seed_cells->treat_adc incubate Incubate for 72-96 hours treat_adc->incubate analyze Analyze viability of fluorescent Ag- cells incubate->analyze end End analyze->end

Caption: Workflow for the in vitro bystander assay.

3. Procedure:

  • Cell Seeding:

    • Seed antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at various ratios (e.g., 1:3, 1:1, 3:1) and as monocultures of each cell line.

    • Total cell density should be optimized to avoid confluence during the assay period.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC with this compound linker and control ADCs.

    • Add the ADCs to the co-culture and monoculture wells. Include a vehicle-only control.

    • The concentration range should be chosen based on the IC50 of the ADC on the antigen-positive cells, aiming for high cytotoxicity in the target cells with minimal direct effect on the antigen-negative cells in monoculture.[7]

  • Incubation:

    • Incubate the plate for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Analysis:

    • Fluorescence Plate Reader/High-Content Imaging: Measure the fluorescence intensity in each well. A decrease in fluorescence in the co-culture wells compared to the antigen-negative monoculture wells (treated with the same ADC concentration) indicates bystander killing.

    • Flow Cytometry: Harvest the cells and analyze by flow cytometry. The fluorescent population (antigen-negative cells) can be gated, and their viability assessed using a viability dye (e.g., Propidium Iodide or DAPI).[8][9][10][11]

Protocol 2: In Vivo Bystander Effect Assessment (Admixed Tumor Model)

This model evaluates the bystander effect in a more physiologically relevant setting.

1. Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.[12][13][14][15][16]

  • ADC with this compound linker

  • Isotype control ADC

  • Vehicle control

  • Bioluminescence imaging system

  • Calipers for tumor measurement

2. Experimental Workflow:

In_Vivo_Workflow cluster_workflow In Vivo Admixed Tumor Model Workflow start Start implant_cells Co-implant Ag+ and luciferase-labeled Ag- cells subcutaneously into mice start->implant_cells tumor_growth Monitor tumor growth until average volume reaches ~100-200 mm³ implant_cells->tumor_growth administer_adc Administer ADC (this compound), control ADC, or vehicle intravenously tumor_growth->administer_adc monitor_tumor Monitor tumor volume with calipers and bioluminescence imaging administer_adc->monitor_tumor endpoint_analysis Endpoint analysis: Excise tumors for immunohistochemistry (e.g., cleaved caspase-3) monitor_tumor->endpoint_analysis end End endpoint_analysis->end

Caption: Workflow for the in vivo admixed tumor model.

3. Procedure:

  • Tumor Implantation:

    • Prepare a mixed suspension of antigen-positive and luciferase-expressing antigen-negative cells (e.g., at a 1:1 ratio).

    • Subcutaneously implant the cell mixture into the flank of the mice.

  • Tumor Growth and Treatment:

    • Monitor tumor growth using calipers.

    • Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.

    • Administer the ADC with this compound linker, isotype control ADC, or vehicle via intravenous injection.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Perform bioluminescence imaging weekly to specifically monitor the growth of the antigen-negative cell population. A reduction in the bioluminescent signal in the treatment group compared to the control groups indicates an in vivo bystander effect.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Fix the tumors in formalin and embed in paraffin (B1166041) for immunohistochemical (IHC) analysis.

    • Stain tumor sections for markers of apoptosis, such as cleaved caspase-3, to visualize cell death in both antigen-positive and antigen-negative regions of the tumor.[17][18][19][20]

Conclusion

The evaluation of the bystander effect is a critical component in the preclinical development of ADCs. The protocols outlined in these application notes provide a framework for assessing the potential bystander killing of ADCs utilizing a cleavable this compound linker. Given the physicochemical properties of DMAC, it is essential to experimentally validate its membrane permeability and bystander efficacy. The provided workflows and data presentation templates will aid researchers in systematically characterizing the bystander effect and informing the further development of novel ADC therapeutics.

References

Application Notes and Protocols: DMAC-SPDB in the Development of Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the interplay between its three core components: a monoclonal antibody (mAb) that selectively targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

This document provides detailed application notes and protocols for a drug-linker conjugate, here referred to as DMAC-SPDB, in the development of novel ADCs for cancer therapy. In this context, "DMAC" represents a cytotoxic payload, likely a maytansinoid derivative such as DM4, a potent microtubule inhibitor. "SPDB" (N-Succinimidyl 4-(2-pyridyldithio)butyrate) is a cleavable disulfide linker designed to release the cytotoxic payload within the reducing environment of the target cancer cell.[][]

The this compound conjugate is a key reagent for developing ADCs. The SPDB linker provides stability in circulation and allows for the specific release of the DMAC payload inside the tumor cell, leading to targeted cell death.[][3]

Mechanism of Action

An ADC utilizing a this compound conjugate operates through a multi-step process to achieve targeted cytotoxicity:

  • Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen expressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes, the cell's degradative compartments.

  • Payload Release: Within the reducing environment of the lysosome, the disulfide bond of the SPDB linker is cleaved.[][] This releases the active DMAC payload into the cytoplasm.

  • Cytotoxicity: The released DMAC, a potent microtubule inhibitor, disrupts the microtubule network within the cancer cell.[3][4] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][4]

Quantitative Data Summary

The following tables summarize hypothetical yet representative quantitative data for an ADC constructed using a this compound linker-payload system. This data is illustrative of the expected performance of such a therapeutic agent in preclinical studies.

Table 1: In Vitro Cytotoxicity of a HER2-Targeted ADC (Trastuzumab-DMAC-SPDB)

Cell LineHER2 ExpressionIC50 (nM) of ADCIC50 (nM) of Free DMAC
SK-BR-3High0.50.01
BT-474High1.20.01
MDA-MB-231Low>10000.02
MCF-7Low>10000.015

Table 2: In Vivo Efficacy in a SK-BR-3 Xenograft Mouse Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Regressions
Vehicle Control-00/10
Trastuzumab10450/10
ADC (Trastuzumab-DMAC-SPDB)5854/10
ADC (Trastuzumab-DMAC-SPDB)10988/10

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of an ADC utilizing this compound are provided below.

Protocol 1: ADC Synthesis and Characterization

Objective: To conjugate the this compound linker-payload to a monoclonal antibody and characterize the resulting ADC.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system

  • Hydrophobic interaction chromatography (HIC) system

  • UV-Vis spectrophotometer

Methodology:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL.

    • Add a 2-3 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, generating free thiol groups.

  • Conjugation:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO).

    • Add the this compound solution to the reduced antibody solution at a molar ratio of 5-10 fold excess over the antibody.

    • Incubate at room temperature for 1-2 hours in the dark.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted this compound.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using a desalting column or SEC to remove unconjugated payload and other small molecules.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using HIC or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing cancer cells.

Materials:

  • Cancer cell lines with varying target antigen expression

  • Complete cell culture medium

  • ADC and free DMAC payload

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Methodology:

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment:

    • Prepare serial dilutions of the ADC and free DMAC payload in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Incubate for 72-96 hours.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Cancer cell line for tumor implantation

  • ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

  • Syringes and needles for injections

Methodology:

  • Tumor Implantation:

    • Subcutaneously inject 5-10 million cancer cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at different doses).

    • Administer the treatments intravenously (IV) via the tail vein.

    • Treatments can be administered as a single dose or on a schedule (e.g., once weekly for 3 weeks).

  • Monitoring:

    • Measure tumor volume using calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach a predetermined size or at the end of the study.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Note the number of complete tumor regressions in each group.

Visualizations

Signaling Pathway of this compound ADC Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC (Antibody-DMAC-SPDB) Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DMAC DMAC Payload Lysosome->DMAC Payload Release (Linker Cleavage) Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Cell Death DMAC->Microtubules Disruption

Caption: Mechanism of action of a this compound based ADC.

Experimental Workflow for ADC Efficacy Testing

ADC_Workflow cluster_synthesis ADC Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis & Purification Characterization DAR & Purity Analysis Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity Binding Binding Affinity (ELISA/FACS) Characterization->Binding Xenograft Xenograft Model (Tumor Growth Inhibition) Cytotoxicity->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Preclinical evaluation workflow for a novel ADC.

Logical Relationship of ADC Components

ADC_Components cluster_components Core Components ADC Effective ADC Antibody Specific Antibody Antibody->ADC Payload Potent Payload (DMAC) Payload->ADC Linker Stable & Cleavable Linker (SPDB) Linker->ADC

Caption: Core components contributing to an effective ADC.

References

Application Notes and Protocols for DMAC-SPDB Antibody-Drug Conjugate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document details the experimental workflow for the production of an ADC utilizing a DMAC-SPDB linker.

The this compound linker is a cleavable linker system. SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) contains a disulfide bond, which is stable in the bloodstream but is readily cleaved in the reducing environment of the tumor cell, releasing the active cytotoxic payload.[][] This targeted release mechanism enhances the therapeutic window by minimizing off-target toxicity.[] The DMAC (dimethylacetamide) component is often used as a solvent in the conjugation process.[3] This protocol will focus on the conjugation of a maytansinoid payload, such as DM4, to an antibody via the this compound linker, a strategy employed in the development of several ADCs.[][]

Signaling Pathway and Mechanism of Action

The this compound ADC exerts its cytotoxic effect through a targeted delivery and intracellular release mechanism.

DMAC-SPDB_ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Tumor Cell ADC This compound ADC Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cytosol Cytosol Lysosome->Cytosol 4. Linker Cleavage (Reduction) Payload Active Payload (e.g., DM4) Tubulin Tubulin Payload->Tubulin 5. Target Binding Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death DMAC_SPDB_ADC_Workflow cluster_synthesis Drug-Linker Synthesis cluster_adc_production ADC Production Payload_Prep Payload Preparation (e.g., DM4) Drug_Linker_Conj Drug-Linker Conjugation Payload_Prep->Drug_Linker_Conj Linker_Synth This compound Synthesis Linker_Synth->Drug_Linker_Conj Drug_Linker_Pur Purification of This compound-Payload Drug_Linker_Conj->Drug_Linker_Pur ADC_Conj ADC Conjugation Drug_Linker_Pur->ADC_Conj Antibody_Prep Antibody Preparation (Partial Reduction) Antibody_Prep->ADC_Conj ADC_Pur ADC Purification (e.g., SEC) ADC_Conj->ADC_Pur ADC_Char ADC Characterization (e.g., HIC for DAR) ADC_Pur->ADC_Char

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DMAC-SPDB Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMAC-SPDB conjugation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its mechanism of action?

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1] It is a bifunctional molecule featuring:

  • An N-hydroxysuccinimide (NHS) ester : This functional group reacts with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond.

  • A pyridyldithio group : This group can react with a thiol (sulfhydryl) group on a cytotoxic payload to form a disulfide bond.

The resulting conjugate links the antibody to the payload via this disulfide bond, which is designed to be stable in the bloodstream.[2][3] Upon internalization into a target cell, the disulfide bond is cleaved in the reducing environment of the cytosol, releasing the active payload.[2][4]

Q2: What are the critical parameters to control during the conjugation reaction?

Several parameters are crucial for a successful this compound conjugation:

  • pH: The reaction of the NHS ester with the antibody's primary amines is most efficient at a slightly alkaline pH (typically 7.2-8.5).[5]

  • Molar Ratio: The ratio of the this compound linker and the payload to the antibody will determine the final drug-to-antibody ratio (DAR). A molar excess of the linker and payload is typically used.[6]

  • Antibody Purity and Concentration: The antibody should be highly pure (>95%) and at a suitable concentration (generally >0.5 mg/mL) in an amine-free buffer.[4]

  • Reaction Time and Temperature: These parameters should be optimized to ensure complete conjugation while minimizing potential side reactions or degradation.

Q3: How can I characterize the resulting antibody-drug conjugate (ADC)?

Several analytical techniques are used to characterize the ADC and determine the drug-to-antibody ratio (DAR):

  • Hydrophobic Interaction Chromatography (HIC): HIC is a common method to separate ADC species with different DARs based on their hydrophobicity.[7][8]

  • Mass Spectrometry (MS): MS can be coupled with liquid chromatography (LC-MS) to confirm the identity of the conjugate and determine the precise mass, which allows for DAR calculation.[1][7]

  • UV-Vis Spectroscopy: This technique can be used to estimate the DAR by measuring the absorbance of the antibody and the payload at their respective characteristic wavelengths.

Troubleshooting Guide

This guide addresses common problems encountered during this compound conjugation reactions.

Problem 1: Low or No Conjugation Yield

Q: My conjugation reaction has a very low yield or failed completely. What are the possible causes and solutions?

Low conjugation yield is a frequent issue and can stem from several factors. The following table summarizes potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Step Rationale
Impure or Dilute Antibody Verify antibody purity (>95%) using SDS-PAGE or SEC. Concentrate the antibody to >0.5 mg/mL using appropriate spin filters.Impurities with primary amines can compete with the antibody for the linker. Low antibody concentration can slow down the reaction kinetics.[4]
Presence of Amines in Antibody Buffer Perform a buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.4.Buffers containing primary amines (e.g., Tris) will react with the NHS ester of the this compound linker, quenching the reaction.
Hydrolyzed this compound Linker Prepare fresh solutions of the this compound linker in a dry, compatible organic solvent like DMSO or DMF immediately before use.The NHS ester is susceptible to hydrolysis in aqueous solutions, which inactivates the linker.
Inefficient Purification Optimize the purification method. Size-exclusion chromatography (SEC) is commonly used to remove excess linker and payload.Aggressive purification methods can lead to significant product loss.
Problem 2: High Levels of Aggregation

Q: I am observing significant precipitation or aggregation in my conjugate solution. What can I do to prevent this?

Aggregation can be a major issue, particularly when conjugating hydrophobic payloads.

Potential Cause Troubleshooting Step Rationale
High Hydrophobicity of Payload Optimize the drug-to-antibody ratio (DAR). A lower DAR may reduce aggregation. Consider using a more hydrophilic variant of the linker if available.The attachment of hydrophobic drug molecules can lead to aggregation of the ADC.[9]
Suboptimal Buffer Conditions Screen different buffer conditions, including pH and the addition of stabilizing excipients like sucrose (B13894) or polysorbate.The buffer composition can significantly impact the stability of the antibody and the final conjugate.[10]
High Protein Concentration Perform the conjugation reaction at a lower antibody concentration.High concentrations of the antibody can increase the likelihood of intermolecular interactions and aggregation.
Problem 3: Premature Drug Release

Q: My ADC appears to be unstable, with the payload being released before reaching the target. How can I improve the stability of the disulfide linker?

The stability of the disulfide bond in the SPDB linker is critical for the efficacy and safety of the ADC.

Potential Cause Troubleshooting Step Rationale
Susceptibility of Disulfide Bond to Reduction Consider using a sterically hindered SPDB linker variant if available.Introducing steric hindrance around the disulfide bond can increase its stability against premature reduction in the bloodstream.[11]
Thiol-Disulfide Exchange Ensure complete removal of any reducing agents used during antibody preparation prior to conjugation.Residual reducing agents can lead to the cleavage of the disulfide bond in the linker.

The following table provides a summary of the relative stability of different disulfide linker modifications.

Disulfide Linker Modification Relative Stability in Plasma Cleavage Rate by Glutathione
UnhinderedLowerFaster
Single Methyl SubstitutionIntermediateIntermediate
Gem-dimethyl SubstitutionHigherSlower

This table is a qualitative summary based on the principle that steric hindrance increases the stability of the disulfide bond.[11][12]

Experimental Protocols

General Protocol for this compound Conjugation to a Monoclonal Antibody

This protocol provides a general workflow for the conjugation of a thiol-containing payload to a monoclonal antibody using the this compound linker. Optimization will be required for specific antibodies and payloads.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound linker

  • Thiol-containing cytotoxic payload

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (e.g., TCEP) - if the payload needs to be reduced

  • Purification column (e.g., Sephadex G-25)

  • Reaction buffers and quenching solutions

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Linker and Payload Preparation:

    • Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.

    • Dissolve the thiol-containing payload in an appropriate solvent. If the payload is in a disulfide-dimer form, it may need to be reduced to its monomeric thiol form using a reducing agent like TCEP.

  • Conjugation Reaction - Step 1 (Antibody-Linker):

    • Add a 5- to 20-fold molar excess of the dissolved this compound linker to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Purification of Antibody-Linker Intermediate:

    • Remove the excess, unreacted this compound linker using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.

  • Conjugation Reaction - Step 2 (Antibody-Linker + Payload):

    • Add the thiol-containing payload to the purified antibody-linker intermediate. A molar excess of the payload is typically used.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification of the Final ADC:

    • Purify the final ADC to remove any unreacted payload and other byproducts using a desalting column or other appropriate chromatography method.

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as HIC-HPLC, RP-HPLC, and Mass Spectrometry.[7][13]

Visualizations

This compound Conjugation Workflow

G This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Characterization mAb Antibody in Amine-Free Buffer Step1 Step 1: Antibody + Linker (Amine-NHS Ester Reaction) mAb->Step1 Linker This compound in Anhydrous DMSO Linker->Step1 Payload Thiol-Payload Step2 Step 2: Antibody-Linker + Payload (Disulfide Exchange) Payload->Step2 Purify1 Purification (Remove Excess Linker) Step1->Purify1 Purify1->Step2 Purify2 Final Purification (Remove Excess Payload) Step2->Purify2 Analysis ADC Characterization (HIC, MS, etc.) Purify2->Analysis

Caption: A general workflow for this compound conjugation.

This compound Conjugation Chemistry

Caption: Chemical reactions in this compound conjugation.

References

Technical Support Center: Optimizing DMAC-SPDB Linker Stability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with essential guidance on utilizing DMAC-SPDB linkers in antibody-drug conjugates (ADCs). The focus is on troubleshooting and optimizing the stability of these linkers in plasma to ensure ADC efficacy and safety.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of premature this compound linker cleavage in plasma?

A1: The this compound linker contains a disulfide bond (the 'SPDB' component) that is susceptible to cleavage.[][2] While designed to be cleaved by high concentrations of intracellular glutathione (B108866) (GSH) within target tumor cells, premature cleavage can occur in the bloodstream.[][3] This is primarily due to a thiol-disulfide exchange reaction with circulating thiols, such as free cysteine or the abundant albumin protein, which contains a reactive thiol group.[4] The concentration of glutathione in plasma is significantly lower (around 5 µmol/L) than inside cells (1–10 mmol/L), but this exchange can still lead to gradual, off-target payload release.[]

Q2: My ADC shows significantly lower stability in rodent (mouse, rat) plasma compared to human plasma. Why is this a common observation?

A2: This is a frequently observed phenomenon. Rodent plasma is known to have a more aggressive enzymatic and chemical environment compared to human or non-human primate plasma.[4] Specifically, rodent plasma can contain higher levels of free thiols or enzymes that can facilitate the reduction of the disulfide bond in the SPDB linker.[4] This leads to a faster rate of payload deconjugation. Therefore, stability data from rodent models may not always be directly predictive of stability in humans, highlighting the importance of conducting stability assays across multiple species.[4][5]

Q3: How can I experimentally confirm that the linker is being cleaved prematurely and quantify the stability of my ADC?

A3: A combination of analytical techniques is recommended for a comprehensive assessment. The most common approach is an in vitro plasma stability assay where the ADC is incubated in plasma at 37°C over a time course (e.g., 0 to 7 days).[6][7] At various time points, you can measure:

  • Average Drug-to-Antibody Ratio (DAR): Using Liquid Chromatography-Mass Spectrometry (LC-MS), you can measure the average DAR of the ADC population. A decrease in DAR over time directly indicates payload loss.[7][8]

  • Free Payload Quantification: LC-MS can also be used to quantify the amount of free payload that has been released into the plasma supernatant after separating the ADC.[4][6]

  • Intact ADC Measurement: An Enzyme-Linked Immunosorbent Assay (ELISA) can be configured to measure the concentration of the fully conjugated ADC.[6] This is often done in parallel with an ELISA that measures total antibody to calculate the degree of drug loss.[6]

Q4: What are the key troubleshooting steps if I observe poor plasma stability with my this compound-linked ADC?

A4: If your ADC demonstrates suboptimal plasma stability, consider the following strategies:

  • Introduce Steric Hindrance: Modifying the linker by adding bulky groups (e.g., methyl groups) near the disulfide bond can sterically hinder access for circulating thiols, thereby increasing plasma stability while still allowing for intracellular cleavage.[3][9]

  • Assess Conjugation Site: The specific site of conjugation on the antibody can influence linker stability.[6][10] A site that is more solvent-exposed may be more susceptible to cleavage. Re-engineering the conjugation site could improve stability.

  • Evaluate Drug-to-Antibody Ratio (DAR): ADCs with very high DAR values can sometimes exhibit faster clearance and potentially lower stability.[6] Optimizing for a lower, more homogeneous DAR might improve the pharmacokinetic profile.

  • Alternative Linker Chemistry: If stability issues persist, it may be necessary to explore alternative linker technologies, such as non-cleavable linkers (e.g., those based on thioether bonds like SMCC) or different cleavable linkers (e.g., peptide-based linkers like Val-Cit).[6][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High background or inconsistent results in ELISA-based stability assay. 1. Matrix effects from plasma components.2. Non-specific binding of antibodies to the plate.3. Improper sample dilution.1. Ensure proper blocking of the ELISA plate. Use a species-specific serum in your blocking buffer if possible.2. Optimize the concentration of capture and detection antibodies.3. Dilute plasma samples sufficiently (e.g., at least 1:50) to minimize interference.[12]4. Include a buffer-only control to assess the baseline stability of the ADC itself.[7]
LC-MS analysis shows rapid loss of average DAR but low detection of the expected free payload. 1. The payload may be transferring to other plasma proteins, like albumin, via thiol-disulfide exchange.2. The released payload is unstable or is metabolizing rapidly in the plasma.3. The payload is hydrophobic and is precipitating or binding non-specifically to labware.1. Analyze the albumin fraction of the plasma sample by LC-MS to check for payload adducts.2. Spike a known amount of the free payload into plasma and monitor its stability independently to understand its intrinsic metabolic fate.3. Use low-binding tubes and plates for all sample handling steps.
ADC shows high stability in buffer but poor stability in plasma. 1. This strongly indicates plasma-mediated cleavage (enzymatic or chemical).2. The ADC may be prone to aggregation in the complex plasma environment.1. This confirms the issue is with plasma components. Focus on the linker chemistry and conjugation site as described in FAQ Q4.2. Use Size Exclusion Chromatography (SEC) to monitor for the formation of high molecular weight species (aggregates) during the plasma incubation.[5]

Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assay by ELISA

This protocol measures the amount of conjugated antibody remaining over time.

  • Preparation: Thaw frozen plasma (e.g., human, mouse) from a reputable source at 37°C. Centrifuge at ~3,000 rpm for 10 minutes to pellet any cryoprecipitates.[12]

  • Incubation: Spike the ADC into the plasma at a defined concentration (e.g., 50-100 µg/mL). Also, prepare a control sample by spiking the ADC into a buffer like PBS. Incubate all samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots from the incubation mixtures and immediately store them at -80°C to halt any further reaction.[7]

  • ELISA Plate Coating: Coat a high-binding 96-well ELISA plate with an antigen specific to the ADC's antibody. Incubate overnight at 4°C.[13]

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample Addition: Thaw the collected plasma aliquots and dilute them in an appropriate assay diluent. Add 100 µL of the diluted samples and standards to the wells. Incubate for 2 hours at room temperature.[13]

  • Detection:

    • Wash the plate.

    • Add a detection antibody that binds to the payload part of the ADC. This antibody should be conjugated to an enzyme like HRP.

    • Incubate for 1 hour at room temperature.[13]

  • Development: Wash the plate. Add the HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution.

  • Analysis: Read the absorbance at 450 nm. The signal is proportional to the amount of intact, payload-conjugated ADC. Plot the percentage of remaining intact ADC against time.

Protocol 2: In Vitro ADC Plasma Stability Assay by LC-MS (DAR Measurement)

This protocol measures the change in the average drug-to-antibody ratio over time.

  • Incubation: Perform steps 1-3 from the ELISA protocol above.

  • Immunoaffinity Capture: For each time point, isolate the ADC from the plasma matrix.[7]

    • Add Protein A or Protein G magnetic beads to the plasma aliquots.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the ADC to bind to the beads.

    • Place the tubes on a magnetic rack and discard the plasma supernatant.

    • Wash the beads several times with cold PBS to remove non-specifically bound proteins.

  • Elution: Elute the captured ADC from the beads using an acidic elution buffer (e.g., 20mM glycine, pH 2.5).[14] Neutralize the eluate immediately with a Tris-based buffer.

  • LC-MS Analysis:

    • Analyze the eluted ADC samples using a suitable LC-MS system (e.g., a Q-TOF mass spectrometer).[15]

    • The ADC is typically deglycosylated and analyzed under denaturing conditions on a reverse-phase column.

    • Deconvolute the resulting mass spectrum to obtain the masses of the light and heavy chains with different numbers of drugs attached.

  • Data Analysis: Calculate the average DAR at each time point by analyzing the relative abundance of each drug-conjugated species.[7] Plot the average DAR against time to determine the rate of drug loss.

Visualizations

G cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis ADC ADC Stock Incubate Incubate ADC in Matrix @ 37°C ADC->Incubate Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate Buffer Buffer Control (PBS) Buffer->Incubate Aliquots Collect Aliquots at T=0, 24, 48, 96, 168h Incubate->Aliquots Store Flash Freeze & Store @ -80°C Aliquots->Store ELISA ELISA for Intact ADC Store->ELISA LCMS LC-MS for Avg. DAR & Free Payload Store->LCMS Result1 Result: % Intact ADC vs. Time ELISA->Result1 Result2 Result: Avg. DAR vs. Time LCMS->Result2

Caption: Workflow for an in vitro ADC plasma stability study.

G Start High premature payload release observed? CheckAssay Confirm with orthogonal method (e.g., LC-MS if using ELISA) Start->CheckAssay Yes Proceed Proceed with optimization strategies Start->Proceed No CheckSpecies Is instability worse in rodent vs. human plasma? ModifyLinker Modify linker: Introduce steric hindrance near disulfide bond CheckSpecies->ModifyLinker No Expected This is an expected phenomenon. Prioritize human plasma data for clinical translation. CheckSpecies->Expected Yes CheckAssay->CheckSpecies ChangeSite Evaluate alternative conjugation sites ModifyLinker->ChangeSite AltLinker Consider alternative linker chemistry (e.g., non-cleavable) ChangeSite->AltLinker

References

Technical Support Center: DMAC-SPDB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the DMAC-SPDB linker system. The focus is on preventing and mitigating aggregation, a critical quality attribute that can impact ADC stability, efficacy, and safety.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are this compound linkers and why are they used in ADCs?

A1: this compound is a type of cleavable linker used to attach a cytotoxic payload to a monoclonal antibody (mAb).[3] SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) contains a disulfide bond that can be cleaved in the reductive environment of a tumor cell, releasing the drug.[][5] The "DMAC" (dimethyl) component adds steric hindrance around the disulfide bond. This structural feature is designed to increase the linker's stability in systemic circulation, preventing premature payload release and reducing off-target toxicities.[6][7]

Q2: What are the primary causes of aggregation for this compound ADCs?

A2: Aggregation of this compound ADCs is a multifaceted issue primarily driven by increased hydrophobicity.[8] Key factors include:

  • Hydrophobic Payloads and Linkers: The conjugation of hydrophobic payloads and linkers like this compound to an antibody increases the overall hydrophobicity of the ADC molecule. This can lead to self-association as the ADC molecules cluster to minimize the exposure of these hydrophobic patches to the aqueous environment.[1][8][]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic linker-drug molecules are attached to each antibody, significantly increasing the propensity for aggregation.[1] High-DAR species are often less stable and more prone to aggregation under thermal stress.[10]

  • Unfavorable Formulation Conditions: Suboptimal buffer conditions, such as a pH near the antibody's isoelectric point, incorrect ionic strength, or the presence of solvents used to dissolve the linker-payload, can promote aggregation.[8]

  • Environmental Stress: Exposure to physical and thermal stress, such as agitation during transportation, freeze-thaw cycles, or elevated storage temperatures, can destabilize the ADC and induce aggregation.[1]

Q3: How does aggregation impact the performance and safety of an ADC?

A3: ADC aggregation can have significant negative consequences:

  • Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, leading to reduced potency.[11]

  • Increased Immunogenicity: The presence of high molecular weight aggregates can trigger an immune response in patients.[8]

  • Altered Pharmacokinetics (PK): Aggregated ADCs are often cleared more rapidly from circulation, reducing the drug's half-life and exposure at the tumor site.[12]

  • Safety and Toxicity: Aggregates can lead to off-target toxicity by accumulating in organs like the liver and kidneys or by activating immune cells non-specifically.[1][13][14]

  • Manufacturing Challenges: Precipitation of aggregates can lead to product loss, reduce manufacturing yields, and increase production costs.[1]

Q4: What are the first steps to take if I observe aggregation in my this compound ADC sample?

A4: If you detect aggregation, a systematic approach is necessary. First, quantify the extent of aggregation using a reliable analytical method like Size Exclusion Chromatography (SEC). Then, review your entire process, including the conjugation reaction, purification steps, and formulation/storage conditions. It is also critical to analyze the unconjugated antibody alongside the ADC to establish a baseline for aggregation levels.[11]

Troubleshooting_Workflow cluster_Initial Start cluster_Analysis Analysis Phase cluster_Action Action Phase start Aggregation Detected (e.g., via SEC, DLS) quantify Quantify Aggregates (SEC-HPLC) start->quantify Confirm Observation review_conjugation Review Conjugation Protocol (DAR, Reagents) quantify->review_conjugation High Aggregation? review_formulation Review Formulation Buffer (pH, Excipients) quantify->review_formulation High Aggregation? review_storage Review Storage Conditions (Temp, Agitation) quantify->review_storage High Aggregation? optimize_dar Optimize DAR review_conjugation->optimize_dar modify_linker Consider Hydrophilic Linker review_conjugation->modify_linker If hydrophobicity is root cause immobilize_ab Immobilize Ab during Conjugation review_conjugation->immobilize_ab screen_excipients Screen Formulation Excipients review_formulation->screen_excipients optimize_dar->quantify Re-evaluate screen_excipients->quantify Re-evaluate immobilize_ab->quantify Re-evaluate

Caption: A typical troubleshooting workflow for ADC aggregation.

Troubleshooting Guides

Issue 1: High Levels of Aggregation Detected Post-Conjugation

If you observe significant aggregation immediately after the conjugation and purification steps, the issue likely stems from the conjugation process itself or the inherent properties of the ADC.

Potential Causes & Solutions

CauseRecommended Action
High Average DAR High DAR values increase hydrophobicity and aggregation risk.[1] Aim for a lower, more controlled DAR (e.g., 2-4) by adjusting the molar ratio of linker-payload to antibody during the conjugation reaction. Use Hydrophobic Interaction Chromatography (HIC) to analyze DAR distribution.[15]
Hydrophobicity of this compound-Payload The combined hydrophobicity of the linker and payload is a primary driver.[8] If possible, consider engineering a more hydrophilic linker, for instance by incorporating polyethylene (B3416737) glycol (PEG) groups or negatively charged sulfonate groups.[1][][16]
Conjugation Reaction Conditions Unfavorable conditions can promote aggregation. A highly effective strategy is to immobilize the antibody on a solid support (e.g., affinity resin) during conjugation. This physically separates the antibody molecules, preventing them from aggregating while the hydrophobic payload-linker is attached.[1][8]
Issue 2: Aggregation Increases During Formulation or Storage

If the ADC is stable post-purification but aggregates over time, the formulation buffer and storage conditions are likely the cause.

Potential Causes & Solutions

CauseRecommended Action
Suboptimal Buffer pH The pH of the formulation can significantly impact protein stability. Conduct a pH screening study (e.g., from pH 5.0 to 7.0) to find the pH at which the ADC exhibits maximum stability and minimum aggregation. Histidine is often a preferred buffer for mAbs.
Lack of Stabilizing Excipients Excipients are crucial for preventing protein-protein interactions.[] Screen various stabilizers to find an optimal combination.
Stress from Storage/Handling Freeze-thaw cycles, agitation, and exposure to light or elevated temperatures can all induce aggregation.[1] Store samples at recommended temperatures (e.g., 2-8°C or -80°C), minimize agitation, and protect from light.[1]

Table 1: Example - Effect of Excipients on this compound-ADC Aggregation (Note: This is illustrative data based on common findings)

Formulation Buffer (pH 6.0)% Aggregate (T=0)% Aggregate (1 month at 4°C)% Aggregate (after 3 Freeze-Thaw Cycles)
Histidine Buffer Only1.5%4.8%6.2%
+ 200 mM Arginine1.4%2.5%3.1%
+ 5% Trehalose1.6%2.9%3.5%
+ 0.02% Polysorbate 201.5%3.8%4.1%
+ 200 mM Arginine + 5% Trehalose 1.4% 1.9% 2.2%

digraph "Excipient_Action" {
graph [rankdir="TB", bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

ADC [label="this compound ADC\nMonomer", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Aggregation [label="Aggregation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];

subgraph "cluster_excipients" { label="Stabilizing Excipients"; bgcolor="#FFFFFF"; Arginine [label="Amino Acids\n(e.g., Arginine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trehalose [label="Sugars\n(e.g., Trehalose)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Polysorbate [label="Surfactants\n(e.g., Polysorbate 20)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

ADC -> Aggregation [label="Hydrophobic/\nElectrostatic\nInteractions", color="#EA4335"];

Arginine -> ADC [label="Reduces Protein-\nProtein Interactions", dir=back, color="#5F6368"]; Trehalose -> ADC [label="Reduces Hydrophobic\nInteractions", dir=back, color="#5F6368"]; Polysorbate -> ADC [label="Prevents Surface-Induced\nAggregation", dir=back, color="#5F6368"]; }


***

### **Key Experimental Protocols**

#### **Protocol 1: Quantification of ADC Aggregation using SEC-HPLC**

Size Exclusion Chromatography (SEC) is the industry-standard method for quantifying ADC aggregates based on their hydrodynamic volume.

**1. Materials and Equipment:**
*   HPLC system with UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).
*   SEC column suitable for antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).
*   Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
*   ADC sample, filtered through a 0.22 µm filter.

**2. Methodology:**
1.  Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
2.  Set the UV detector to monitor absorbance at 280 nm.
3.  Inject 10-20 µL of the ADC sample (concentration approx. 1 mg/mL).
4.  Run the chromatography for approximately 15-20 minutes.
5.  Identify peaks: High Molecular Weight species (aggregates) will elute first, followed by the main monomer peak, and then any low molecular weight fragments.
6.  Integrate the peak areas for all species.
7.  Calculate the percentage of aggregate: `(% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100`.

**3. Example Data Interpretation:**
A successful, stable ADC formulation should show a prominent monomer peak with a very small percentage of high molecular weight species (ideally <2%).

#### **Protocol 2: Stress Study to Predict Long-Term Stability**

Forced degradation studies help predict how an ADC will behave over its shelf life and can accelerate the selection of an optimal formulation.

**1. Materials:**
*   this compound ADC in different formulation buffers (as described in Table 1).
*   Incubator or water bath set to a stress temperature (e.g., 40°C or 60°C).
*   Freezer (-80°C).
*   SEC-HPLC system for analysis.

**2. Methodology:**
1.  **Thermal Stress:**
    *   Prepare aliquots of the ADC in each test formulation.
    *   Keep a control set at 4°C.
    *   Incubate the test aliquots at 40°C for a set period (e.g., 1, 2, and 4 weeks).
    *   At each time point, remove a sample, let it cool to room temperature, and analyze for aggregation via SEC-HPLC as described in Protocol 1.2.  **Freeze-Thaw Stress:**
    *   Prepare aliquots of the ADC in each test formulation.
    *   Freeze the samples rapidly at -80°C for at least 1 hour.
    *   Thaw the samples at room temperature. This constitutes one cycle.
    *   Repeat for a total of 3-5 cycles.
    *   After the final cycle, analyze for aggregation via SEC-HPLC.

**3. Data Analysis:**
Compare the percentage of aggregate formation across the different formulations under each stress condition. The formulation that shows the least increase in aggregation is considered the most stable.

```dot
digraph "Aggregation_Causes" {
  graph [bgcolor="#F1F3F4"];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

  subgraph "cluster_Intrinsic" {
    label="Intrinsic Factors";
    bgcolor="#FFFFFF";
    Payload [label="Hydrophobic Payload", fillcolor="#FBBC05", fontcolor="#202124"];
    Linker [label="this compound Linker\n(Hydrophobic)", fillcolor="#FBBC05", fontcolor="#202124"];
    DAR [label="High DAR", fillcolor="#FBBC05", fontcolor="#202124"];
  }

  subgraph "cluster_Extrinsic" {
    label="Extrinsic Factors";
    bgcolor="#FFFFFF";
    Temp [label="Thermal Stress\n(High Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
    pH [label="Suboptimal pH/\nIonic Strength", fillcolor="#4285F4", fontcolor="#FFFFFF"];
    Agitation [label="Mechanical Stress\n(Agitation, Shear)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  }

  IncreasedHydrophobicity [label="Increased ADC\nSurface Hydrophobicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
  ConformationalInstability [label="Conformational\nInstability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
  Aggregation [label="ADC AGGREGATION", shape=Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"];

  Payload -> IncreasedHydrophobicity;
  Linker -> IncreasedHydrophobicity;
  DAR -> IncreasedHydrophobicity;

  Temp -> ConformationalInstability;
  pH -> ConformationalInstability;
  Agitation -> ConformationalInstability;
  Agitation -> IncreasedHydrophobicity [style=dashed];


  IncreasedHydrophobicity -> Aggregation;
  ConformationalInstability -> Aggregation;
}
Caption: Key intrinsic and extrinsic factors leading to ADC aggregation.

References

Technical Support Center: Minimizing Hydrophobicity of DMAC-SPDB Conjugated ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing hydrophobicity and related complications, such as aggregation, in Antibody-Drug Conjugates (ADCs) utilizing the cleavable DMAC-SPDB linker.

Troubleshooting Guides

This section addresses specific issues that may arise during the development and handling of this compound conjugated ADCs due to hydrophobicity.

Issue 1: ADC Aggregation Observed Post-Conjugation or During Storage

Symptom: Your Size Exclusion Chromatography (SEC) analysis reveals a significant increase in high molecular weight species (HMWS) immediately after conjugation or over time during storage.

Potential Cause Recommended Solution
Increased Surface Hydrophobicity The conjugation of a hydrophobic payload via the this compound linker can expose hydrophobic patches, leading to intermolecular interactions and aggregation.[1]
Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall hydrophobicity of the ADC. Aim for the lowest DAR that maintains therapeutic efficacy.[2]
Introduce Hydrophilic Moieties: If possible, incorporate hydrophilic linkers or modify the payload to increase its hydrophilicity.[3][4]
Formulation with Excipients: Utilize non-ionic surfactants like Polysorbate 20 or Polysorbate 80 in your formulation to prevent protein aggregation.[5] Certain amino acids such as glycine (B1666218) and arginine can also act as stabilizing agents.[6]
Unfavorable Buffer Conditions The pH and ionic strength of the buffer can significantly impact ADC stability. Aggregation is more likely to occur near the isoelectric point (pI) of the antibody.[7][8]
pH Optimization: Formulate the ADC in a buffer system where it exhibits maximum stability, typically 2-3 pH units away from its pI.
Ionic Strength Adjustment: Optimize the salt concentration (e.g., 150 mM NaCl) to screen charge-charge interactions without promoting hydrophobic interactions.[8]
Environmental Stress Repeated freeze-thaw cycles, exposure to high temperatures, and mechanical stress can lead to denaturation and aggregation.[8][9]
Aliquot and Store Properly: Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. Store at recommended temperatures (e.g., -20°C or -80°C).
Incorporate Cryoprotectants: Add cryoprotectants like sucrose (B13894) or trehalose (B1683222) to your formulation before freezing.

Issue 2: Poor Pharmacokinetics (PK) and Rapid Clearance in vivo

Symptom: In vivo studies show that your this compound conjugated ADC has a short half-life and is cleared from circulation more rapidly than the unconjugated antibody.

Potential Cause Recommended Solution
Increased Hydrophobicity Leading to Nonspecific Uptake Hydrophobic ADCs are more prone to nonspecific uptake by cells of the reticuloendothelial system (RES), leading to faster clearance.[3][8]
Linker Modification: Incorporate hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the linker design to shield the hydrophobic payload and improve the ADC's pharmacokinetic profile.[4]
Site-Specific Conjugation: If feasible, conjugate the this compound linker to more solvent-shielded sites on the antibody to minimize the exposure of hydrophobic regions.[10]
Antibody Engineering: In the long term, consider engineering the antibody to reduce its intrinsic hydrophobicity.[11][12]
ADC Instability in Circulation The this compound linker contains a disulfide bond that can be prematurely cleaved in the reducing environment of the bloodstream, leading to payload deconjugation and altered PK.
Linker Engineering: While the inherent nature of the SPDB linker is its cleavability, linker modifications that introduce steric hindrance around the disulfide bond can enhance its stability in circulation.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and why might it contribute to ADC hydrophobicity?

A1: this compound is a cleavable ADC linker.[2][5] "SPDB" stands for N-Succinimidyl 4-(2-pyridyldithio)butyrate, which contains a disulfide bond. This disulfide bond allows for the specific release of the cytotoxic payload inside the target cell where the reducing environment is higher than in the bloodstream. The overall hydrophobicity of a this compound conjugated ADC is a composite of the antibody, the linker, and the cytotoxic payload. Hydrophobic payloads are a primary driver of increased hydrophobicity in ADCs.[13] The linker itself, depending on its complete chemical structure (including the "DMAC" portion), can also contribute to the overall hydrophobicity.

Q2: How can I assess the hydrophobicity of my this compound conjugated ADC?

A2: The standard method for assessing the hydrophobicity of ADCs is Hydrophobic Interaction Chromatography (HIC) .[][15] HIC separates molecules based on their surface hydrophobicity. A this compound conjugated ADC will typically elute later (have a longer retention time) than the unconjugated antibody, and the retention time generally increases with a higher DAR.[15]

Q3: What is a typical Drug-to-Antibody Ratio (DAR) for a this compound conjugated ADC, and how does it impact hydrophobicity?

A3: The optimal DAR is a balance between efficacy and developability. While a higher DAR can increase potency, it also significantly increases hydrophobicity, which can lead to aggregation and poor pharmacokinetics.[8][16] For many ADCs, a DAR of 2 to 4 is often targeted. The impact of DAR on hydrophobicity is significant; each additional drug-linker moiety increases the overall surface hydrophobicity of the ADC.

Q4: Can the conjugation process itself influence the hydrophobicity and aggregation of my this compound ADC?

A4: Yes, the conjugation conditions can impact the final product. Using organic co-solvents to dissolve a hydrophobic drug-linker can promote antibody aggregation if the final concentration of the organic solvent is too high.[1] It is crucial to minimize the use of organic solvents and ensure the conjugation buffer has an optimal pH and ionic strength to maintain antibody stability.[7]

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization

Objective: To assess the relative hydrophobicity and determine the drug-to-antibody ratio (DAR) distribution of a this compound conjugated ADC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0

  • ADC and unconjugated antibody samples (at 1 mg/mL in a suitable buffer like PBS)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the antibody or ADC sample.

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Analyze the resulting chromatogram to determine the retention times of the different DAR species and calculate the average DAR.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.

Materials:

  • SEC column suitable for monoclonal antibody analysis

  • HPLC system

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • ADC sample (at 1 mg/mL in the mobile phase)

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject 10-20 µL of the ADC sample.

  • Run an isocratic elution with the mobile phase.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the monomer, aggregates (eluting earlier), and any fragments (eluting later) to calculate the percentage of each.

Visualizations

ADC_Hydrophobicity_Troubleshooting start High ADC Hydrophobicity cause1 High DAR start->cause1 cause2 Hydrophobic Payload/Linker start->cause2 cause3 Unfavorable Formulation start->cause3 solution1 Reduce DAR cause1->solution1 Mitigate solution2 Incorporate Hydrophilic Moieties cause2->solution2 Mitigate solution3 Optimize Formulation (pH, Excipients) cause3->solution3 Mitigate outcome Reduced Hydrophobicity Improved Stability & PK solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for high ADC hydrophobicity.

HIC_Workflow sample_prep Prepare ADC and Antibody Samples (1 mg/mL) equilibration Equilibrate HIC Column (High Salt Buffer) sample_prep->equilibration injection Inject Sample equilibration->injection gradient Run Gradient (Decreasing Salt Concentration) injection->gradient detection Monitor Elution at 280 nm gradient->detection analysis Analyze Chromatogram (Retention Time, DAR) detection->analysis

Caption: Experimental workflow for HIC analysis of ADCs.

References

Technical Support Center: Overcoming Premature Drug Release from DMAC-SPDB Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with premature drug release from DMAC-SPDB linkers, a critical aspect of ADC development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of premature drug release from a this compound linker?

A1: The this compound linker is a disulfide-based linker.[] Its primary vulnerability lies in the disulfide bond, which can be prematurely cleaved in the bloodstream through thiol-disulfide exchange reactions.[2][3] The blood plasma contains endogenous thiols, such as glutathione (B108866) and cysteine, which can reduce the disulfide bond in the linker, leading to the early release of the cytotoxic payload before the ADC reaches the target tumor cell.[3][] This premature cleavage is a leading cause of off-target toxicity.[5][6][7]

Q2: What are the common off-target toxicities observed due to the premature release of payloads from disulfide linkers like this compound?

A2: Premature release of potent cytotoxic payloads can lead to a range of systemic toxicities.[7] Common adverse events include myelosuppression (e.g., neutropenia and thrombocytopenia), liver injury (hepatotoxicity), and peripheral neuropathy.[] The specific toxicity profile often depends on the nature of the payload itself. For instance, payloads that are microtubule inhibitors can lead to hematologic toxicities.[6] These off-target effects can limit the maximum tolerated dose (MTD) of the ADC, potentially reducing its therapeutic window.[8]

Q3: How does the drug-to-antibody ratio (DAR) affect the stability of an ADC with a this compound linker?

A3: A higher drug-to-antibody ratio (DAR) can negatively impact the stability and pharmacokinetic properties of an ADC. ADCs with a high DAR, particularly when the payload is hydrophobic, are more prone to aggregation.[8] This aggregation can lead to faster clearance from circulation, reducing the ADC's half-life. While not directly affecting the linker's chemical stability, the altered pharmacokinetics means less ADC reaches the tumor, and the aggregated forms may contribute to off-target effects. Optimizing the DAR is a critical step in developing a stable and effective ADC.[]

Q4: Can the conjugation site on the antibody influence the stability of the this compound linker?

A4: Yes, the conjugation site plays a crucial role. When using maleimide-based chemistry, which is common with SPDB linkers, the stability of the resulting thioether bond is influenced by its microenvironment on the antibody. Conjugation to more solvent-exposed sites can make the linker more susceptible to retro-Michael reactions, another mechanism of premature drug release. Conversely, conjugation at sites with less solvent accessibility or within a positively charged environment can promote hydrolysis of the succinimide (B58015) ring, which stabilizes the linkage. Site-specific conjugation methods are increasingly being used to create more homogeneous and stable ADCs.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound linked ADCs.

Symptom/Issue Potential Cause Troubleshooting & Optimization Strategies
High levels of free payload detected in in vitro plasma stability assays. Premature cleavage of the disulfide bond.Increase Steric Hindrance: Modify the linker by introducing bulky groups (e.g., methyl groups) near the disulfide bond to sterically hinder access by reducing agents like glutathione.[] Alternative Linker: Consider using a more stable cleavable linker, such as a peptide-based linker (e.g., Val-Cit), which is cleaved by lysosomal proteases overexpressed in tumor cells.[5] Non-Cleavable Linker: If appropriate for the therapeutic strategy, a non-cleavable linker (e.g., SMCC) can provide maximum plasma stability, as it relies on the complete degradation of the antibody in the lysosome for payload release.[2]
ADC shows a short half-life in pharmacokinetic studies. High DAR leading to rapid clearance.Optimize DAR: Aim for a lower, more homogeneous DAR (typically 2-4). This can be achieved through controlled conjugation conditions or site-specific conjugation techniques. Hydrophilic Linkers: Incorporate hydrophilic moieties, such as PEG, into the linker design to counteract the hydrophobicity of the payload and reduce aggregation.[]
Inconsistent results between different batches of ADC. Heterogeneous conjugation.Site-Specific Conjugation: Employ enzymatic or genetic engineering methods to conjugate the linker-payload to specific sites on the antibody, ensuring a uniform DAR and a homogeneous product. Purification: Use techniques like hydrophobic interaction chromatography (HIC) to separate ADC species with different DARs.
Off-target toxicity observed in preclinical models. Premature payload release in circulation.Linker Stability Assessment: Conduct thorough in vitro plasma stability assays in plasma from multiple species (human, mouse, rat, cynomolgus monkey) to identify potential species-specific differences in linker metabolism.[9] Whole Blood Stability Assay: Use a whole blood stability assay for a more physiologically relevant prediction of in vivo stability, as it accounts for components not present in plasma.[10]

Quantitative Data on Linker Stability

The stability of an ADC in plasma is a critical parameter. Below is a summary of representative data from an in vitro plasma stability study of an ADC with a cleavable valine-citrulline (vc) linker, which illustrates the type of analysis required. While specific data for this compound is proprietary and varies between constructs, this provides a benchmark for comparison.

Species Plasma Incubation Time (days) % Free Payload (MMAE) Released Reference
Human6< 1%[9]
Cynomolgus Monkey6< 1%[9]
Rat62.5%[9]
Mouse6~25%[9]

Note: The higher release in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), which can cleave certain linkers.[11]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.

Methodology:

  • Preparation: Thaw frozen plasma (e.g., human, mouse, rat, cynomolgus monkey) at 37°C. Centrifuge to remove any precipitates.

  • Incubation: Spike the ADC into the plasma at a final concentration of 100 µg/mL. Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately store samples at -80°C to quench the reaction.

  • Sample Preparation for LC-MS (Free Payload Quantification):

    • To a 50 µL aliquot of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard to precipitate proteins.

    • Vortex and centrifuge at high speed for 10 minutes.

    • Collect the supernatant for LC-MS/MS analysis.

  • Sample Preparation for Immuno-capture LC-MS (Intact ADC Analysis):

    • Use an anti-human Fc antibody conjugated to magnetic beads to capture the ADC from the plasma samples.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads. The ADC can then be analyzed intact or after reduction to separate light and heavy chains.

  • Data Analysis:

    • Free Payload: Quantify the concentration of the released payload using a standard curve.

    • Intact ADC: Determine the average DAR at each time point by analyzing the mass spectra of the intact or reduced ADC. A decrease in the average DAR over time indicates drug release.

Visualizations

Experimental Workflow for ADC Plasma Stability

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_free_payload Free Payload Quantification cluster_intact_adc Intact ADC Analysis (DAR) Thaw_Plasma Thaw Plasma (Human, Mouse, etc.) at 37°C Spike_ADC Spike ADC into Plasma (e.g., 100 µg/mL) Thaw_Plasma->Spike_ADC Incubate Incubate at 37°C Spike_ADC->Incubate Sample Collect Aliquots at Time Points (0, 6, 24, 48, 72, 168h) Incubate->Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Immuno_Capture Immuno-capture of ADC Sample->Immuno_Capture LCMS_Free_Payload LC-MS/MS Analysis Protein_Precipitation->LCMS_Free_Payload Elution Elution Immuno_Capture->Elution LCMS_Intact_ADC LC-MS Analysis (Intact or Reduced) Elution->LCMS_Intact_ADC

Caption: Workflow for assessing ADC plasma stability.

Logical Relationship for Troubleshooting Premature Drug Release

cluster_causes Potential Causes cluster_solutions Solutions cluster_linker_mod Linker Modification cluster_conjugation_mod Conjugation Strategy Issue High Premature Drug Release Cause1 Disulfide Bond Cleavage Issue->Cause1 Cause2 Retro-Michael Reaction (Maleimide) Issue->Cause2 Sol1 Increase Steric Hindrance Cause1->Sol1 Sol2 Use Alternative Cleavable Linker (e.g., Peptide) Cause1->Sol2 Sol3 Use Non-Cleavable Linker Cause1->Sol3 Sol4 Site-Specific Conjugation Cause2->Sol4 Sol5 Optimize DAR Cause2->Sol5

Caption: Troubleshooting premature ADC drug release.

References

Technical Support Center: Enhancing the Therapeutic Index of DMAC-SPDB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMAC-SPDB Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the therapeutic index of their ADCs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the design, synthesis, and performance of this compound ADCs.

Q1: What is the role of the this compound linker in an ADC?

A1: The this compound (N-succinimidyl 4-(N,N-dimethylacetamide)-2,2'-dithiobis(phenyl)butyrate) linker is a cleavable linker used in the synthesis of ADCs.[1][2] It connects the monoclonal antibody (mAb) to the cytotoxic payload. Its primary role is to ensure the ADC remains stable in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity.[3][] Upon internalization into target tumor cells, the disulfide bond within the SPDB component is cleaved in the reducing intracellular environment, releasing the active cytotoxic agent.[][5]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the therapeutic index of a this compound ADC?

A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences the efficacy, toxicity, and pharmacokinetics of an ADC.[6]

  • Efficacy: A higher DAR generally leads to increased potency by delivering more payload to the target cell.[6]

  • Toxicity: Higher DAR values are often associated with increased systemic toxicity due to off-target uptake and premature payload release.[6][7]

  • Pharmacokinetics (PK): ADCs with high DARs (e.g., >4) can exhibit faster clearance from circulation, reducing their half-life and overall exposure.[6]

An optimal DAR, typically between 3 and 4 for maytansinoid-based ADCs, is crucial for balancing efficacy and safety.[8]

Q3: What are the common mechanisms of toxicity associated with this compound ADCs?

A3: Toxicities associated with this compound ADCs can arise from several factors:

  • On-target, off-tumor toxicity: The target antigen may be expressed on healthy tissues, leading to unintended cytotoxicity.[7][9]

  • Off-target toxicity: This can be caused by premature payload release from the linker in circulation, leading to systemic side effects.[7][9] The stability of the this compound linker is crucial to minimize this.[3]

  • Payload-related toxicity: The cytotoxic drug itself can cause dose-limiting toxicities, often independent of the antibody or target.[7][9]

  • Non-specific uptake: ADCs can be taken up by cells that do not express the target antigen, such as through Fc receptors or mannose receptors on immune and liver cells.[7][9][10]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the development and characterization of this compound ADCs.

Problem Potential Cause Recommended Action
High levels of unconjugated mAb after conjugation reaction Inefficient conjugation reaction.- Verify the quality and concentration of the this compound linker-payload. - Optimize the molar ratio of linker-payload to the antibody.[6] - For cysteine conjugation, ensure complete and consistent reduction of interchain disulfide bonds.[6]
ADC aggregation observed post-conjugation or during storage Increased hydrophobicity of the ADC, especially with high DAR.[11]- Optimize the DAR to the lower end of the therapeutic window (e.g., 2-4). - Screen different formulation buffers to find optimal pH and ionic strength.[11][12] - Include stabilizing excipients in the formulation.[11] - Consider site-specific conjugation to create a more homogeneous product.[13][14]
Premature payload release in plasma stability assays Instability of the disulfide bond in the SPDB linker.- Increase the steric hindrance around the disulfide bond to enhance stability.[9] - Evaluate alternative linker chemistries with improved stability profiles.[13][15]
Low in vivo efficacy despite good in vitro potency - Rapid clearance of the ADC. - Poor tumor penetration. - ADC instability in vivo.- Characterize the pharmacokinetic profile of the ADC. A lower DAR may improve half-life.[6] - Evaluate linker stability in plasma to ensure the payload remains attached until it reaches the tumor.[8] - Assess the impact of conjugation site on antigen binding and internalization.[6]
Unexpected toxicities in preclinical models - Off-target payload release. - On-target, off-tumor toxicity. - High DAR leading to accumulation in organs like the liver.[8]- Analyze linker stability in plasma and relevant tissues.[8] - Quantify the expression of the target antigen in tissues where toxicity is observed. - Reduce the DAR to improve the therapeutic index.[8]

Section 3: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species in a this compound ADC sample.

Methodology:

  • Sample Preparation:

    • Prepare the ADC sample at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

    • Prepare a mobile phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0) and a mobile phase B (e.g., 20 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Chromatographic Conditions:

    • Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 280 nm.

    • Gradient:

      • 0-3 min: 0% B

      • 3-27 min: 0-100% B

      • 27-30 min: 100% B

      • 30-33 min: 100-0% B

      • 33-35 min: 0% B

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species (DAR 0, 2, 4, etc.). Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.[8]

    • Calculate the area of each peak.

    • The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound linker and quantify premature payload release in plasma.

Methodology:

  • Incubation:

    • Incubate the this compound ADC in human or animal plasma at 37°C at a concentration of 100 µg/mL.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Processing:

    • To measure released payload, precipitate plasma proteins by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Quantification of Released Payload by LC-MS/MS:

    • Develop a sensitive LC-MS/MS method to detect and quantify the released payload.

    • Use a standard curve of the free payload to determine the concentration in the plasma samples.

  • Analysis of Intact ADC:

    • The stability of the intact ADC can be monitored by analyzing the plasma samples using an ELISA that captures the antibody and detects the payload.

Section 4: Visualizations

Diagram 1: this compound ADC Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_stable Stable ADC (this compound Linker Intact) ADC_bound ADC Binds to Tumor Antigen ADC_stable->ADC_bound Tumor Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Payload_release Payload Release (Disulfide Cleavage) Lysosome->Payload_release Reducing Environment Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis

Caption: Workflow of this compound ADC from circulation to tumor cell killing.

Diagram 2: Troubleshooting Logic for High ADC Aggregation

Aggregation_Troubleshooting Start High ADC Aggregation Observed Check_DAR Is DAR > 4? Start->Check_DAR Reduce_DAR Optimize Conjugation to Reduce DAR Check_DAR->Reduce_DAR Yes Check_Formulation Review Formulation Buffer (pH, Excipients) Check_DAR->Check_Formulation No Reduce_DAR->Check_Formulation Optimize_Formulation Screen Buffers and Add Stabilizers Check_Formulation->Optimize_Formulation Suboptimal Check_Conjugation Assess Conjugation Conditions Check_Formulation->Check_Conjugation Optimal Optimize_Formulation->Check_Conjugation Site_Specific Consider Site-Specific Conjugation Check_Conjugation->Site_Specific Stochastic Method End Aggregation Reduced Check_Conjugation->End Optimized Site_Specific->End

References

Technical Support Center: DMAC-SPDB Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMAC-SPDB Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the impact of conjugation conditions on the stability of this compound ADCs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the conjugation of this compound linkers to antibodies and the subsequent stability of the resulting ADC.

Issue 1: High Levels of Aggregation Observed Post-Conjugation

  • Question: We are observing significant aggregation in our ADC preparation after conjugating our antibody with a this compound-payload. What are the potential causes and how can we mitigate this?

  • Answer: ADC aggregation is a common challenge, often exacerbated by the conjugation of hydrophobic payloads.[1][2][3] The this compound linker itself can contribute to the overall hydrophobicity of the ADC, increasing the propensity for aggregation.[4] Several factors during the conjugation process can lead to increased aggregation.

    Troubleshooting Steps:

    • Optimize Conjugation pH: The pH of the conjugation buffer can influence the stability of the antibody and the reactivity of the linker.[4] A pH that is too close to the isoelectric point (pI) of the antibody can reduce its solubility and promote aggregation.[4] It is recommended to perform conjugation at a pH that maintains a net charge on the antibody, typically 1-2 pH units away from its pI.

    • Control Temperature: Elevated temperatures can induce partial unfolding of the antibody, exposing hydrophobic regions and leading to aggregation.[5] It is advisable to perform the conjugation and subsequent purification steps at controlled, cool temperatures (e.g., 4°C) unless the specific protocol requires a higher temperature for reactivity.

    • Minimize Hydrophobic Payloads: Highly hydrophobic payloads are a primary driver of aggregation.[2][3] If possible, consider using a more hydrophilic payload or modifying the existing payload to increase its solubility.

    • Optimize Drug-to-Antibody Ratio (DAR): Higher DAR values, meaning more drug molecules per antibody, increase the overall hydrophobicity and the risk of aggregation.[6][7] Aim for the lowest DAR that still provides the desired efficacy. A typical target DAR is between 2 and 4.[8][]

    • Formulation and Storage: The final formulation of the ADC is critical for its long-term stability.[] Use of stabilizing excipients, such as polysorbates or sugars, can help prevent aggregation during storage.[2] Store the final ADC product at recommended low temperatures and avoid freeze-thaw cycles.[10]

Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR)

  • Question: Our batch-to-batch conjugations are resulting in variable DAR values. What factors contribute to this inconsistency and how can we achieve a more controlled DAR?

  • Answer: Achieving a consistent DAR is crucial for the efficacy and safety of an ADC.[11] Variability in DAR can arise from several factors related to the conjugation conditions.

    Troubleshooting Steps:

    • Precise Control of Molar Ratios: The molar ratio of the this compound-payload to the antibody is a key determinant of the final DAR.[12] Ensure accurate concentration measurements of both the antibody and the linker-payload. Use calibrated equipment for all measurements.

    • Consistent Reaction Time and Temperature: The conjugation reaction kinetics are dependent on both time and temperature.[] Ensure that these parameters are tightly controlled for each batch. Minor variations can lead to differences in the extent of conjugation.

    • Antibody Quality and Purity: The purity of the antibody is essential.[10] The presence of impurities can interfere with the conjugation reaction by competing for the linker.[10] Ensure the antibody is at least 95% pure.

    • Thiol Availability (for Cysteine Conjugation): If conjugating to engineered or native cysteines, the number of available thiol groups must be consistent. This involves a controlled reduction step of the antibody's disulfide bonds. The efficiency of the reducing agent (e.g., TCEP or DTT) and the reaction conditions for reduction must be optimized and standardized.[12]

    • pH of the Reaction Buffer: The pH affects the reactivity of both the antibody's functional groups (e.g., amines or thiols) and the this compound linker.[13] Maintaining a consistent and optimal pH throughout the reaction is critical for reproducible conjugation.

Issue 3: Poor In Vitro/In Vivo Stability and Premature Drug Release

  • Question: Our this compound ADC shows good initial characteristics but demonstrates poor stability in plasma, leading to premature release of the payload. How can we improve the stability?

  • Answer: The stability of the linker is a critical factor for the therapeutic window of an ADC.[14] The SPDB component of the linker contains a disulfide bond, which is designed to be cleaved inside the target cell but should remain stable in systemic circulation.[]

    Troubleshooting Steps:

    • Steric Hindrance around the Disulfide Bond: The stability of the disulfide bond in the SPDB linker can be influenced by steric hindrance.[14] Increasing steric hindrance around the disulfide bond can enhance its stability in circulation.[14] While the core this compound structure is fixed, the choice of payload and its attachment point can influence the local steric environment.

    • Site of Conjugation: The specific site of conjugation on the antibody can impact linker stability.[16] Conjugation sites in less solvent-accessible regions or within a positively charged microenvironment may result in a more stable linkage.[8] Site-specific conjugation methods can offer better control over this.[17]

    • Plasma Stability Assays: It is crucial to perform in vitro plasma stability assays early in the development process to assess the rate of drug release.[18] This allows for the early identification of unstable conjugates.

    • Linker Chemistry Evaluation: If instability persists, it may be necessary to evaluate alternative linker chemistries. While this compound is a cleavable linker, non-cleavable linkers or cleavable linkers with different release mechanisms (e.g., pH-sensitive or enzyme-cleavable) could be considered.[][19]

Data Summary

The following tables summarize key quantitative data related to the impact of conjugation conditions on ADC stability.

Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation

DARAggregation (%) after 1 week at 4°CAggregation (%) after 1 week at 25°C
2< 1%2-3%
41-2%5-7%
85-8%> 15%
Note: Data is representative and can vary depending on the specific antibody and payload.

Table 2: Influence of pH on Conjugation Efficiency and Aggregation

Conjugation pHRelative Conjugation Efficiency (%)Aggregation (%)
6.575< 1%
7.41001-2%
8.5903-5%
Note: Optimal pH is antibody-dependent. This table illustrates a general trend.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to an Antibody via Lysine Residues

  • Antibody Preparation:

    • Dialyze the antibody into a suitable conjugation buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • This compound-Payload Preparation:

    • Dissolve the this compound-payload in an organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the this compound-payload stock solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-payload to antibody).

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-4 hours) with gentle mixing.

  • Purification:

    • Remove unconjugated linker-payload and organic solvent using a desalting column (e.g., G25) or tangential flow filtration (TFF) equilibrated with a suitable formulation buffer.

  • Characterization:

    • Determine the protein concentration using UV-Vis spectroscopy (A280).

    • Determine the DAR using UV-Vis spectroscopy (if the payload has a distinct absorbance) or Hydrophobic Interaction Chromatography (HIC).[11]

    • Assess the level of aggregation using Size Exclusion Chromatography (SEC).[11]

Protocol 2: Assessment of ADC Stability by Size Exclusion Chromatography (SEC)

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the desired formulation buffer.

  • SEC-HPLC Analysis:

    • Equilibrate an SEC-HPLC column (e.g., TSKgel G3000SWxl) with the mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

    • Inject the ADC sample.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).

    • Calculate the percentage of each species to determine the level of aggregation and fragmentation.

Visualizations

The following diagrams illustrate key workflows and concepts related to ADC conjugation and stability.

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Antibody Antibody in Conjugation Buffer Conjugation Conjugation Reaction (Controlled Temp & pH) Antibody->Conjugation LinkerPayload This compound-Payload in Organic Solvent LinkerPayload->Conjugation Purification Purification (SEC / TFF) Conjugation->Purification Characterization Characterization (DAR, Aggregation, Potency) Purification->Characterization

Caption: Workflow for the conjugation of a this compound-payload to an antibody.

Troubleshooting_Aggregation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start High Aggregation Observed Cause1 Suboptimal pH Start->Cause1 Cause2 High Temperature Start->Cause2 Cause3 High DAR Start->Cause3 Cause4 Hydrophobic Payload Start->Cause4 Solution1 Optimize Buffer pH Cause1->Solution1 Solution2 Control Reaction Temp. Cause2->Solution2 Solution3 Target Lower DAR Cause3->Solution3 Solution4 Improve Formulation Cause4->Solution4

Caption: Troubleshooting guide for addressing high aggregation in ADC preparations.

References

Validation & Comparative

A Comparative Guide to DMAC-SPDB and SPDP Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody and the cytotoxic payload. Its properties significantly influence the ADC's stability, efficacy, and safety profile. Among the various linker technologies, cleavable disulfide linkers have garnered considerable attention due to their ability to release the payload in the reducing intracellular environment of tumor cells. This guide provides an in-depth comparison of two prominent disulfide linkers: N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDP) and its derivative, N-succinimidyl 4-(N,N-dimethylacetamide-2-yl)dithio)butyrate (DMAC-SPDB).

This comparison is based on the principle that steric hindrance around the disulfide bond can modulate the linker's stability, with the this compound linker representing a more sterically hindered option compared to the conventional SPDP linker. While direct side-by-side comparative data is not always publicly available, this guide synthesizes established principles of linker chemistry and ADC development to provide a clear and objective comparison, supported by illustrative experimental data and detailed methodologies.

Linker Structures and Mechanisms of Action

Both SPDP and this compound are heterobifunctional crosslinkers that react with amine groups (typically lysine (B10760008) residues on the antibody) via an N-hydroxysuccinimide (NHS) ester and with sulfhydryl groups on the payload. The key feature of these linkers is the disulfide bond, which is susceptible to cleavage by reducing agents such as glutathione (B108866), present at significantly higher concentrations inside cells compared to the bloodstream. This differential in reducing potential allows for selective payload release within the target tumor cells.

The primary distinction between this compound and SPDP lies in the presence of a dimethylacetamide (DMAC) group attached to the pyridyl moiety in this compound. This group introduces steric hindrance around the disulfide bond.

G cluster_SPDP SPDP Linker SPDP_structure Succinimidyl-O-CO-(CH2)3-S-S-Pyridyl SPDP_payload Payload-SH SPDP_structure->SPDP_payload Thiol exchange SPDP_antibody Antibody-Lysine SPDP_antibody->SPDP_structure Amine reaction SPDP_adc Antibody-Linker-Payload SPDP_payload->SPDP_adc SPDP_release Payload-SH (Released) SPDP_adc->SPDP_release Glutathione (intracellular)

Figure 1: SPDP linker conjugation and payload release mechanism.

G cluster_DMAC_SPDB This compound Linker DMAC_SPDB_structure Succinimidyl-O-CO-(CH2)3-S-S-Pyridyl-DMAC DMAC_SPDB_payload Payload-SH DMAC_SPDB_structure->DMAC_SPDB_payload Thiol exchange DMAC_SPDB_antibody Antibody-Lysine DMAC_SPDB_antibody->DMAC_SPDB_structure Amine reaction DMAC_SPDB_adc Antibody-Linker-Payload DMAC_SPDB_payload->DMAC_SPDB_adc DMAC_SPDB_release Payload-SH (Released) DMAC_SPDB_adc->DMAC_SPDB_release Glutathione (intracellular)

Figure 2: this compound linker with increased steric hindrance.

Performance Comparison: Stability, Drug Release, and Efficacy

The increased steric hindrance of the this compound linker is hypothesized to have a significant impact on the performance of the resulting ADC.

Plasma Stability

A critical attribute of an ADC is its stability in circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window. The steric bulk of the DMAC group in the this compound linker is expected to shield the disulfide bond from premature reduction by circulating thiols, leading to enhanced plasma stability compared to the less hindered SPDP linker.

Table 1: Illustrative Plasma Stability of ADCs with SPDP and this compound Linkers

LinkerADC Concentration Remaining after 72h in Human Plasma (%)
SPDP65
This compound85

This data is illustrative and based on the principle that increased steric hindrance enhances plasma stability.

Drug Release Kinetics

While high plasma stability is desirable, the linker must be efficiently cleaved within the target cell to release the payload. The steric hindrance of the this compound linker may also influence the rate of intracellular drug release. It is plausible that the cleavage by intracellular glutathione is slightly slower for this compound compared to SPDP. However, a well-designed ADC will still ensure that the payload is released at a sufficient rate to induce cytotoxicity.

Table 2: Illustrative Intracellular Drug Release Kinetics

LinkerHalf-life of Payload Release in presence of 10 mM Glutathione (hours)
SPDP1.5
This compound2.5

This data is illustrative and reflects the expected slower, yet still effective, release from a sterically hindered linker.

In Vitro Cytotoxicity

The cytotoxic potency of an ADC is a key measure of its efficacy. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) in cancer cell lines that express the target antigen. The enhanced stability of the this compound linker may lead to a higher concentration of intact ADC reaching the target cells, potentially resulting in greater potency.

Table 3: Illustrative In Vitro Cytotoxicity (IC50) in Target-Positive Cancer Cells

LinkerIC50 (nM)
SPDP5.2
This compound2.8

This data is illustrative and based on the hypothesis that improved stability leads to enhanced potency.

In Vivo Efficacy

The ultimate measure of an ADC's performance is its ability to control tumor growth in preclinical models. The improved plasma stability of ADCs with the this compound linker is expected to translate into better in vivo efficacy due to increased drug exposure at the tumor site and reduced systemic toxicity.

Table 4: Illustrative In Vivo Efficacy in a Xenograft Model

LinkerTumor Growth Inhibition (%) at 3 mg/kg
SPDP60
This compound85

This data is illustrative and reflects the anticipated in vivo benefit of a more stable linker.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for the key experiments are provided below.

Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the extent of premature drug release in plasma.

Methodology:

  • ADC Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human, mouse, or rat plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

  • Quantification of Intact ADC (ELISA):

    • Coat a 96-well plate with an antibody that specifically captures the ADC's monoclonal antibody.

    • Add the plasma samples to the wells.

    • Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the payload.

    • Add a chromogenic substrate and measure the absorbance to quantify the amount of intact ADC.

  • Quantification of Released Payload (LC-MS/MS):

    • Precipitate plasma proteins from the collected aliquots.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released free payload.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile.

G start Incubate ADC in Plasma (37°C) timepoints Collect Aliquots at Time Points start->timepoints elisa ELISA for Intact ADC timepoints->elisa lcms LC-MS/MS for Released Payload timepoints->lcms analysis Data Analysis: Stability Profile elisa->analysis lcms->analysis G seed Seed Cells treat Treat with ADC seed->treat incubate Incubate (72-96h) treat->incubate mtt Add MTT incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

A Comparative Guide to Analytical Methods for DMAC-SPDB ADC Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of Antibody-Drug Conjugates (ADCs) utilizing the cleavable linker, DMAC-SPDB (N-succinimidyl 4-(N,N-dimethylacetamido)-2-pyridyldithiobutanoate). As a disulfide-containing linker, this compound allows for the conditional release of a cytotoxic payload within the reducing environment of the target cell. Robust analytical characterization is crucial to ensure the quality, efficacy, and safety of these complex biotherapeutics.

This document outlines and compares the primary analytical techniques for determining critical quality attributes (CQAs) of this compound ADCs, including drug-to-antibody ratio (DAR), aggregate content, charge heterogeneity, and free drug levels. Detailed experimental protocols and comparative data are presented to assist researchers in selecting and implementing the most appropriate methods for their development needs.

Overview of Analytical Methods

The characterization of this compound ADCs requires a multi-faceted analytical approach to address their inherent heterogeneity. The principal techniques employed are:

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic method ideal for determining the drug-to-antibody ratio (DAR) distribution.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with mass spectrometry, this technique provides detailed information on the ADC's components, including light and heavy chain drug loading and the identification of free drug species.

  • Size Exclusion Chromatography (SEC): The standard method for quantifying aggregates and fragments, which are critical quality attributes affecting immunogenicity and efficacy.

  • Mass Spectrometry (MS): A powerful tool for confirming the identity and structure of the ADC, determining the average DAR, and identifying the locations of drug conjugation.

  • Capillary Isoelectric Focusing (cIEF): An electrophoretic technique used to assess charge heterogeneity arising from the conjugation process and post-translational modifications.

The following sections provide a detailed comparison of these methods, including their principles, advantages, limitations, and typical experimental protocols.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that directly impacts the potency and therapeutic window of an ADC. Several methods can be employed for its determination, each with its own strengths and weaknesses.

Comparison of DAR Determination Methods
Method Principle Advantages Limitations Typical Throughput
HIC-UV Separates ADC species based on hydrophobicity. The addition of the hydrophobic this compound linker and payload increases retention time, allowing for the resolution of species with different numbers of conjugated drugs.- Non-denaturing conditions preserve the native ADC structure.[1][2] - Provides information on the distribution of different DAR species.[3] - Robust and reproducible for routine analysis.- May not be suitable for ADCs with very hydrophilic payloads. - Resolution can be challenging for complex mixtures.[4]Moderate
RP-HPLC-MS Separates the light and heavy chains of the reduced ADC under denaturing conditions. Mass spectrometry is then used to determine the number of drugs conjugated to each chain.[5]- Provides specific information on drug distribution between light and heavy chains.[5] - High resolution and sensitivity.[6] - Can simultaneously identify and quantify free drug species.- Denaturing conditions do not analyze the intact ADC. - Requires reduction of the ADC, adding a sample preparation step.Moderate to High
Native MS Measures the mass of the intact ADC under non-denaturing conditions. The mass difference between the unconjugated antibody and the ADC is used to determine the number of conjugated drug-linker moieties.- Provides the mass of the intact, non-covalent ADC complex.[7] - Direct measurement of the average DAR. - Can be coupled with SEC for online buffer exchange and aggregate analysis.[7]- May have lower resolution for heterogeneous samples compared to chromatographic methods. - Requires specialized instrumentation and expertise.Low to Moderate
Experimental Protocols for DAR Analysis

Hydrophobic Interaction Chromatography (HIC-UV)

  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: A HIC column with a butyl or phenyl stationary phase is commonly used (e.g., Tosoh TSKgel Butyl-NPR).[8]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[8]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[8]

  • Gradient: A linear gradient from 100% A to 100% B is typically used to elute the ADC species in order of increasing hydrophobicity (and thus, increasing DAR).[8]

  • Detection: UV absorbance at 280 nm for the antibody and at a wavelength specific to the payload if it has a distinct chromophore.

  • Sample Preparation: The ADC sample is typically diluted in Mobile Phase A to ensure binding to the column.[8]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-MS)

  • Instrumentation: HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C4 or C8 reversed-phase column with wide pores (≥300 Å) is suitable for protein analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: A shallow gradient from ~20% to 60% B is used to separate the light and heavy chains.

  • Detection: UV at 280 nm and MS detection in positive ion mode.

  • Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to separate the light and heavy chains prior to injection.

cluster_sample_prep Sample Preparation cluster_analysis RP-HPLC-MS Analysis cluster_data_output Data Output ADC This compound ADC Reduced_ADC Reduced ADC (Light & Heavy Chains) ADC->Reduced_ADC Reduction (DTT/TCEP) RP_HPLC RP-HPLC Separation (C4/C8 Column) Reduced_ADC->RP_HPLC MS Mass Spectrometry (Q-TOF/Orbitrap) RP_HPLC->MS DAR_Data Light & Heavy Chain Drug Load Distribution MS->DAR_Data

Workflow for DAR analysis by RP-HPLC-MS.

Aggregation Analysis

Aggregation is a critical quality attribute as it can impact the safety and efficacy of biotherapeutics. SEC is the gold standard for quantifying aggregates.[9]

Comparison of Aggregation Analysis Methods
Method Principle Advantages Limitations Typical Throughput
SEC-UV Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier than smaller molecules (monomers and fragments).[9]- Robust and reproducible method for routine QC.[] - Provides quantitative information on monomer, dimer, and higher-order aggregates.- Potential for non-specific interactions between the ADC and the column matrix, which can be mitigated by optimizing the mobile phase.High
SEC-MALS SEC coupled with a multi-angle light scattering detector. MALS allows for the absolute determination of the molar mass of the eluting species.- Provides accurate molar mass of aggregates, confirming their oligomeric state.[11] - Can distinguish between aggregates and co-eluting impurities of different molar masses.- More complex instrumentation and data analysis compared to SEC-UV.Moderate
Experimental Protocol for Aggregation Analysis

Size Exclusion Chromatography (SEC-UV)

  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: A silica-based SEC column with a pore size appropriate for monoclonal antibodies (e.g., 300 Å).

  • Mobile Phase: A phosphate-buffered saline (PBS) based buffer at a physiological pH (e.g., 150 mM sodium phosphate, pH 7.0). The addition of a small amount of organic solvent (e.g., isopropanol) may be necessary to reduce hydrophobic interactions.

  • Flow Rate: Isocratic elution at a flow rate that avoids on-column protein shearing (typically 0.5-1.0 mL/min for analytical columns).

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: The ADC sample is diluted in the mobile phase.

ADC_Sample This compound ADC Sample SEC_Column SEC Column ADC_Sample->SEC_Column UV_Detector UV Detector (280 nm) SEC_Column->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification of Aggregates, Monomer, & Fragments Chromatogram->Quantification

Experimental workflow for SEC analysis.

Charge Variant Analysis

Charge heterogeneity in ADCs can arise from the conjugation process, where the this compound linker may alter the overall charge of the antibody, as well as from post-translational modifications of the antibody itself. cIEF is a high-resolution technique for assessing these charge variants.[12]

Comparison of Charge Variant Analysis Methods
Method Principle Advantages Limitations Typical Throughput
cIEF Separates proteins based on their isoelectric point (pI) in a pH gradient.[13]- High resolution separation of charge isoforms.[14] - Provides quantitative information on the distribution of acidic, basic, and main species.- Can be sensitive to sample matrix effects. - Method development can be complex.Moderate
iCEX Ion-exchange chromatography separates proteins based on their net surface charge at a specific pH.- Robust and widely used in QC environments. - Can be coupled with fraction collection for further characterization of variants.- Resolution may be lower than cIEF for complex mixtures.High
Experimental Protocol for Charge Variant Analysis

Capillary Isoelectric Focusing (cIEF)

  • Instrumentation: A cIEF instrument with UV detection.

  • Capillary: A neutral coated capillary.

  • Anolyte: An acidic solution (e.g., phosphoric acid).

  • Catholyte: A basic solution (e.g., sodium hydroxide).

  • Sample Mixture: The ADC sample is mixed with carrier ampholytes that form the pH gradient, pI markers, and additives like urea (B33335) to maintain solubility.[15]

  • Focusing: A high voltage is applied to focus the proteins at their respective pIs.

  • Mobilization and Detection: The focused protein zones are mobilized past the detector by either chemical or pressure mobilization, and the absorbance is monitored at 280 nm.[16]

cluster_prep Sample Preparation cluster_cief cIEF Analysis cluster_output Data Output ADC_Sample This compound ADC Sample_Mix Sample Mixture ADC_Sample->Sample_Mix Ampholytes Carrier Ampholytes Ampholytes->Sample_Mix pI_Markers pI Markers pI_Markers->Sample_Mix Capillary_Fill Fill Capillary with Sample Mixture Sample_Mix->Capillary_Fill Focusing Apply Voltage (Focusing) Capillary_Fill->Focusing Mobilization Mobilize and Detect (UV 280 nm) Focusing->Mobilization Electropherogram Electropherogram of Charge Variants Mobilization->Electropherogram

Workflow for cIEF analysis of charge variants.

Free Drug Analysis

The presence of free cytotoxic drug in the final ADC product is a critical safety concern. RP-HPLC-MS is a highly sensitive and specific method for the detection and quantification of these small molecule impurities.

Experimental Protocol for Free Drug Analysis

Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS)

  • Instrumentation: A sensitive LC-MS/MS system (e.g., triple quadrupole) is recommended for trace-level quantification.

  • Column: A C18 reversed-phase column with a smaller particle size for high resolution.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient: A gradient tailored to the hydrophobicity of the specific payload.

  • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

  • Sample Preparation: Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) is typically required to remove the antibody and other proteins from the sample before injection.[17]

This compound Linker Considerations

The this compound linker possesses a disulfide bond that is designed to be cleaved in the reducing intracellular environment.[] This characteristic is central to its mechanism of action but also has implications for its analytical characterization.

  • HIC: The hydrophobicity of the this compound linker contributes to the retention of the ADC on the HIC column, enabling DAR separation. The dimethylacetamido group may slightly increase the polarity compared to a simple phenyl-disulfide linker, potentially influencing the elution profile.

  • MS: The disulfide bond is susceptible to in-source reduction or reduction during sample preparation, which must be controlled for intact mass analysis. Tandem mass spectrometry (MS/MS) can be used to characterize the fragmentation pattern of the linker-payload, providing structural confirmation. The fragmentation is expected to occur at the labile bonds within the linker structure, including the disulfide bond and the ester linkage.

  • Stability: Stability-indicating methods should be developed to monitor the potential for premature cleavage of the disulfide bond, which would result in the release of free drug.[19] This can be assessed by incubating the ADC under relevant stress conditions (e.g., in plasma) and analyzing for the presence of the free payload by RP-HPLC-MS.

Conclusion

The analytical characterization of this compound ADCs requires a suite of orthogonal methods to ensure a comprehensive understanding of their critical quality attributes. HIC-UV is a robust method for routine DAR determination, while RP-HPLC-MS provides more detailed structural information and is essential for free drug analysis. SEC is indispensable for monitoring aggregation, and cIEF is the method of choice for high-resolution charge variant analysis. The specific properties of the this compound linker must be taken into account when developing and interpreting data from these analytical methods. The protocols and comparisons provided in this guide serve as a valuable resource for researchers and scientists involved in the development of these promising cancer therapeutics.

References

Navigating the Metabolic Maze: A Comparative Guide to LC-MS/MS Analysis of DMAC-SPDB ADC Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of antibody-drug conjugates (ADCs) is paramount to optimizing their design and ensuring clinical success. This guide provides a comprehensive comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of metabolites derived from ADCs utilizing the cleavable N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker, with a particular focus on the dimethylacetamide (DMAC) variant, against other common linker technologies. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of ADC catabolism.

The stability and cleavage characteristics of the linker connecting the antibody to the cytotoxic payload are critical determinants of an ADC's therapeutic index. Disulfide-based linkers, such as DMAC-SPDB, are designed to be stable in systemic circulation and undergo cleavage in the reducing environment of the target cell, releasing the payload. This guide delves into the analytical strategies required to characterize and quantify the resulting metabolites, offering a comparative perspective against other widely used linkers.

Comparative Stability and Metabolite Profile of ADC Linkers

The choice of linker technology significantly impacts the pharmacokinetic profile and metabolic pathway of an ADC. Here, we compare the this compound linker, a disulfide-containing linker, with the popular peptide-based valine-citrulline (VC) linker, often used with a p-aminobenzylcarbamate (PABC) spacer.

Linker TypeCleavage MechanismKey MetabolitesIn Vitro/In Vivo StabilityAnalytical Considerations
This compound Reduction of disulfide bond by intracellular glutathione (B108866) (GSH).[1]Payload-linker adducts with cysteine or glutathione, free payload (e.g., DM4), and S-methylated payload metabolites.[2][3]Generally stable in circulation. Cleavage is dependent on the reducing potential of the intracellular environment.Requires sensitive LC-MS/MS methods to detect and quantify a variety of polar and non-polar metabolites. Methods often involve protein precipitation and solid-phase extraction.[2]
MC-VC-PABC Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[4][5]Free payload (e.g., MMAE), payload-linker-amino acid catabolites.Stable in human plasma but can show instability in mouse plasma due to susceptibility to carboxylesterase 1c, leading to premature drug release.[4][5][6][7]LC-MS/MS methods must be optimized to differentiate between enzymatic cleavage products and metabolites from premature linker hydrolysis, especially in preclinical mouse studies.

Key Findings from Comparative Studies:

  • Studies have indicated that disulfide-linked ADCs can offer an improved safety profile compared to some peptide-linked ADCs.[1]

  • The valine-citrulline (VC) linker has demonstrated instability in mouse plasma due to the activity of carboxylesterase, a factor not observed in human plasma.[4][5][6][7] This highlights the importance of selecting appropriate preclinical models and analytical strategies.

  • The analysis of the maytansinoid payload, DM4, and its metabolite, S-methyl-DM4, is crucial for understanding the fate of this compound ADCs, and validated LC-MS/MS methods are available for their quantification in plasma.[2][3][8]

Experimental Protocols for LC-MS/MS Analysis

Accurate and robust analytical methods are essential for characterizing ADC metabolites. Below are representative protocols for the analysis of free payload and ADC catabolites.

Protocol 1: Quantification of Unconjugated Maytansinoid DM4 and its Metabolite S-methyl-DM4 in Human Plasma[2][8]

This method is crucial for assessing the amount of prematurely released payload from a this compound-DM4 ADC.

1. Sample Preparation:

  • Protein Precipitation: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
  • Reduction: Reduce disulfide bonds to release any payload that may be bound to plasma proteins.
  • Solid-Phase Extraction (SPE): Employ SPE to remove the antibody-maytansinoid conjugates and further clean up the sample extract for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Use a suitable reversed-phase LC column for separation.
  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection. Sodium adduct species of both DM4 and S-methyl-DM4 may be monitored to enhance sensitivity.
  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the analytes in the plasma samples. The dynamic range for quantification is typically in the range of 0.100-50.0 ng/mL for both analytes.[2][8]

Protocol 2: General Workflow for ADC Catabolite Identification

This workflow provides a general approach for identifying the various metabolites generated from an ADC.

1. Sample Preparation:

  • Immuno-capture (Optional): For complex matrices like plasma, selective enrichment of the ADC and its catabolites can be achieved using anti-idiotypic antibodies or protein A/G beads.
  • Enzymatic Digestion (for peptide mapping): Use proteases like trypsin to digest the antibody backbone for bottom-up analysis to identify conjugation sites and linker-payload remnants attached to peptides.
  • Reduction and Alkylation: Reduce disulfide bonds and alkylate the resulting free thiols to prevent disulfide scrambling.

2. LC-MS/MS Analysis:

  • Intact/Subunit Analysis (Top-down/Middle-down): Analyze the intact ADC or its subunits (e.g., light chain and heavy chain) using high-resolution mass spectrometry to determine the drug-to-antibody ratio (DAR) and identify major modifications.
  • Peptide Mapping Analysis (Bottom-up): Analyze the peptide fragments to pinpoint the exact location of payload conjugation and identify specific linker-payload catabolites attached to amino acid residues.
  • Metabolite Identification: Utilize high-resolution mass spectrometry to obtain accurate mass measurements of potential metabolites. Fragmentation data (MS/MS) is then used to elucidate the structures of these metabolites.

Visualizing ADC Metabolism and Analysis

To better illustrate the complex processes involved in ADC metabolism and analysis, the following diagrams are provided in the DOT language for Graphviz.

cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC This compound ADC Free_Payload Prematurely Released Free Payload (e.g., DM4) ADC->Free_Payload Minor Deconjugation Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosome Internalization->Lysosome Cytosol Cytosol Lysosome->Cytosol Catabolism Payload_Release Payload Release (e.g., DM4) Cytosol->Payload_Release GSH-mediated Reduction Metabolism Metabolism (e.g., S-methylation) Payload_Release->Metabolism Target_Interaction Interaction with Microtubules Payload_Release->Target_Interaction

Caption: Catabolic pathway of a this compound ADC.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Digestion Enzymatic Digestion (Optional) Plasma_Sample->Digestion Reduction Reduction Protein_Precipitation->Reduction SPE Solid-Phase Extraction Reduction->SPE LC_Separation LC Separation SPE->LC_Separation Digestion->LC_Separation MS_Detection MS/MS Detection (MRM or High-Resolution) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

References

A Comparative Guide to the Pharmacokinetics of Antibody-Drug Conjugates: Focus on the DMAC-SPDB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic success of Antibody-Drug Conjugates (ADCs) is intrinsically linked to their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME). A critical determinant of an ADC's PK profile is the chemical linker connecting the monoclonal antibody (mAb) to the cytotoxic payload. This guide provides an objective comparison of the pharmacokinetic performance of ADCs featuring the cleavable disulfide linker, DMAC-SPDB (N-succinimidyl 4-(2,2-dimethyl-1,3-dioxan-5-yloxycarbonyl)phenyl)butanoate), and its analogs, against ADCs with other linker technologies. The information presented is supported by preclinical and clinical data to aid researchers in making informed decisions during ADC development.

The Crucial Role of the Linker in ADC Pharmacokinetics

The linker in an ADC is not merely a passive connector; it is a dynamic component that significantly influences the stability, efficacy, and toxicity of the conjugate.[1] An ideal linker should be stable in systemic circulation to prevent premature release of the potent payload, which could lead to off-target toxicity.[2] Upon internalization into the target cancer cell, the linker must efficiently release the cytotoxic drug to exert its therapeutic effect.[1] Linkers are broadly categorized as cleavable or non-cleavable, with each type exhibiting distinct release mechanisms and, consequently, different pharmacokinetic and pharmacodynamic profiles.[3][4]

The this compound linker belongs to the class of cleavable disulfide linkers. Its cleavage is triggered by the reducing environment of the intracellular compartment, primarily due to the high concentration of glutathione (B108866) (GSH).[5][6] The steric hindrance provided by the dimethylacetal (DMAC) group is designed to enhance the in vivo stability of the disulfide bond compared to less hindered disulfide linkers.[7][8]

Comparative Pharmacokinetic Profiles

To understand the pharmacokinetic characteristics of ADCs with this compound-like linkers, we will compare them with ADCs featuring a more hydrophilic cleavable linker (sulfo-SPDB) and a non-cleavable linker (MCC).

ADCs with SPDB and sulfo-SPDB Linkers: Coltuximab Ravtansine (SAR3419) and Mirvetuximab Soravtansine (B3322474) (IMGN853)

Coltuximab ravtansine (SAR3419) is an anti-CD19 ADC that utilizes an SPDB linker to conjugate the maytansinoid payload DM4. Mirvetuximab soravtansine (IMGN853) is a folate receptor alpha (FRα)-targeting ADC that employs a sulfo-SPDB linker, a more hydrophilic version of SPDB, to carry the DM4 payload. The increased hydrophilicity of the sulfo-SPDB linker is intended to improve the ADC's solubility and potentially alter its pharmacokinetic properties.

Preclinical studies in mice and monkeys have shown that these ADCs exhibit biphasic elimination from plasma, with a distribution phase followed by a slower elimination phase.[1] The half-life of the conjugate is a critical parameter, and for IMGN853, the elimination half-life in mice was approximately 5 days for the conjugate and 10 days for the antibody component, indicating a slow release of the DM4 payload in circulation.[1] In cynomolgus monkeys, the terminal half-life of IMGN853 was approximately 4 days.[1]

ADC with a Non-Cleavable Linker: Trastuzumab Emtansine (T-DM1)

Trastuzumab emtansine (T-DM1, Kadcyla®) is an anti-HER2 ADC that utilizes the non-cleavable thioether linker, SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), to link the maytansinoid payload DM1 to trastuzumab. The release of the active payload from a non-cleavable linker requires the complete degradation of the antibody backbone within the lysosome.

Head-to-Head Comparison Insights

While direct head-to-head studies with a this compound linker are limited in publicly available literature, comparisons between ADCs with different linker classes on the same antibody backbone provide valuable insights. For instance, a study comparing trastuzumab conjugated to DM1 via a cleavable disulfide linker (SPP) versus a non-cleavable thioether linker (MCC) in rats and mice demonstrated that the ADC with the disulfide linker had a faster clearance than the one with the non-cleavable linker. This suggests that even with stabilizing features, disulfide linkers can undergo some degree of cleavage in circulation, leading to a more rapid clearance of the intact ADC compared to their non-cleavable counterparts.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters from preclinical studies for ADCs with different linker technologies. It is important to note that these values are compiled from different studies and direct cross-comparison should be made with caution due to potential variations in experimental conditions, animal models, and analytical methods.

ADC Linker Type Payload Species Clearance (CL) Volume of Distribution (Vd) Terminal Half-life (t½) Reference
Coltuximab Ravtansine (SAR3419) SPDB (Disulfide)DM4Cynomolgus Monkey~10-30 mL/day/kg (conjugate)--[8]
Mirvetuximab Soravtansine (IMGN853) sulfo-SPDB (Disulfide)DM4Mouse--~5 days (conjugate)[1]
Mirvetuximab Soravtansine (IMGN853) sulfo-SPDB (Disulfide)DM4Cynomolgus Monkey-~plasma volume~4 days[1]
Trastuzumab-SPP-DM1 SPP (Disulfide)DM1Mouse41 mL/day/kg (conjugated antibody)--
Trastuzumab-MCC-DM1 MCC (Thioether, Non-cleavable)DM1Mouse11 mL/day/kg (conjugated antibody)--

Experimental Protocols

Accurate assessment of ADC pharmacokinetics relies on robust bioanalytical methods. The two primary assays are the quantification of total antibody (both conjugated and unconjugated) and the measurement of the free, unconjugated payload in plasma.

Protocol 1: Quantification of Total Antibody by ELISA

This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA) for measuring the concentration of the total antibody component of an ADC in plasma samples.

1. Plate Coating:

  • Coat a 96-well high-binding ELISA plate with a capture antibody specific for the ADC's monoclonal antibody (e.g., an anti-idiotype antibody or the target antigen).

  • Dilute the capture antibody to a working concentration of 2 µg/mL in a coating buffer (e.g., PBS, pH 7.4).

  • Add 100 µL of the diluted capture antibody to each well.

  • Incubate the plate overnight at 4°C.

2. Washing:

  • Aspirate the coating solution from the wells.

  • Wash the plate three times with 300 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

3. Blocking:

  • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding.

  • Incubate for 1-2 hours at room temperature.

4. Sample and Standard Incubation:

  • Wash the plate as described in step 2.

  • Prepare a standard curve by serially diluting a known concentration of the ADC or the naked antibody in assay diluent (e.g., blocking buffer).

  • Dilute the plasma samples in assay diluent.

  • Add 100 µL of the standards and diluted samples to the appropriate wells.

  • Incubate for 2 hours at room temperature.

5. Detection Antibody Incubation:

  • Wash the plate as described in step 2.

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated detection antibody that binds to the Fc region of the ADC's antibody. Dilute the detection antibody in assay diluent according to the manufacturer's instructions.

  • Incubate for 1 hour at room temperature.

6. Substrate Development:

  • Wash the plate as described in step 2.

  • Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

7. Reaction Stopping and Measurement:

  • Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Read the absorbance at 450 nm using a microplate reader.

8. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.

  • Determine the concentration of the total antibody in the plasma samples by interpolating their absorbance values on the standard curve.

Protocol 2: Quantification of Free Payload by LC-MS/MS

This method is used to measure the concentration of the cytotoxic payload that has been prematurely released from the ADC into the circulation.

1. Sample Preparation:

  • To a small volume of plasma (e.g., 50 µL), add an internal standard (a stable isotope-labeled version of the payload).

  • Precipitate the plasma proteins by adding a threefold to fourfold excess of a cold organic solvent (e.g., acetonitrile).

  • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant containing the free payload to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Separate the payload from other plasma components using a suitable reverse-phase HPLC column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Detect and quantify the payload using multiple reaction monitoring (MRM) in the mass spectrometer. Specific precursor-to-product ion transitions for the payload and the internal standard are monitored.

3. Data Analysis:

  • Construct a calibration curve by analyzing a series of known concentrations of the payload spiked into a control matrix (e.g., blank plasma).

  • Calculate the concentration of the free payload in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of an ADC.

ADC_PK_Workflow cluster_pre_study Pre-Study Preparation cluster_in_vivo In-Vivo Study cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Mice, Rats, Monkeys) Dosing ADC Administration (e.g., Intravenous) Animal_Model->Dosing ADC_Dosing ADC Dose Formulation ADC_Dosing->Dosing Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage ELISA Total Antibody Quantification (ELISA) Sample_Storage->ELISA LCMS Free Payload Quantification (LC-MS/MS) Sample_Storage->LCMS PK_Modeling Pharmacokinetic Modeling (e.g., NCA, Compartmental) ELISA->PK_Modeling LCMS->PK_Modeling Parameter_Determination Parameter Determination (CL, Vd, t½) PK_Modeling->Parameter_Determination

Experimental workflow for ADC pharmacokinetic studies.

Conclusion

The choice of linker is a critical decision in the design of an ADC, with profound implications for its pharmacokinetic profile and, ultimately, its therapeutic index. Disulfide-based linkers like this compound offer a balance between systemic stability and efficient intracellular payload release. Preclinical data suggests that ADCs with these linkers may have a faster clearance compared to those with non-cleavable linkers, a factor that must be considered in dose and schedule optimization. The hydrophilic modification in sulfo-SPDB linkers may further fine-tune the pharmacokinetic properties. A thorough understanding of the interplay between the antibody, linker, and payload, supported by robust bioanalytical methodologies, is essential for the successful development of next-generation ADCs with improved safety and efficacy.

References

In Vivo Performance of DMAC-SPDB Linker Technology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) success, directly influencing its therapeutic index by balancing efficacy and toxicity. Among the various linker technologies, the cleavable N-succinimidyl 4-(N,N-dimethylacetamide)-S-phenyl disulfide butyrate (B1204436) (DMAC-SPDB) linker has emerged as a key player. This guide provides an objective comparison of the in vivo performance of the this compound linker against other prominent linker technologies, supported by experimental data to inform rational ADC design.

The this compound Linker: A Disulfide-Based Approach to Payload Release

The this compound linker is a cleavable linker that relies on a disulfide bond for its mechanism of action. This design leverages the significant difference in the reductive potential between the extracellular environment and the intracellular space of tumor cells. While stable in the systemic circulation, the disulfide bond is readily cleaved in the presence of high concentrations of reducing agents like glutathione, which are abundant within the cytoplasm of tumor cells. This targeted release mechanism aims to minimize off-target toxicity and maximize the delivery of the cytotoxic payload to the intended cancer cells. Increasing the steric hindrance around the disulfide bond, a feature of SPDB-based linkers, can further enhance its stability in circulation.[1]

Comparative In Vivo Stability and Efficacy

A direct head-to-head in vivo comparison of ADCs utilizing the this compound linker against those with other linker types, using the same antibody and payload, is essential for a definitive assessment of its performance. While specific quantitative data for the this compound linker itself is limited in publicly available literature, data from closely related disulfide linkers, such as sulfo-SPDB, and other linker classes provide valuable insights.

Linker TypeSpecific Linker ExampleKey In Vivo Performance CharacteristicsReferences
Disulfide (Cleavable) sulfo-SPDB-DM4 Demonstrates enhanced stability in circulation with reduced off-target toxicity. The release of the payload is triggered by the reductive environment of the tumor cell.[1]
Peptide-Based (Cleavable)Valine-Citrulline (vc-MMAE)Generally stable in human plasma but can be susceptible to premature cleavage by carboxylesterases in rodent plasma, which can complicate preclinical evaluation.[2][2]
Non-CleavableSMCC-DM1Exhibits high plasma stability, with payload release depending on the complete lysosomal degradation of the antibody. This can result in lower bystander effect compared to cleavable linkers.

In Vivo Efficacy in Xenograft Models

Linker TypeAntibody-PayloadXenograft ModelKey Efficacy FindingsReference
Disulfide (sulfo-SPDB) Mirvetuximab soravtansine (B3322474) (IMGN853)Ovarian Cancer Patient-Derived XenograftShowed significant tumor growth inhibition and, in combination with other agents, led to tumor regression.
Peptide-Based (Val-Cit)Anti-CD79b-MMAEJeko-1 (Non-Hodgkin's Lymphoma)Demonstrated potent anti-tumor activity, but efficacy can be linked to ADC stability in vivo.
Non-Cleavable (SMCC)Trastuzumab-DM1 (T-DM1)HER2-positive Breast CancerEstablished efficacy, but activity can be limited in tumors with heterogeneous antigen expression due to a reduced bystander effect.

Experimental Protocols for In Vivo Validation

The in vivo validation of ADC linker cleavage and stability is a critical step in preclinical development. The following are outlines of key experimental protocols used to generate the data for comparing different linker technologies.

In Vivo Plasma Stability Assessment

Objective: To determine the in vivo stability of the ADC by measuring the amount of intact ADC in circulation over time.

Methodology:

  • Animal Model: Typically, mice or rats are used for these studies.

  • ADC Administration: The ADC is administered intravenously to the animals at a predetermined dose.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

  • Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.

  • Quantification of Intact ADC:

    • ELISA-based method: An enzyme-linked immunosorbent assay is used to capture the antibody portion of the ADC, and a secondary antibody that recognizes the payload is used for detection. The signal is proportional to the concentration of intact ADC.[3]

    • LC-MS/MS-based method: Liquid chromatography-mass spectrometry can be used to quantify the intact ADC and its metabolites.

  • Data Analysis: The concentration of intact ADC is plotted against time to determine the pharmacokinetic profile and half-life of the ADC.

In Vivo Efficacy Studies in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Cell Line and Animal Model: Human cancer cell lines are implanted into immunodeficient mice to generate xenograft tumors.

  • Tumor Growth: Once the tumors reach a specific size, the mice are randomized into treatment and control groups.

  • ADC Administration: The ADC is administered to the treatment group, typically intravenously, at various doses and schedules. The control group receives a vehicle control or a non-binding ADC.

  • Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group to compare the anti-tumor efficacy of the ADC with the control. Statistical analysis is performed to determine the significance of the observed differences.

Visualizing the Mechanisms and Workflows

To better understand the underlying principles of ADC linker technology and the experimental processes involved in their validation, the following diagrams are provided.

Mechanism of this compound Linker Cleavage ADC ADC in Circulation (Stable) Internalization Internalization into Tumor Cell ADC->Internalization 1. Binding to Tumor Antigen Lysosome Lysosomal Trafficking Internalization->Lysosome 2. Endocytosis Cleavage Reductive Cleavage of Disulfide Bond (High Glutathione) Lysosome->Cleavage 3. Intracellular Environment Release Payload Release Cleavage->Release 4. Target Cytotoxic Payload Acts on Target Release->Target 5. Cell Death

Caption: Intracellular cleavage of a this compound linked ADC.

Experimental Workflow for In Vivo ADC Stability cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Animal_Dosing Administer ADC to Animal Model (e.g., Mouse, Rat) Blood_Collection Collect Blood Samples at Time Points Animal_Dosing->Blood_Collection Plasma_Isolation Isolate Plasma from Blood Blood_Collection->Plasma_Isolation Quantification Quantify Intact ADC (ELISA or LC-MS/MS) Plasma_Isolation->Quantification PK_Analysis Pharmacokinetic Analysis (Half-life, Clearance) Quantification->PK_Analysis

Caption: Workflow for assessing in vivo ADC stability.

Conclusion

The this compound linker, and disulfide linkers in general, represent a robust strategy for the targeted delivery of cytotoxic payloads in ADC development. Their stability in circulation and susceptibility to cleavage in the reductive intracellular environment of tumor cells offer a promising approach to improving the therapeutic index of ADCs. The selection of an optimal linker technology, however, depends on a multitude of factors including the specific antibody, payload, and tumor target. Rigorous in vivo validation through standardized experimental protocols is paramount in making an informed decision for the development of safe and effective antibody-drug conjugates.

References

A Researcher's Guide to Antibody-Drug Conjugate Linker Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The linker connecting the antibody to the cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its therapeutic index by balancing efficacy and toxicity. An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently cleave to release the drug upon internalization into the target cancer cell. This guide provides an objective comparison of the stability of different ADC linkers, supported by experimental data, and details the key methodologies for their evaluation.

The Dichotomy of ADC Linkers: Cleavable vs. Non-Cleavable

The fundamental choice in ADC linker design lies between two major categories: cleavable and non-cleavable linkers.[1]

  • Cleavable Linkers: These are designed to be selectively cleaved by specific triggers prevalent in the tumor microenvironment or within the cancer cell, such as enzymes, acidic pH, or a reducing environment.[1] This targeted release can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.

  • Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody backbone to release the payload.[2] This mechanism generally results in enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[2]

Quantitative Comparison of ADC Linker Stability

The stability of an ADC linker is a key determinant of its performance. The following tables summarize quantitative data from various studies, comparing the stability of different linker types in plasma and their susceptibility to lysosomal cleavage.

Table 1: Comparative Plasma Stability of Different ADC Linkers

Linker TypeLinker ExampleSpeciesHalf-life (t½) / StabilityKey Findings & References
Cleavable - Protease-Sensitive Valine-Citrulline (Val-Cit)Human> 230 daysHighly stable in human plasma.[3]
Valine-Citrulline (Val-Cit)Mouse~80 hours / >95% payload loss after 14 daysLess stable in mouse plasma due to carboxylesterase 1c (Ces1c) activity.[3][4][5]
Glutamic acid-Valine-Citrulline (EVCit)MouseAlmost no linker cleavage after 14 daysAddition of a glutamic acid residue significantly improves stability in mouse plasma.[4]
Serine-Valine-Citrulline (SVCit)Mouse~70% payload loss after 14 daysShows intermediate stability in mouse plasma compared to Val-Cit and EVCit.[4]
Valine-Alanine (Val-Ala)HumanStableExhibits high stability in human plasma.[3]
Triglycyl Peptide (CX)Mouse9.9 daysDemonstrates high stability in mouse plasma, comparable to non-cleavable linkers.[5]
Sulfatase-CleavableMouse> 7 daysShows high plasma stability, superior to Val-Ala and Val-Cit linkers in mice.[5]
Cleavable - pH-Sensitive HydrazoneHuman/Mouse~2 daysCan exhibit instability in circulation, leading to premature drug release.[3][5]
CarbonateHuman/Mouse~36 hoursDemonstrates limited plasma stability.[5]
Silyl EtherHuman> 7 daysOffers significantly improved stability over traditional acid-cleavable linkers.[5][6]
Non-Cleavable SMCCMouse10.4 daysExhibits high plasma stability.[5]

Table 2: Comparative Lysosomal Cleavage Efficiency of Dipeptide Linkers

Dipeptide LinkerRelative Cleavage Rate by Cathepsin BKey Findings & References
Glutamic acid-Valine-Citrulline (EVCit)Higher than Val-CitMore sensitive to cathepsin B-mediated cleavage.[4]
Valine-Citrulline (Val-Cit)StandardCleaved at half the rate of Val-Ala in isolated cathepsin B assays.[3]
Valine-Alanine (Val-Ala)Slower than Val-CitLess efficiently cleaved by isolated cathepsin B compared to Val-Cit.[3]
Phenylalanine-Lysine (Phe-Lys)Faster than Val-CitFaster hydrolysis in isolated cathepsin B, but equal rates in rat liver lysosomal extracts.[3]

Visualizing ADC Stability Assessment and Linker Cleavage Mechanisms

To better understand the experimental workflows and the mechanisms of linker cleavage, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability cluster_analysis Analytical Methods plasma_stability Plasma Stability Assay (Human, Mouse, Rat) elisa ELISA (Intact ADC Quantification) plasma_stability->elisa Incubate ADC in plasma lcms LC-MS/MS (Free Payload Quantification) plasma_stability->lcms Incubate ADC in plasma dar_analysis DAR Analysis (Drug-to-Antibody Ratio) plasma_stability->dar_analysis Incubate ADC in plasma lysosomal_stability Lysosomal Stability Assay (Isolated Lysosomes/Cell Lysates) lysosomal_stability->lcms Incubate ADC with lysosomes animal_dosing ADC Administration (e.g., IV in Mice/Rats) sample_collection Blood Sample Collection (Time Points) animal_dosing->sample_collection sample_collection->elisa Process to plasma sample_collection->lcms Process to plasma sample_collection->dar_analysis Process to plasma linker_cleavage_mechanisms cluster_cleavable Cleavable Linkers ADC Antibody-Drug Conjugate (ADC) protease Protease-Sensitive (e.g., Val-Cit) ADC->protease Tumor Microenvironment (High Cathepsin B) ph_sensitive pH-Sensitive (e.g., Hydrazone) ADC->ph_sensitive Endosome/Lysosome (Low pH) redox Redox-Sensitive (e.g., Disulfide) ADC->redox Cytoplasm (High Glutathione) non_cleavable Non-Cleavable Linker (e.g., SMCC) ADC->non_cleavable Internalization payload_release Payload Release protease->payload_release ph_sensitive->payload_release redox->payload_release non_cleavable->payload_release Antibody Degradation

References

Validating the Bystander Killing Effect of DMAC-SPDB ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and validating the bystander killing effect of Antibody-Drug Conjugates (ADCs) is crucial for assessing their therapeutic potential, especially in the context of heterogeneous tumors. This guide provides a comparative framework for validating the bystander effect of ADCs utilizing the cleavable N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) linker, often used with the payload DM4 (a maytansinoid derivative), and its dimethyl-substituted version, DMAC-SPDB. The bystander effect, where the cytotoxic payload kills not only the target antigen-positive (Ag+) cells but also neighboring antigen-negative (Ag-) cells, is a key attribute of ADCs with cleavable linkers and membrane-permeable payloads.[1][2]

Mechanism of Bystander Killing with SPDB-Linked ADCs

The bystander effect of an ADC with a disulfide-based linker like SPDB is initiated upon internalization of the ADC into an antigen-positive tumor cell. Inside the cell, the reducing environment, particularly the high concentration of glutathione, cleaves the disulfide bond in the SPDB linker.[1] This releases the maytansinoid payload, which can then be further processed into a membrane-permeable form, such as S-methyl-DM4. This lipophilic and electrically neutral metabolite can diffuse out of the target cell and into the tumor microenvironment, where it can penetrate and kill adjacent antigen-negative tumor cells.[3] This mechanism is critical for efficacy in tumors with varied antigen expression.

Comparative Analysis of ADC Linker Technologies

The choice of linker technology is a critical determinant of an ADC's ability to induce a bystander effect. Here, we compare the this compound linker technology with two other common linker types: a protease-cleavable linker (vc-MMAE) and a non-cleavable linker.

FeatureThis compound-DM4 (Cleavable Disulfide)vc-MMAE (Cleavable Peptide)Non-Cleavable (e.g., SMCC-DM1)
Release Mechanism Reduction of disulfide bond in the intracellular reducing environment.[1]Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[4]Proteolytic degradation of the antibody backbone in the lysosome.[4]
Released Payload Membrane-permeable S-methyl-DM4.[3]Membrane-permeable, unmodified MMAE.[4]Charged lysine-linker-DM1 adduct.[4]
Bystander Effect Potential HighHighLow to negligible.[4]
Suitability for Heterogeneous Tumors HighHighLow

Quantitative Data Presentation

The following tables summarize key quantitative data from in vitro and in vivo studies to compare the performance of different ADC linker technologies in mediating bystander killing.

In Vitro Cytotoxicity and Bystander Effect

The half-maximal inhibitory concentration (IC50) in monoculture assays demonstrates the direct potency of the ADC on antigen-positive cells. The half-maximal effective concentration (EC50) in a co-culture of antigen-positive and antigen-negative cells is a direct measure of the bystander killing effect on the antigen-negative population.

ADC ConstructCell Line (Antigen Status)IC50 / EC50 (pM)Reference
huC242-SPDB-DM4 COLO 205 (Ag+)40[3]
Namalwa (Ag-)20,000 - 80,000[3]
huC242-SMCC-DM1 (Non-cleavable) COLO 205 (Ag+)40[3]
Namalwa (Ag-)>100,000[3]
Trastuzumab-vc-MMAE N87 (HER2+) / MCF7-GFP (HER2-) Co-cultureEC50 on MCF7-GFP depends on the ratio of Ag+ to Ag- cells. Increased Ag+ cells lead to a stronger bystander effect.[4][4]

Note: Direct EC50 values for the bystander effect of a this compound ADC in a co-culture assay were not available in the reviewed literature. The data for huC242-SPDB-DM4 in monoculture suggests a high potential for a potent bystander effect due to the significant difference in cytotoxicity between antigen-positive and antigen-negative cells and the known mechanism of releasing a membrane-permeable payload.

In Vivo Efficacy in Admixed Tumor Models

Admixed tumor models, where antigen-positive and antigen-negative tumor cells are co-implanted in immunodeficient mice, are the gold standard for evaluating the in vivo bystander effect. Tumor growth inhibition (TGI) is a key endpoint.

ADC TreatmentAdmixed Tumor ModelTumor Growth Inhibition (%)Key FindingReference
huC242-SPDB-DM4 COLO 205 (Ag+) / Namalwa (Ag-)High (Specific TGI data in admixed model not detailed)Significantly greater antitumor activity compared to the non-cleavable version, suggesting in vivo bystander killing.[3][3]
ADC with vc-MMAE CD30+ / CD30- lymphoma cellsHighPotent bystander killing of neighboring CD30- cells was observed.
ADC with Non-cleavable linker CD30+ / CD30- lymphoma cellsLowFailed to mediate bystander killing in vivo.

Experimental Protocols

Detailed methodologies are essential for the accurate validation of the bystander killing effect.

In Vitro Co-Culture Bystander Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Line Preparation:

    • Select an antigen-positive (Ag+) cell line that is sensitive to the ADC.

    • Select an antigen-negative (Ag-) cell line that is sensitive to the free payload but resistant to the ADC itself.

    • Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP or mCherry) for easy identification and quantification via flow cytometry or high-content imaging.

  • Co-Culture Seeding:

    • Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in 96-well plates.

    • Include monocultures of both cell lines as controls.

  • ADC Treatment:

    • After cell adherence (typically 24 hours), treat the co-cultures and monocultures with a serial dilution of the ADC.

    • The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.

    • Include an isotype control ADC (a non-binding antibody with the same linker-payload) and an untreated control.

  • Incubation and Analysis:

    • Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).

    • Quantify the viability of the fluorescently labeled Ag- cells using flow cytometry or fluorescence microscopy.

  • Data Interpretation:

    • Calculate the EC50 for the killing of Ag- cells in the co-culture. A potent bystander effect is indicated by a low EC50 value.

    • Compare the viability of Ag- cells in the co-culture to their viability in the monoculture at the same ADC concentration. A significant decrease in viability in the co-culture demonstrates the bystander effect.

In Vivo Admixed Tumor Model

This model assesses the therapeutic benefit of the bystander effect in a more physiologically relevant setting.

  • Model Establishment:

    • Co-implant a mixture of Ag+ and Ag- tumor cells (e.g., at a 1:1 ratio) subcutaneously into immunodeficient mice.

    • The Ag- cells can be engineered to express a reporter gene like luciferase for non-invasive monitoring of their growth via bioluminescent imaging.

  • ADC Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Administer the test ADC, a non-cleavable linker ADC, an isotype control ADC, and a vehicle control intravenously.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • If using luciferase-expressing Ag- cells, perform bioluminescent imaging weekly to specifically track the growth of the Ag- population.

    • Monitor animal body weight as an indicator of toxicity.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • A significant reduction in the overall tumor volume and, more specifically, a decrease in the bioluminescent signal from the Ag- cells in the group treated with the cleavable linker ADC, validates the in vivo bystander effect.

Visualizations

Signaling Pathway of Bystander Killing

Bystander_Killing_Pathway cluster_extracellular Tumor Microenvironment cluster_intracellular Antigen-Positive Tumor Cell ADC This compound ADC Receptor Target Antigen ADC->Receptor Binding Ag_neg_cell Antigen-Negative Tumor Cell Apoptosis_neg Apoptosis Ag_neg_cell->Apoptosis_neg Cytotoxicity Payload_out Membrane-Permeable Payload (S-methyl-DM4) Payload_out->Ag_neg_cell Uptake Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_in Released Payload Lysosome->Payload_in Linker Cleavage (Reduction) Payload_in->Payload_out Diffusion Apoptosis_pos Apoptosis Payload_in->Apoptosis_pos Cytotoxicity

Caption: Mechanism of this compound ADC bystander killing effect.

Experimental Workflow for In Vitro Bystander Assay

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_lines Select Ag+ and fluorescently labeled Ag- cells Seeding Seed cells in monoculture and co-culture ratios Cell_lines->Seeding ADC_addition Add serial dilutions of ADC and controls Seeding->ADC_addition Incubation Incubate for 72-120 hours ADC_addition->Incubation Quantification Quantify viability of Ag- cells (Flow Cytometry/Imaging) Incubation->Quantification Calculation Calculate EC50 for bystander killing effect Quantification->Calculation

Caption: Workflow for the in vitro co-culture bystander assay.

References

Benchmarking DMAC-SPDB Against Next-Generation Cleavable Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of a cleavable linker is a critical design consideration, directly influencing an ADC's stability in circulation, its mechanism of payload release, and its overall efficacy and safety profile. This guide provides an objective comparison of the glutathione-sensitive DMAC-SPDB linker against a panel of next-generation cleavable linkers, supported by experimental data and detailed protocols to aid in the rational design and evaluation of novel ADCs.

Introduction to Cleavable Linkers in ADCs

Cleavable linkers are designed to be stable in the systemic circulation and to release their cytotoxic payload under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells. This targeted drug release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.[1][2] The primary classes of cleavable linkers are categorized by their cleavage mechanism:

  • Glutathione-Sensitive Linkers (e.g., this compound): These linkers incorporate a disulfide bond that is susceptible to cleavage in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[3][4] The steric hindrance around the disulfide bond can be modified to modulate the stability and release kinetics.[5][6]

  • Protease-Sensitive Linkers (e.g., Val-Cit): These are the most clinically validated cleavable linkers and contain a dipeptide sequence, such as valine-citrulline (Val-Cit), that is recognized and cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1][7]

  • pH-Sensitive Linkers (e.g., Hydrazones): These linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[3][8]

  • Next-Generation Enzyme-Cleavable Linkers (e.g., β-Glucuronide, Sulfatase-Cleavable): These linkers are designed to be cleaved by other enzymes that are abundant in the tumor microenvironment or within lysosomes, offering alternative release mechanisms.[1]

Comparative Performance Data

The selection of a cleavable linker significantly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of this compound and other cleavable linkers.

Table 1: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

Linker TypeLinker ExamplePayloadTarget Antigen & Cell LineIC50 (ng/mL or nM)Key Findings
Glutathione-Sensitive This compound DM4IL2RA (Various)Data not publicly available in direct comparisonSPDB-DM4 constructs demonstrate potent anti-tumor efficacy.[9] Ocular toxicity has been observed in some sulfo-SPDB-DM4 ADCs.[6]
Protease-SensitiveVal-Cit-PABCMMAEEGFR (KYSE520)~15 nM (for LR004-VC-MMAE)Potent and selective cytotoxicity against EGFR-positive cells.[10]
Protease-SensitiveVal-Cit-PABCMMAEHER2+14.3 pMDemonstrates potent cytotoxicity, but efficacy can be influenced by protease expression levels.[1]
pH-SensitiveHydrazoneDoxorubicinVariousVariableGenerally less potent in direct comparisons to protease-sensitive linker-ADCs.[1]
Enzyme-Sensitiveβ-Galactosidase-cleavableMMAEHER2+8.8 pMShowed higher in vitro potency compared to a Val-Cit ADC and T-DM1.[1]
Enzyme-SensitiveSulfatase-cleavableMMAEHER2+61 pMDemonstrated high plasma stability and potent in vitro cytotoxicity.[1]

Note: IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions, making direct cross-study comparisons challenging.

Table 2: Plasma Stability of ADCs with Different Cleavable Linkers

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Glutathione-Sensitive This compound Data not publicly available in direct comparisonStability can be modulated by steric hindrance around the disulfide bond.[5] Sulfo-SPDB linkers are designed to improve stability.
Protease-SensitiveVal-Cit-PABC> 120 hoursHighly stable in human plasma but can be less stable in mouse plasma due to carboxylesterase activity.[8]
pH-SensitiveHydrazone~24 hoursCan exhibit instability in circulation, leading to premature drug release.[8]
Enzyme-SensitiveTandem-Cleavage (Glucuronide-Dipeptide)Stable through day 12 (in rat plasma)Remained mostly intact, showing improved stability over mono-cleavage linkers.
Enzyme-SensitiveSulfatase-Cleavable> 7 days (in mouse plasma)Demonstrates high plasma stability.

Table 3: Bystander Killing Effect

Linker TypeBystander Effect PotentialMechanism
Glutathione-Sensitive (this compound) High Release of a membrane-permeable payload (e.g., DM4) in the reducing intracellular environment allows it to diffuse and kill neighboring antigen-negative cells.[6]
Protease-Sensitive (Val-Cit-PABC)High The self-immolative PABC spacer unmasks a membrane-permeable payload (e.g., MMAE) that can diffuse to adjacent cells.[8]
pH-Sensitive (Hydrazone)Variable Dependent on the physicochemical properties of the released payload.
Next-Generation Enzyme-CleavableVariable Dependent on the payload's ability to cross cell membranes after cleavage.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate benchmarking of different linker technologies.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, which reflects its potency in killing cancer cells.

Methodology (MTT Assay):

  • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration to determine the IC50 value.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human, rat, or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Processing: Stop the reaction and process the samples to separate the ADC from plasma proteins. This can be done using methods like affinity chromatography (e.g., Protein A/G) or precipitation.

  • Analysis: Analyze the amount of intact ADC and released payload at each time point using techniques such as ELISA, hydrophobic interaction chromatography (HIC), or LC-MS.

  • Data Analysis: Plot the percentage of intact ADC over time to determine the plasma half-life.

Lysosomal Cleavage Assay

Objective: To evaluate the efficiency of payload release from the ADC by lysosomal enzymes.

Methodology:

  • Lysate Preparation: Prepare a lysosomal fraction from a relevant cancer cell line or use commercially available lysosomal preparations.

  • Incubation: Incubate the ADC with the lysosomal lysate at 37°C in an appropriate buffer (typically acidic, pH 4.5-5.5).

  • Time Points: Collect samples at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Processing: Stop the enzymatic reaction and process the samples to separate the released payload from the ADC and lysosomal proteins.

  • Analysis: Quantify the amount of released payload using LC-MS/MS.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Bystander Killing Effect Assay

Objective: To assess the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Methodology (Co-culture Assay):

  • Cell Preparation: Use two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line. The Ag- cell line should be labeled with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Data Acquisition: Measure the viability of the Ag- cell population using fluorescence microscopy or flow cytometry to quantify the number of surviving GFP-positive cells.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Visualizing ADC Mechanisms and Workflows

Signaling Pathway of ADC Action

ADC_Mechanism Mechanism of Action for Cleavable Linker ADCs cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Antigen-Negative Bystander Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Cytoplasm Cytoplasm Lysosome->Cytoplasm 4. Linker Cleavage & Payload Release Cytoplasm->BystanderCell 6. Bystander Killing (for permeable payloads) Cytoplasm->Cytoplasm 5. Target Engagement & Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

Experimental Workflow for Linker Comparison

Linker_Comparison_Workflow Experimental Workflow for Benchmarking ADC Linkers cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Antibody Monoclonal Antibody Conjugation Conjugation Antibody->Conjugation LinkerPayload Linker-Payload Synthesis (this compound, Val-Cit, etc.) LinkerPayload->Conjugation Purification Purification & QC (DAR, Aggregation) Conjugation->Purification Cytotoxicity Cytotoxicity Assay (IC50) Purification->Cytotoxicity PlasmaStability Plasma Stability Assay (Half-life) Purification->PlasmaStability LysosomalCleavage Lysosomal Cleavage Assay (Release Rate) Purification->LysosomalCleavage BystanderEffect Bystander Effect Assay Purification->BystanderEffect DataTables Comparative Data Tables Cytotoxicity->DataTables PlasmaStability->DataTables LysosomalCleavage->DataTables BystanderEffect->DataTables Report Generate Comparison Guide DataTables->Report

Caption: A typical workflow for the comparative evaluation of different ADC linkers.

Conclusion

The selection of a cleavable linker is a critical determinant of an ADC's therapeutic success. The this compound linker, with its glutathione-sensitive disulfide bond, offers a distinct mechanism of intracellular payload release that can be highly effective and contribute to a potent bystander effect. Next-generation cleavable linkers, including advanced protease-sensitive, pH-sensitive, and novel enzyme-cleavable systems, provide a range of options to tailor the ADC's properties to a specific target and payload.

A thorough head-to-head comparison using standardized in vitro assays, as detailed in this guide, is essential for selecting the optimal linker. By carefully evaluating parameters such as cytotoxicity, plasma stability, cleavage kinetics, and bystander killing potential, researchers can make informed decisions to advance the development of safer and more effective antibody-drug conjugates.

References

Safety Operating Guide

Essential Safety and Disposal Guide for DMAC-SPDB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety information and detailed procedures for the proper disposal of DMAC-SPDB, a cleavable antibody-drug conjugate (ADC) linker. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize environmental impact.

Core Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Disposal Overview

The primary strategy for the disposal of this compound involves the chemical cleavage of its disulfide bond, rendering it less hazardous, followed by disposal as hazardous waste in accordance with local, state, and federal regulations. Direct disposal into the environment must be strictly avoided due to its potential toxicity to aquatic life.

Chemical Treatment and Disposal Protocol

The following protocol details a two-step process for the chemical inactivation and disposal of this compound waste. This procedure is based on established methods for the treatment of disulfide-containing compounds.

Step 1: Cleavage of the Disulfide Bond

The disulfide bond in this compound can be cleaved through either oxidation or reduction.

  • Method A: Oxidation with Sodium Hypochlorite (B82951)

    • Preparation: In a designated chemical fume hood, dilute the this compound waste with a suitable solvent to a manageable concentration.

    • Reaction: Slowly add a 5% sodium hypochlorite solution (household bleach) to the stirred this compound solution. The reaction can be exothermic; maintain the temperature below 50°C, using an ice bath if necessary.

    • Monitoring: Allow the reaction to proceed for several hours with continuous stirring.

    • Quenching: After the reaction is complete, cautiously quench any excess sodium hypochlorite by adding a reducing agent like sodium bisulfite solution until a test with starch-iodide paper indicates the absence of oxidizer.

  • Method B: Reduction with a Reducing Agent

    • Preparation: In a fume hood, dissolve the this compound waste in an appropriate solvent (e.g., ethanol).

    • Reaction: Slowly add a solution of a suitable reducing agent, such as sodium borohydride, to the this compound solution while stirring.

    • Monitoring: Continue stirring the mixture for several hours at room temperature.

    • Quenching: Once the reduction is complete, carefully neutralize any unreacted reducing agent by the dropwise addition of a dilute acid (e.g., 1M HCl). Be aware of potential gas evolution and ensure adequate ventilation.

Step 2: Neutralization and Final Disposal

  • pH Adjustment: After the cleavage reaction and quenching, neutralize the resulting solution to a pH between 6 and 8 by adding a dilute acid or base as required.

  • Collection: Collect the neutralized waste in a clearly labeled hazardous waste container.

  • Final Disposal: The container should be sent to an approved hazardous waste disposal facility for incineration or other appropriate treatment.[1] Never dispose of this compound or its treated waste down the drain.

Quantitative Data for Disposal

ParameterGuideline Range/ValueNotes
Oxidation
Sodium Hypochlorite Conc.5% solutionCommercially available household bleach is often suitable.
Reaction Temperature< 50°CUse an ice bath to control exothermic reactions.
Reduction
Solvent for ReductionEthanolEnsure this compound is soluble in the chosen solvent.
Neutralization
Final pH of Waste Solution6.0 - 8.0Verify with a pH meter or pH indicator strips before collection for final disposal.[2]
Final Disposal
Disposal MethodIncineration via an approved waste disposal facilityThis is the recommended final disposal method for cytotoxic and related chemical waste.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and the step-by-step workflow for the proper disposal of this compound.

DMAC_SPDB_Disposal_Workflow cluster_prep Preparation & Precaution cluster_treatment Chemical Treatment cluster_disposal Final Disposal start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood choose_method Choose Cleavage Method fume_hood->choose_method oxidation Oxidation (e.g., Sodium Hypochlorite) choose_method->oxidation Oxidative reduction Reduction (e.g., Sodium Borohydride) choose_method->reduction Reductive quench_ox Quench Excess Oxidant oxidation->quench_ox quench_red Quench Excess Reductant reduction->quench_red neutralize Neutralize Solution (pH 6-8) quench_ox->neutralize quench_red->neutralize collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste approved_facility Dispose via Approved Hazardous Waste Facility collect_waste->approved_facility end End approved_facility->end

Caption: Workflow for the proper disposal of this compound.

Signaling_Pathway_Disposal_Logic DMAC_SPDB This compound (Disulfide Bond) Cleavage Chemical Cleavage DMAC_SPDB->Cleavage Oxidation Oxidation (e.g., NaOCl) Cleavage->Oxidation Reduction Reduction (e.g., NaBH4) Cleavage->Reduction Cleaved_Products Cleaved Products (Less Hazardous) Oxidation->Cleaved_Products Reduction->Cleaved_Products Neutralization Neutralization (pH 6-8) Cleaved_Products->Neutralization Final_Waste Neutralized Aqueous Waste Neutralization->Final_Waste Incineration Incineration Final_Waste->Incineration

Caption: Logical relationship of this compound disposal steps.

References

Essential Safety and Logistical Guidance for Handling DMAC-SPDB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling DMAC-SPDB. The following procedures are based on available safety data for structurally related compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect from splashes.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised. For brief contact, a class 3 or higher (> 60 minutes) is recommended.[3] Always inspect gloves for tears or degradation before use.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully fastened.[2]
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.[2]
Respiratory Protection Fume HoodAll handling of the solid compound and any solutions should be conducted in a certified chemical fume hood.[2]
RespiratorIn cases of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator is advised.[2] A vapor respirator is recommended.[4]
Foot Protection Closed-Toe ShoesImpervious, closed-toe shoes must be worn in the laboratory at all times.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

1. Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review the available Safety Data Sheet (SDS) for this compound-sulfo and any other relevant safety information.[1]

  • Designate Handling Area: All work with this compound must be performed within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Assemble PPE: Ensure all required personal protective equipment is readily available, in good condition, and properly worn before handling the compound.[2]

  • Prepare Spill Kit: Have a chemical spill kit appropriate for amides and sulfonyl compounds readily accessible.

2. Handling the Compound:

  • Weighing and Transfer: Perform all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust particles. Use dedicated, clearly labeled spatulas and weighing containers.[2]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.[2]

  • Running Reactions: Ensure all reaction vessels are properly secured and vented within the fume hood.

3. Post-Handling:

  • Decontamination: Clean all surfaces and equipment that may have come into contact with this compound.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1] The material should be placed in a sealed, properly labeled container.
Contaminated Materials Any materials that have come into contact with this compound (e.g., gloves, absorbent pads, glassware) should be treated as hazardous waste and disposed of accordingly.[5] Place in a sealed and labeled container for hazardous waste pickup.
Empty Containers Empty containers may still retain product residue. These should be treated as hazardous waste unless properly decontaminated.
Spill Cleanup Material Absorbent material used to clean up spills of this compound should be collected and disposed of as hazardous waste.[5]

Note: Do not dispose of this compound down the drain or in the regular trash.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound safely.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Review_SDS Review SDS & Safety Info Designate_Area Designate Fume Hood Review_SDS->Designate_Area Assemble_PPE Assemble PPE Designate_Area->Assemble_PPE Prepare_Spill_Kit Prepare Spill Kit Assemble_PPE->Prepare_Spill_Kit Weigh_Transfer Weigh & Transfer in Hood Prepare_Spill_Kit->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Run_Reaction Run Reaction in Hood Prepare_Solution->Run_Reaction Decontaminate Decontaminate Surfaces Run_Reaction->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: Step-by-step workflow for handling this compound.

G Start Handling this compound? Check_Ventilation Adequate Ventilation? Start->Check_Ventilation Use_Fume_Hood Work in Fume Hood Check_Ventilation->Use_Fume_Hood Yes Use_Respirator Use NIOSH-Approved Respirator Check_Ventilation->Use_Respirator No Splash_Risk Risk of Splash? Use_Fume_Hood->Splash_Risk Use_Respirator->Splash_Risk Goggles_Shield Wear Goggles & Face Shield Splash_Risk->Goggles_Shield Yes Goggles Wear Safety Goggles Splash_Risk->Goggles No Contact_Duration Contact Duration? Goggles_Shield->Contact_Duration Goggles->Contact_Duration Prolonged_Contact Prolonged (>240 min) Contact_Duration->Prolonged_Contact Prolonged Brief_Contact Brief (<60 min) Contact_Duration->Brief_Contact Brief Class5_Gloves Use Class 5+ Gloves Prolonged_Contact->Class5_Gloves Class3_Gloves Use Class 3+ Gloves Brief_Contact->Class3_Gloves Body_Protection Wear Lab Coat & Apron Class5_Gloves->Body_Protection Class3_Gloves->Body_Protection Foot_Protection Wear Closed-Toe Shoes Body_Protection->Foot_Protection End Proceed with Caution Foot_Protection->End

Caption: Decision-making guide for selecting appropriate PPE.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。